molecular formula C7H10N2O2 B071293 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 180741-46-2

3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B071293
CAS No.: 180741-46-2
M. Wt: 154.17 g/mol
InChI Key: AVWPEIKOPXXROD-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-methylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6-2-4-8-9(6)5-3-7(10)11/h2,4H,3,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWPEIKOPXXROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355675
Record name 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801875
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

180741-46-2
Record name 5-Methyl-1H-pyrazole-1-propanoic acid
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Record name 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid
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Record name 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid
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Foundational & Exploratory

A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Abstract

This compound is a heterocyclic carboxylic acid that belongs to the pyrazole class of compounds. The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved therapeutic agents due to its versatile binding properties and metabolic stability.[1][2] This compound, featuring a propanoic acid linker, serves as a critical building block for synthesizing more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[3] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, expected spectral characteristics, and its applications in modern drug discovery, designed to equip researchers with the foundational knowledge required for its effective utilization.

Core Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate solubility, reactivity, and appropriate handling procedures.

Chemical Structure

The structure consists of a 5-methylpyrazole ring N-alkylated with a propanoic acid chain. This arrangement provides two key functional handles: the pyrazole ring for pharmacophoric interactions and the carboxylic acid for forming amides, esters, or salt bridges.

Caption: Chemical structure of the title compound.

Identity and Physical Data

The following table summarizes the key computed and experimental properties of this compound. This data is essential for experimental design, from dissolving the compound for an assay to predicting its behavior in different solvent systems.

PropertyValueSource
IUPAC Name 3-(5-methylpyrazol-1-yl)propanoic acidPubChem[4]
CAS Number 180741-46-2PubChem[4]
Molecular Formula C₇H₁₀N₂O₂PubChem[4]
Molecular Weight 154.17 g/mol PubChem[4]
Solubility (pH 7.4) 6.9 µg/mLPubChem[4]
Topological Polar Surface Area 55.1 ŲPubChem[4]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 3PubChem[4]

Synthesis and Characterization

A reliable and reproducible synthetic route is paramount for obtaining high-purity material for research and development. The most common and efficient approach for synthesizing N-alkylated pyrazoles like the title compound is through a Michael addition reaction.

Rationale of the Synthetic Approach

The chosen pathway involves the conjugate addition (Michael reaction) of 5-methylpyrazole to an acrylate ester, such as ethyl acrylate. This reaction is highly effective for forming the N-C bond at the N1 position of the pyrazole. The pyrazole anion, generated in situ by a base, acts as a soft nucleophile that selectively attacks the β-carbon of the electron-deficient acrylate. The subsequent step is a straightforward ester hydrolysis to yield the final carboxylic acid. This method is favored for its high yields and operational simplicity.

Experimental Protocol: Synthesis

This protocol details a two-step process for the laboratory-scale synthesis of this compound.

Step 1: Michael Addition to form Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate

  • To a solution of 5-methylpyrazole (1.0 eq) in a suitable aprotic solvent like acetonitrile or DMF, add a catalytic amount of a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq).

  • Stir the mixture at room temperature for 10 minutes to ensure the formation of the pyrazole anion.

  • Add ethyl acrylate (1.1 eq) dropwise to the solution. An exotherm may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the catalyst and any unreacted starting material.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography if necessary.

Step 2: Saponification to Yield the Carboxylic Acid

  • Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Add an excess of sodium hydroxide (2.0-3.0 eq) as a 1M aqueous solution.

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring for the disappearance of the ester by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

  • Acidify the remaining aqueous solution to pH ~3-4 by the slow addition of 1M HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Caption: General workflow for the synthesis of the title compound.

Expected Spectral Characteristics

While a dedicated public spectral database for this specific compound is sparse, its structure allows for the confident prediction of key signals in various spectroscopic analyses. These predictions are vital for reaction monitoring and structural confirmation.

  • ¹H NMR:

    • Carboxylic Acid (-COOH): A broad singlet typically downfield, >10 ppm.

    • Pyrazole Ring Protons (-CH=CH-): Two doublets, expected between 6.0-7.5 ppm.

    • Aliphatic Chain (-CH₂-CH₂-): Two triplets, corresponding to the N-CH₂ and the CH₂-COOH groups, likely in the 4.5-4.8 ppm and 2.8-3.1 ppm regions, respectively.

    • Methyl Group (-CH₃): A singlet around 2.2-2.4 ppm.

  • ¹³C NMR:

    • Seven distinct carbon signals are expected.

    • Carbonyl (-C=O): ~170-175 ppm.

    • Pyrazole Carbons: Three signals between ~105-150 ppm.

    • Aliphatic Carbons: Two signals for the -CH₂- groups between ~30-50 ppm.

    • Methyl Carbon: A signal around 10-15 ppm.

  • Mass Spectrometry (ESI+):

    • The primary observed ion will be the protonated molecule [M+H]⁺ at m/z 155.08.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (acid): A very broad band from 2500-3300 cm⁻¹.

    • C=O Stretch (acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

    • C=N/C=C Stretch (pyrazole): Absorptions in the 1500-1650 cm⁻¹ region.

Reactivity and Potential for Derivatization

The true value of this compound in drug discovery lies in its potential as a scaffold. The carboxylic acid functionality is a versatile handle for derivatization, allowing for its incorporation into larger, more complex molecules.

Key Reactions:

  • Amide Coupling: The most common derivatization, reacting the acid with various amines using standard coupling agents (e.g., EDC, HATU) to form a diverse library of amides. This is fundamental for structure-activity relationship (SAR) studies.

  • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to produce esters, which can serve as prodrugs or modify solubility.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄, providing a different functional group for further modification.

Caption: Key derivatization pathways from the carboxylic acid moiety.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents specific hazards that require careful handling to ensure laboratory safety.[4]

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

      • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.[5]

      • Skin and Body Protection: Wear a lab coat.

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[6]

    • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[7]

References

Technical Guide: Structure Elucidation and Confirmation of CAS 180741-46-2

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive methodology for the structural elucidation and confirmation of the compound registered under CAS number 180741-46-2. Public databases and chemical suppliers identify this compound as 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid [1]. This document moves beyond simple identification and presents a self-validating analytical workflow designed for researchers, scientists, and drug development professionals. We will detail the integrated use of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to unequivocally confirm the molecular structure. The causality behind experimental choices, detailed protocols, and data interpretation strategies are explained to provide a field-proven framework for structural analysis.

Introduction: The Analytical Challenge

The compound This compound , with the molecular formula C₇H₁₀N₂O₂, presents a unique combination of a heterocyclic aromatic ring (a substituted pyrazole) and an aliphatic carboxylic acid side chain[1]. The structural confirmation requires a multi-faceted analytical approach capable of independently verifying each component of the molecule and their connectivity.

Our objective is not to discover the structure, but to establish a robust and logical workflow that confirms the known identity with a high degree of confidence. This process is critical in drug development and quality control, where verifying the structure of starting materials, intermediates, and final products is paramount for ensuring safety, efficacy, and reproducibility.

The workflow presented herein follows a logical progression from determining the elemental composition and molecular weight to mapping the specific proton and carbon environments and identifying key functional groups.

Structural_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Core Spectroscopic Techniques cluster_2 Data Interpretation & Confirmation A Sample: CAS 180741-46-2 (Purity >95%) B Mass Spectrometry (HRMS) A->B Determine MW C NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) A->C Map C-H Framework D Infrared Spectroscopy (FTIR) A->D Identify Bonds E Elemental Composition (from HRMS) B->E F Connectivity & Skeleton (from NMR) C->F G Functional Groups (from IR) D->G H Final Structure Confirmation E->H F->H G->H

Caption: Overall workflow for the structural confirmation of CAS 180741-46-2.

Mass Spectrometry: Confirming Molecular Formula and Fragmentation

Expertise & Rationale

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for confirming the elemental composition of a molecule. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other potential isobaric compounds. We employ Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing in-source fragmentation and preserving the molecular ion.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte to form [M+H]⁺ ions.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer capable of a resolution >10,000.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂): 8 L/min

    • Gas Temperature: 300 °C

  • Data Acquisition: Acquire spectra over a mass range of m/z 50-500. Perform tandem MS (MS/MS) on the isolated precursor ion (m/z 155.08) to induce fragmentation and gain further structural insights.

Expected Data & Interpretation

The molecular formula of this compound is C₇H₁₀N₂O₂.

  • Molecular Ion: The expected exact mass of the neutral molecule is 154.0742 Da. In positive mode ESI, the protonated molecule [M+H]⁺ is observed.

    • Calculated [M+H]⁺: 155.0815 Da

    • Interpretation: The detection of an ion with an m/z value matching this calculated mass to within 5 ppm confirms the elemental composition.

  • MS/MS Fragmentation: Fragmentation of the m/z 155.08 precursor ion provides validation of the substructures. Key expected fragments are detailed in the table below.

m/z (Da) Fragment Formula Fragment Structure Interpretation
110.0815[C₅H₈N₂O]⁺[M+H - COOH]⁺Loss of the carboxyl group (45 Da). A key diagnostic fragmentation for carboxylic acids.
95.0655[C₅H₇N₂]⁺[Methylpyrazole-CH₂]⁺Subsequent loss of water from the carboxylic acid followed by rearrangement, or direct cleavage of the C-C bond alpha to the ring.
82.0553[C₄H₆N₂]⁺[Methylpyrazole ring]⁺Cleavage of the entire propanoic acid side chain. Confirms the mass of the heterocyclic core.

digraph "Fragmentation_Pathway" {
rankdir="LR";
node [shape=none, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

subgraph "cluster_M" { label="Precursor Ion"; style=filled; color="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; M [label="[C₇H₁₀N₂O₂ + H]⁺\nm/z = 155.0815"]; }

subgraph "cluster_F1" { label="Fragment 1"; style=filled; color="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; F1 [label="[C₆H₁₀N₂O]⁺\nm/z = 110.0815"]; }

subgraph "cluster_F2" { label="Fragment 2"; style=filled; color="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; F2 [label="[C₅H₇N₂]⁺\nm/z = 95.0655"]; }

M -> F1 [label="- COOH\n(45 Da)", color="#EA4335"]; F1 -> F2 [label="- CH₃", color="#34A853"]; }

Caption: Predicted ESI-MS/MS fragmentation pathway for CAS 180741-46-2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton. For a molecule like this, ¹H NMR will confirm the presence and relative positions of the pyrazole ring protons, the methyl group, and the two methylene groups in the propanoic acid chain. ¹³C NMR will confirm the total number of unique carbon atoms. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign proton-proton and proton-carbon correlations, respectively, providing an irrefutable map of the molecular structure.

Experimental Protocol: ¹H, ¹³C, and 2D NMR
  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to allow for the observation of the exchangeable acidic proton.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a spectral width of 12 ppm.

    • Number of scans: 16-32.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum with a spectral width of 220 ppm.

    • Number of scans: 1024-2048 (due to the lower natural abundance of ¹³C).

  • 2D NMR Acquisition (Optional but Recommended):

    • COSY: To establish ³J(H,H) couplings (proton-proton through 3 bonds).

    • HSQC: To correlate directly bonded protons and carbons.

Expected Data & Interpretation

The structure of this compound has distinct features that will be visible in the NMR spectra.

Assignment ¹H Chemical Shift (ppm, predicted) Multiplicity Integration ¹³C Chemical Shift (ppm, predicted) Correlations (COSY / HSQC)
-COOH~12.0broad singlet1H~172HSQC: None; COSY: None
H-3 (pyrazole)~7.4doublet (d)1H~138HSQC: C-3; COSY: H-4
H-4 (pyrazole)~6.0doublet (d)1H~105HSQC: C-4; COSY: H-3
-CH₂- (alpha to ring)~4.2triplet (t)2H~45HSQC: C-alpha; COSY: -CH₂- (beta)
-CH₂- (beta to ring)~2.8triplet (t)2H~32HSQC: C-beta; COSY: -CH₂- (alpha)
-CH₃ (pyrazole)~2.2singlet (s)3H~10HSQC: C-methyl; COSY: None
  • ¹H NMR Interpretation:

    • The two doublets around 7.4 and 6.0 ppm are characteristic of protons on a substituted pyrazole ring[2][3]. Their coupling will be confirmed by a cross-peak in the COSY spectrum.

    • The two triplets at ~4.2 and ~2.8 ppm, each integrating to 2H, are indicative of an ethyl (-CH₂-CH₂-) system. The downfield shift of the triplet at ~4.2 ppm is due to its attachment to the electronegative nitrogen of the pyrazole ring. The COSY spectrum will show a clear correlation between these two signals.

    • The singlet at ~2.2 ppm integrating to 3H is the methyl group on the pyrazole ring.

    • The very broad singlet far downfield (~12.0 ppm) is the classic signature of a carboxylic acid proton[4].

  • ¹³C NMR Interpretation:

    • The spectrum will show 7 distinct carbon signals, confirming the molecular formula.

    • The signal at ~172 ppm is characteristic of a carboxylic acid carbonyl carbon.

    • Signals in the ~105-140 ppm range correspond to the sp² carbons of the pyrazole ring.

    • Signals in the ~10-45 ppm range correspond to the sp³ carbons of the methyl and ethyl groups.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each type of bond (e.g., O-H, C=O, C-H) vibrates at a characteristic frequency, absorbing IR radiation at that specific frequency. For this compound, IR spectroscopy will provide definitive evidence for the carboxylic acid group and confirm the presence of the aromatic ring and aliphatic chains.

Experimental Protocol: FTIR-ATR
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Number of scans: 32-64.

Expected Data & Interpretation
Wavenumber (cm⁻¹) Vibration Type Functional Group Interpretation
2500-3300O-H stretch (broad)Carboxylic AcidA very broad and strong absorption in this region is the hallmark of a hydrogen-bonded carboxylic acid.
~1700C=O stretch (strong)Carboxylic AcidA strong, sharp peak confirming the carbonyl group of the carboxylic acid.
2850-3000C-H stretchAliphatic (-CH₂, -CH₃)Confirms the presence of the aliphatic portions of the molecule.
~1550-1600C=N, C=C stretchPyrazole RingAbsorptions characteristic of the aromatic heterocyclic ring system.

The presence of both the extremely broad O-H stretch and the strong C=O stretch provides unambiguous evidence for the carboxylic acid functional group[5][6].

Conclusion

The integrated application of High-Resolution Mass Spectrometry, multi-dimensional NMR Spectroscopy, and Infrared Spectroscopy provides a self-validating system for the structural confirmation of CAS 180741-46-2, this compound. HRMS confirms the elemental formula C₇H₁₀N₂O₂. NMR spectroscopy provides a detailed map of the proton and carbon skeleton, confirming the connectivity of the 5-methylpyrazole ring to the N-1 position of a propanoic acid chain. Finally, IR spectroscopy offers a rapid and definitive fingerprint of the key carboxylic acid functional group. This comprehensive approach ensures the identity and structural integrity of the compound, meeting the rigorous standards required in scientific research and development.

References

An In-Depth Technical Guide to the Physical Properties of 5-methyl-1H-pyrazole-1-propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-methyl-1H-pyrazole-1-propanoic acid, a substituted pyrazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The arrangement of the methyl and propanoic acid groups on the pyrazole ring gives rise to specific physicochemical properties that are critical for its behavior in biological systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective drug delivery systems and formulations.

This guide provides a comprehensive overview of the key physical properties of 5-methyl-1H-pyrazole-1-propanoic acid. It moves beyond a simple listing of data points to delve into the underlying scientific principles and the experimental methodologies used to determine these properties. This approach is designed to provide researchers with not only the "what" but also the "how" and "why," fostering a deeper understanding of the molecule's characteristics.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and unique identifiers.

Structure-Property Relationship Overview

The structure of 5-methyl-1H-pyrazole-1-propanoic acid, with its aromatic pyrazole ring, a lipophilic methyl group, and an ionizable carboxylic acid function, dictates its physicochemical behavior. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the carboxylic acid group is a key hydrogen bond donor and can exist in both protonated and deprotonated states, significantly influencing solubility and interactions with biological targets.

Table 1: Chemical Identity of 5-methyl-1H-pyrazole-1-propanoic acid

IdentifierValueSource
IUPAC Name 3-(5-methylpyrazol-1-yl)propanoic acid[1]
CAS Number 180741-46-2[1][2]
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
Canonical SMILES CC1=CC=NN1CCC(=O)O
InChI InChI=1S/C7H10N2O2/c1-6-2-4-8-9(6)5-3-7(10)11/h2,4H,3,5H2,1H3,(H,10,11)[1][2]

Solid-State Properties

The solid-state characteristics of an active pharmaceutical ingredient (API) are critical for its handling, formulation, and stability.

Physical Appearance

5-methyl-1H-pyrazole-1-propanoic acid is described as a white to yellow solid under standard conditions[2]. The color variation can be indicative of the presence of minor impurities or the compound's inherent stability under light and air.

Melting Point
Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of the melting point is a foundational experiment in chemical characterization. The choice of the capillary method, as described here, is due to its high accuracy, small sample requirement, and the ability to observe the melting behavior.

  • Sample Preparation: A small amount of the dry, crystalline 5-methyl-1H-pyrazole-1-propanoic acid is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Diagram 1: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Dry Crystalline Sample prep2 Finely Powder prep1->prep2 prep3 Pack into Capillary Tube prep2->prep3 analysis1 Place in Melting Point Apparatus prep3->analysis1 analysis2 Controlled Heating analysis1->analysis2 analysis3 Visual Observation analysis2->analysis3 result1 Record Melting Range analysis3->result1

Caption: Workflow for determining the melting point via the capillary method.

Solubility and Dissociation Constant

Solubility and pKa are fundamental parameters that govern the bioavailability of a drug candidate.

Aqueous Solubility

The solubility of 5-methyl-1H-pyrazole-1-propanoic acid in aqueous media is expected to be pH-dependent due to the presence of the carboxylic acid group. An experimental study has reported a mean solubility of 6.9 µg/mL at pH 7.4[1]. This relatively low solubility in a physiologically relevant buffer suggests that the un-ionized form of the molecule has limited aqueous solubility.

Acid Dissociation Constant (pKa)

The pKa is the pH at which the compound exists in a 50:50 ratio of its protonated (acidic) and deprotonated (conjugate base) forms. For a carboxylic acid, at pH values below the pKa, the neutral, less soluble form will predominate, while at pH values above the pKa, the ionized, more soluble carboxylate form will be dominant. An experimental pKa for this compound is not available in the reviewed literature, but its determination is critical for understanding its behavior in different parts of the gastrointestinal tract and for developing oral dosage forms.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of an ionizable compound. This method is chosen for its direct measurement of the equilibrium constant.

  • Solution Preparation: A precise weight of 5-methyl-1H-pyrazole-1-propanoic acid is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Diagram 2: Relationship between pH, pKa, and Ionization State

G cluster_pH_scale pH Scale cluster_species Predominant Species Low_pH Low pH pKa_point pH = pKa Low_pH->pKa_point Protonated R-COOH (Neutral) Low_pH->Protonated High_pH High pH pKa_point->High_pH Equal [R-COOH] = [R-COO⁻] pKa_point->Equal Deprotonated R-COO⁻ (Ionized) High_pH->Deprotonated

Caption: Ionization of a carboxylic acid as a function of pH relative to its pKa.

Spectroscopic Properties

Spectroscopic analysis provides irrefutable evidence of a molecule's structure and is a cornerstone of its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While the specific spectra for 5-methyl-1H-pyrazole-1-propanoic acid are not provided in the search results, the expected signals can be predicted based on its structure.

  • ¹H NMR: One would expect to see distinct signals for the methyl protons, the two methylene groups of the propanoic acid chain, and the two protons on the pyrazole ring. The chemical shifts and coupling patterns of these protons would confirm the connectivity of the molecule.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals corresponding to the methyl carbon, the two methylene carbons, the carboxyl carbon, and the three unique carbons of the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 5-methyl-1H-pyrazole-1-propanoic acid, characteristic absorption bands would be expected for:

  • O-H stretching of the carboxylic acid (a broad band).

  • C=O stretching of the carboxylic acid.

  • C-H stretching from the methyl and methylene groups.

  • C=C and C=N stretching from the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition. The exact mass of the molecular ion would be a key piece of data for confirming the identity of the compound.

Conclusion

The physical properties of 5-methyl-1H-pyrazole-1-propanoic acid, including its solid-state characteristics, solubility, and pKa, are critical determinants of its potential as a therapeutic agent. While a complete experimental dataset is not yet publicly available, this guide has outlined the essential properties and the rigorous experimental protocols required for their determination. For drug development professionals, a thorough understanding and experimental validation of these parameters are indispensable steps in the journey from a promising molecule to a viable drug product. The methodologies and principles discussed herein provide a robust framework for the comprehensive physicochemical characterization of this and other novel chemical entities.

References

Solubility of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Solubility of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and development, understanding a compound's fundamental physicochemical properties is not merely a preliminary step; it is the bedrock upon which successful formulation, bioavailability, and ultimately, therapeutic efficacy are built. Among these properties, solubility reigns supreme. An otherwise potent molecule is of little use if it cannot be effectively dissolved and delivered to its biological target. This guide is dedicated to a thorough exploration of the solubility of this compound, a heterocyclic compound representative of the types of scaffolds frequently encountered in medicinal chemistry pipelines.[1]

Our objective here is to move beyond a simple list of data points. We will dissect the molecular structure of the compound, apply first principles to predict its behavior in various solvent systems, and provide a robust, field-tested protocol for its empirical determination. This document is designed to be a practical and authoritative resource, empowering researchers to make informed decisions in their solvent selection for synthesis, purification, formulation, and screening processes.

Chapter 1: Physicochemical Profile of this compound

To understand solubility, we must first understand the molecule itself. This compound is a molecule of dual character, possessing both polar and non-polar features that dictate its interaction with different solvent environments.

Molecular Structure and Properties

A molecule's structure is the primary determinant of its physical properties. The key attributes of our target compound are summarized below.

PropertyValueSource
IUPAC Name 3-(5-methylpyrazol-1-yl)propanoic acidPubChem[2]
Molecular Formula C₇H₁₀N₂O₂PubChem[2]
Molecular Weight 154.17 g/mol PubChem[2]
Experimental Solubility 6.9 µg/mL (in aqueous buffer at pH 7.4)PubChem[2]

The low aqueous solubility at physiological pH suggests that this compound may present challenges for aqueous formulations, making the study of its solubility in organic solvents particularly critical.

Analysis of Functional Groups

The solubility behavior is a direct consequence of the interplay between its constituent functional groups.

cluster_mol This compound cluster_groups Key Functional Groups mol pyrazole Pyrazole Ring (Aromatic, H-Bond Acceptor) mol->pyrazole methyl Methyl Group (Lipophilic) mol->methyl acid Propanoic Acid (Polar, H-Bond Donor & Acceptor) mol->acid

Caption: Key functional groups influencing solubility.

  • Pyrazole Ring : This five-membered aromatic heterocycle contains two nitrogen atoms. The pyridine-type nitrogen (N2) can act as a hydrogen bond acceptor. The ring system itself contributes to the molecule's rigidity and potential for π-π stacking interactions.[3][4]

  • Propanoic Acid Group : This is the dominant polar feature. The carboxylic acid contains a hydroxyl group (-OH), which is an excellent hydrogen bond donor, and a carbonyl group (C=O), which is a strong hydrogen bond acceptor. This group imparts acidic properties and is the primary driver for solubility in polar, protic solvents.

  • Methyl Group : Attached to the pyrazole ring, this non-polar alkyl group adds a degree of lipophilicity, which can slightly enhance solubility in less polar environments.

Chapter 2: Theoretical Principles and Solubility Prediction

The venerable principle of "like dissolves like" serves as our starting point. A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics. For a molecule like ours, the key interactions are hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The dissolution process can be understood as an equilibrium where the energy required to break the solute-solute and solvent-solvent interactions is balanced by the energy released from forming new solute-solvent interactions.[5] Temperature generally increases the solubility of solids in liquids by providing the necessary thermal energy to overcome the solute's crystal lattice energy.[3]

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the compound's relative solubility across a spectrum of common laboratory solvents. This predictive framework is essential for rational solvent screening in early-stage development.

Solvent ClassExample Solvent(s)Predicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The carboxylic acid can form strong hydrogen bonds (both donating and accepting) with the solvent's hydroxyl groups. These solvents effectively solvate both the polar acid and the pyrazole ring.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, DMSOModerate to High These solvents are effective hydrogen bond acceptors for the carboxylic acid proton. Dimethyl sulfoxide (DMSO) is a particularly strong solvent for such compounds and is expected to show high solubilizing power.
Less Polar Dichloromethane (DCM)Low to Moderate DCM can engage in weaker dipole-dipole interactions, but its inability to hydrogen bond effectively limits its capacity to solvate the highly polar carboxylic acid group.
Non-Polar Toluene, HexaneVery Low The large mismatch in polarity makes solvation energetically unfavorable. The energy required to break the strong intermolecular hydrogen bonds of the solute is not compensated by the weak van der Waals forces formed with the solvent.

This table serves as a hypothesis-driven guide. While computational and machine learning models can provide more quantitative predictions, they often require extensive training data.[6][7] For a novel compound, this qualitative analysis is the most practical first step.

start Start: Add Excess Solute to Solvent in Vial shake Equilibrate in Shaker (24-48h at constant T) start->shake settle Settle Undissolved Solid (1-2h at constant T) shake->settle filter Syringe Filter Supernatant (0.22 µm) settle->filter dilute Accurately Dilute Filtrate filter->dilute hplc Quantify by Validated RP-HPLC-UV Method dilute->hplc calculate Calculate Solubility (mg/mL or mol/L) hplc->calculate end End: Thermodynamic Solubility Value calculate->end

References

An In-Depth Technical Guide to the Synthesis of 3-(5-Methyl-1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous therapeutic agents with a wide range of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable component in the design of novel pharmaceuticals. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid is a key building block in the synthesis of more complex molecules, leveraging the pyrazole core for potential applications in the development of new drugs. This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for this important intermediate, focusing on the underlying chemical principles, detailed experimental procedures, and methods for product validation.

Strategic Approach to Synthesis: The Michael Addition Pathway

The most direct and widely recognized route for the synthesis of this compound involves a two-step sequence commencing with the aza-Michael addition of 5-methylpyrazole to an acrylate ester, followed by the hydrolysis of the resulting ester intermediate. This strategy is favored for its high efficiency and atom economy.

The core of this synthesis lies in the nucleophilic character of the pyrazole ring nitrogen, which readily attacks the electron-deficient β-carbon of the acrylate ester in a conjugate addition reaction. The regioselectivity of this N-alkylation is a critical consideration. While unsymmetrical pyrazoles can potentially yield two regioisomers, the reaction conditions can be optimized to favor the desired product.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Hydrolysis 5-Methylpyrazole 5-Methylpyrazole Intermediate_Ester Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate 5-Methylpyrazole->Intermediate_Ester Base Catalyst Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Acid or Base

Caption: Synthetic route to this compound.

Part 1: The Aza-Michael Addition of 5-Methylpyrazole and Ethyl Acrylate

The initial and crucial step in this synthesis is the conjugate addition of 5-methylpyrazole to ethyl acrylate. This reaction is typically facilitated by a base, which deprotonates the pyrazole, enhancing its nucleophilicity. The choice of base and solvent is critical to ensure a high yield and minimize side reactions. While various bases can be employed, cesium carbonate has demonstrated high efficacy in promoting aza-Michael additions of azoles.[3]

Experimental Protocol: Synthesis of Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate

Materials:

  • 5-Methylpyrazole

  • Ethyl acrylate[4]

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 5-methylpyrazole (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (1.2 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl acrylate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the cesium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate.

Part 2: Hydrolysis of the Ester Intermediate

The final step in the synthesis is the hydrolysis of the propanoate ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, using a hydroxide salt such as sodium or lithium hydroxide, is a common and effective method.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric Acid (HCl, 1M aqueous solution)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (or sodium hydroxide) (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Product Validation and Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

Property Value Source
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance White to off-white solid
Melting Point Data not consistently available in literature.
¹H NMR (CDCl₃, δ) ~7.35 (d, 1H, pyrazole-H), ~5.95 (d, 1H, pyrazole-H), ~4.30 (t, 2H, N-CH₂), ~2.80 (t, 2H, CH₂-COOH), ~2.25 (s, 3H, CH₃)Predicted
¹³C NMR (CDCl₃, δ) ~176.0 (C=O), ~148.0 (pyrazole-C), ~139.0 (pyrazole-C), ~105.0 (pyrazole-CH), ~48.0 (N-CH₂), ~34.0 (CH₂-COOH), ~11.0 (CH₃)Predicted

Note: The NMR chemical shifts are predicted values and may vary slightly based on the solvent and experimental conditions.

Safety and Handling

It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 5-Methylpyrazole: Harmful if swallowed. Causes skin and serious eye irritation.

  • Ethyl acrylate: Flammable liquid and vapor. Toxic if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction. May cause respiratory irritation.[4]

  • Cesium Carbonate: Causes skin and serious eye irritation.

  • Lithium Hydroxide/Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion and Future Perspectives

The synthesis of this compound via the aza-Michael addition of 5-methylpyrazole to ethyl acrylate followed by hydrolysis is a robust and efficient method for obtaining this valuable building block. The protocols outlined in this guide provide a clear and detailed pathway for its preparation in a laboratory setting. The versatility of the pyrazole scaffold ensures that this compound will continue to be of significant interest to medicinal chemists and drug development professionals in the creation of novel therapeutic agents. Further research may focus on the development of catalytic asymmetric methods for the Michael addition step to access enantiomerically pure derivatives, which could have distinct pharmacological profiles.

References

The Multifaceted Therapeutic Potential of Pyrazole Propanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[1] Among these, pyrazole propanoic acid derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the treatment of a range of human diseases. This technical guide provides an in-depth exploration of the diverse biological activities of pyrazole propanoic acid derivatives, with a focus on their anti-inflammatory, analgesic, anticancer, and antimicrobial properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these activities, aiming to equip researchers and drug development professionals with the knowledge to advance the therapeutic applications of this important class of molecules.

Anti-inflammatory and Analgesic Activities: Targeting the Arachidonic Acid Cascade

The hallmark of many pyrazole derivatives, including those with a propanoic acid moiety, is their potent anti-inflammatory and analgesic activity. This is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory and analgesic effects of non-steroidal anti-inflammatory drugs (NSAIDs), including many pyrazole derivatives, are mediated by their ability to block the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

Many pyrazole propanoic acid derivatives exhibit selective inhibition of COX-2 over COX-1. This selectivity is a key advantage, as it allows for the reduction of inflammation and pain with a lower risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both isoforms. The well-known anti-inflammatory drug celecoxib, a diaryl-substituted pyrazole, is a prime example of a selective COX-2 inhibitor.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation Inflammation Pain Fever Prostaglandins_Inflammatory->Inflammation Pyrazoles Pyrazole Propanoic Acid Derivatives (e.g., Celecoxib) Pyrazoles->COX2 Inhibition

Figure 1: Mechanism of Action of Pyrazole Propanoic Acid Derivatives in Inflammation.

Quantitative Data on Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic potency of pyrazole propanoic acid derivatives can be quantified using various preclinical models. The following table summarizes representative data for this class of compounds.

Compound TypeIn Vivo ModelEndpointResultReference
Pyrazole DerivativeCarrageenan-induced paw edema (rat)Edema Inhibition (%)Significant inhibition[2]
Pyrazole DerivativeHot Plate Test (mouse)Increased pain thresholdSignificant analgesic effect[2]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of pyrazole propanoic acid derivatives.

Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan in the rat paw.

Materials:

  • Male Wistar rats (150-200 g)

  • Test compound (pyrazole propanoic acid derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Syringes and needles (26G)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Standard drug (e.g., Indomethacin, 10 mg/kg)

    • Group III, IV, V: Test compound at different doses (e.g., 10, 20, 40 mg/kg)

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement After Carrageenan Injection: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema and Percentage Inhibition:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Baseline paw volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Expected Outcome: A potent anti-inflammatory compound will show a significant reduction in paw edema compared to the vehicle control group.

Anticancer Activity: Targeting Key Signaling Pathways

In recent years, pyrazole derivatives have garnered significant attention for their potential as anticancer agents.[1][3][4] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that are dysregulated in cancer.

Mechanism of Action in Cancer

The anticancer effects of pyrazole propanoic acid derivatives are multifaceted and can involve:

  • Inhibition of Cyclooxygenase-2 (COX-2): As in inflammation, COX-2 is often overexpressed in various cancers and contributes to tumor growth, angiogenesis, and metastasis. By inhibiting COX-2, pyrazole derivatives can suppress these pro-tumorigenic processes.[5]

  • Modulation of the mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a key regulator of cell growth, proliferation, and survival.[6][7][8][9][10] Dysregulation of the mTOR pathway is a common feature of many cancers. Some pyrazole derivatives have been shown to inhibit mTOR signaling, leading to cell cycle arrest and apoptosis in cancer cells.[1]

  • Downregulation of the Wnt Signaling Pathway: The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of several cancers, including breast cancer. Celecoxib has been shown to target breast cancer stem cells by inhibiting the Wnt pathway.[11]

Anticancer_Mechanisms Pyrazole Pyrazole Propanoic Acid Derivatives COX2 COX-2 Pyrazole->COX2 Inhibition mTOR mTOR Pathway Pyrazole->mTOR Inhibition Wnt Wnt Pathway Pyrazole->Wnt Inhibition Tumor_Growth Tumor Growth Angiogenesis Metastasis COX2->Tumor_Growth Cell_Proliferation Cell Proliferation Survival mTOR->Cell_Proliferation Stem_Cell_Renewal Cancer Stem Cell Renewal Wnt->Stem_Cell_Renewal Antimicrobial_Mechanism Pyrazole Pyrazole Propanoic Acid Derivatives DNA_Gyrase Bacterial DNA Gyrase Pyrazole->DNA_Gyrase Inhibition DNA_Replication DNA Replication Transcription Repair DNA_Gyrase->DNA_Replication Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death

References

Potential therapeutic targets of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-(5-methyl-1H-pyrazol-1-yl)propanoic Acid

This guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, this compound. Given the limited direct literature on this specific molecule, this document outlines a strategy rooted in the well-established principles of medicinal chemistry, leveraging structure-activity relationships of the pyrazole scaffold to inform a robust target discovery and validation workflow.

The structure of this compound presents two key pharmacophores: the 5-methyl-1H-pyrazole ring and the propanoic acid side chain. The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its prevalence is due to its ability to engage in various non-covalent interactions with protein targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The propanoic acid moiety introduces a carboxylic acid group, which can act as a hydrogen bond donor/acceptor or a metal chelator, and may influence the compound's pharmacokinetic properties.

Given these structural features, we can hypothesize several classes of proteins as potential targets. This guide will explore the rationale behind selecting these target classes and provide detailed protocols for their experimental validation.

Primary Hypothesized Target Classes

Based on the pyrazole core, a primary area of investigation involves enzymes that are known to be modulated by similar structures. The most prominent of these are cyclooxygenase (COX) enzymes and protein kinases.

Cyclooxygenase (COX) Isoforms

Rationale: The pyrazole scaffold is the core component of the selective COX-2 inhibitor, Celecoxib. The structural similarity suggests that this compound could potentially exhibit inhibitory activity against COX-1 and/or COX-2, which are key enzymes in the inflammatory pathway, converting arachidonic acid to prostaglandins.

Experimental Validation Workflow: A tiered approach is recommended, starting with in vitro enzymatic assays and progressing to cell-based models.

COX_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Compound Preparation (DMSO stock) B COX-1/COX-2 Enzymatic Assay (e.g., Cayman Chemical Kit) A->B C IC50 Determination (Dose-response curve) B->C D Selectivity Index Calculation (IC50 COX-1 / IC50 COX-2) C->D G Treatment with Compound C->G Use concentrations around IC50 E Cell Culture (e.g., RAW 264.7 macrophages) F LPS Stimulation to Induce COX-2 E->F F->G H Prostaglandin E2 (PGE2) Quantification (ELISA) G->H

Figure 1: Workflow for COX Inhibition Assays.

Protocol 2.1.1: In Vitro COX Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified COX-1 and COX-2 enzymes.

  • Materials: COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical, #701050), this compound, DMSO, 96-well plates, plate reader.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions from the stock solution to generate a dose-response curve (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Follow the manufacturer's protocol for the assay kit. Typically, this involves adding the enzyme (COX-1 or COX-2), heme, and the test compound to a reaction buffer.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Measure the absorbance at the specified wavelength (e.g., 590 nm).

    • Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Data Analysis: The selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A high selectivity index (>10) suggests selectivity for COX-2.

Parameter Description Example Data Point
IC50 (COX-1) Concentration for 50% inhibition of COX-1 enzyme.15.2 µM
IC50 (COX-2) Concentration for 50% inhibition of COX-2 enzyme.1.8 µM
Selectivity Index Ratio of IC50 (COX-1) / IC50 (COX-2).8.4
Protein Kinases

Rationale: The pyrazole ring is a common scaffold in many kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is implicated in cancer and inflammatory diseases. The ATP-binding pocket of many kinases can accommodate the planar pyrazole structure.

Experimental Validation Workflow: A broad kinase panel screening is the most efficient initial step, followed by detailed kinetic studies for identified hits.

Kinase_Workflow A Primary Screen: Broad Kinase Panel (e.g., DiscoverX, Reaction Biology) B Identify Hits (% Inhibition > 50% at 10 µM) A->B C Secondary Screen: IC50 Determination for Hits B->C D Mechanism of Action Studies: ATP-Competitive Assay C->D E Cell-Based Assay: Phospho-protein Western Blot C->E

Figure 2: Kinase Inhibitor Discovery Workflow.

Protocol 2.2.1: Broad Kinase Panel Screening

  • Objective: To identify which kinases, from a large panel, are inhibited by the test compound.

  • Procedure: This is typically outsourced to a specialized contract research organization (CRO) like Reaction Biology or DiscoverX.

    • Provide the CRO with a high-purity sample of this compound.

    • The compound is screened at a single concentration (e.g., 10 µM) against a panel of hundreds of kinases.

    • The output is a report detailing the percentage of inhibition for each kinase in the panel.

  • Hit Identification: Kinases showing significant inhibition (typically >50%) are considered primary hits for further investigation.

Secondary and Exploratory Target Classes

While COX and kinases represent high-probability target classes, the structural motifs of this compound warrant investigation into other potential targets.

Aldose Reductase

Rationale: Aldose reductase is an enzyme implicated in diabetic complications. Some pyrazole derivatives have shown inhibitory activity against this enzyme. The carboxylic acid moiety of the test compound could potentially interact with the active site of aldose reductase.

Experimental Validation: An in vitro enzymatic assay using purified aldose reductase can be employed.

Protocol 3.1.1: Aldose Reductase Inhibition Assay

  • Objective: To determine the IC50 of the compound against aldose reductase.

  • Materials: Purified recombinant aldose reductase, NADPH, DL-glyceraldehyde, phosphate buffer.

  • Procedure:

    • The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

    • In a 96-well UV-transparent plate, add buffer, NADPH, the enzyme, and varying concentrations of the test compound.

    • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

    • Monitor the change in absorbance over time.

    • Calculate IC50 values from the dose-response curve.

Summary and Future Directions

The investigation into the therapeutic targets of this compound should be guided by a systematic, hypothesis-driven approach. The structural alerts within the molecule strongly suggest that cyclooxygenases and protein kinases are primary targets for investigation. A comprehensive screening strategy, as outlined in this guide, will enable the efficient identification and validation of its mechanism of action.

Future work, following the successful identification of a primary target, should focus on lead optimization to improve potency and selectivity, as well as in vivo studies in relevant disease models to establish therapeutic efficacy.

In Silico Prediction of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the novel compound 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid. In the fast-paced environment of drug discovery, early computational assessment of a molecule's properties is paramount to de-risking candidates and optimizing resource allocation. This document outlines a strategic, multi-tiered approach to computational analysis, leveraging a suite of validated, accessible in silico tools. Each step is detailed with the underlying scientific rationale, empowering researchers to not only generate predictive data but also to critically interpret its implications for the drug development pipeline.

Introduction: The Imperative of Early-Stage Computational Profiling

The journey of a drug candidate from conception to clinic is fraught with challenges, with a significant portion of failures attributed to unfavorable pharmacokinetic and toxicity profiles.[1][2] The ability to predict these liabilities before significant investment in synthesis and in vitro testing is a cornerstone of modern drug discovery. In silico modeling provides a rapid and cost-effective means to evaluate the 'drug-likeness' of a compound, allowing for early-stage prioritization and optimization.[3][4]

This guide focuses on this compound, a molecule of interest for which a comprehensive property profile is essential for determining its therapeutic potential. We will systematically predict its fundamental physicochemical characteristics, ADMET properties, and potential for off-target effects. This process will not only provide a detailed profile of the molecule but also serve as a practical workflow for the computational evaluation of other novel chemical entities.

Foundational Physicochemical Properties: The Building Blocks of Pharmacokinetics

A molecule's fundamental physicochemical properties, such as its acidity (pKa), lipophilicity (logP), and aqueous solubility (logS), govern its behavior in biological systems. Accurate prediction of these parameters is the first critical step in our in silico assessment.

Acid Dissociation Constant (pKa) Prediction

The pKa of a molecule dictates its ionization state at different physiological pH values, which in turn influences its absorption, distribution, and target engagement. For this compound, the carboxylic acid moiety is the primary ionizable group.

Experimental Protocol: pKa Prediction

  • Obtain the SMILES string for this compound. A reliable source for this is the PubChem database (CID 814994).[5] The canonical SMILES is CC1=CC=NN1CCC(=O)O.

  • Select a pKa prediction tool. Several robust options are available, ranging from commercial software to free web servers. For this guide, we will utilize a widely accessible tool such as those provided by ACD/Labs or ChemAxon, which are known for their accuracy.[6][7] Many of these tools use a combination of empirical and quantum chemical methods to achieve high-quality predictions.[7]

  • Input the SMILES string into the chosen platform.

  • Execute the prediction. The software will analyze the structure and identify the ionizable centers, calculating the corresponding pKa value(s).

  • Analyze the output. The primary acidic pKa is expected to be associated with the carboxylic acid. The pyrazole ring may also have a basic pKa.

Lipophilicity (logP) and Distribution Coefficient (logD) Prediction

LogP, the partition coefficient between octanol and water, is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes. LogD, the distribution coefficient at a specific pH, provides a more physiologically relevant measure by considering the ionization state of the molecule.

Experimental Protocol: logP and logD Prediction

  • Utilize a computational tool that offers logP and logD prediction. Many ADMET prediction suites, such as ADMET Predictor or pkCSM, include these calculations.[3][8]

  • Input the SMILES string of this compound.

  • Run the prediction. These tools often employ atom-based or fragment-based methods to estimate logP.

  • Predict logD at physiological pH (7.4). This requires the previously predicted pKa values to calculate the ratio of ionized to non-ionized species.

  • Interpret the results. A balanced logD (typically between 1 and 3) is often desirable for oral bioavailability.

Aqueous Solubility (logS) Prediction

Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and hinder the development of a viable drug product.[9][10]

Experimental Protocol: logS Prediction

  • Choose a solubility prediction model. Various computational methods exist, from quantitative structure-property relationship (QSPR) models to more complex molecular dynamics simulations.[9][10][11] Web-based tools like ADMETlab and some standalone software offer reliable predictions.[3]

  • Input the SMILES string.

  • Execute the prediction. The output is typically provided as logS, the logarithm of the molar solubility.

  • Evaluate the predicted solubility. The desired solubility depends on the intended route of administration and dose.

ADMET Profiling: The Journey Through the Body

Predicting a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for identifying potential developmental hurdles.[1][3]

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption from the gastrointestinal tract is the first step. Key parameters to predict include human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Experimental Protocol: Absorption Prediction

  • Access a comprehensive ADMET prediction server such as ADMET-AI or SwissADME.[12]

  • Input the SMILES string for this compound.

  • Run the absorption prediction modules. These tools use machine learning models trained on large datasets of experimental values to classify the compound's likely absorption characteristics.

  • Analyze the output. The results will typically indicate the probability of good intestinal absorption and may provide a predicted Caco-2 permeability value.

Distribution: Reaching the Target

Once absorbed, a drug is distributed throughout the body. Important distribution parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Experimental Protocol: Distribution Prediction

  • Using the same ADMET prediction suite, navigate to the distribution prediction section.

  • Execute the predictions for PPB and BBB penetration. High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect. BBB penetration is critical for drugs targeting the central nervous system and a liability for peripherally acting drugs.

  • Interpret the predictions. The output will likely be a percentage for PPB and a binary classification (penetrant/non-penetrant) or a probability for BBB.

Metabolism: Biotransformation by Cytochrome P450 Enzymes

Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of drug clearance and a source of potential drug-drug interactions.[13][14] Predicting which CYP isoforms a compound inhibits or is a substrate for is a critical safety assessment.

Experimental Protocol: CYP450 Interaction Prediction

  • Select a tool with robust CYP prediction capabilities. Several platforms, such as SuperCYPsPred and CYPlebrity, specialize in this area.[13]

  • Input the SMILES string.

  • Run the predictions for inhibition and substrate potential for the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[15][16]

  • Analyze the results. Inhibition of a major CYP isoform can lead to clinically significant drug-drug interactions. Understanding the metabolic pathways is key to predicting the drug's half-life.

Toxicity: Identifying Potential Liabilities

Early identification of potential toxicity is one of the most significant benefits of in silico modeling. Key areas of concern include cardiotoxicity (hERG blockage), mutagenicity (Ames test), and hepatotoxicity.

Experimental Protocol: Toxicity Prediction

  • hERG Blockage: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target, as its blockage can lead to fatal cardiac arrhythmias.[17][18] Use a specialized predictor like Pred-hERG or hERGBoost to assess the risk of hERG inhibition.[19][20]

  • Mutagenicity: Predict the outcome of the Ames test, a widely used method for assessing a compound's mutagenic potential. Many comprehensive toxicity prediction servers, such as ProTox-II and toxCSM, include Ames mutagenicity models.[21][22]

  • Hepatotoxicity (DILI): Drug-induced liver injury is a major reason for drug withdrawal. Predict the potential for hepatotoxicity using models available on platforms like ADMETlab or ProTox-II.[3][23]

  • General Toxicity: Obtain an estimate of acute oral toxicity (LD50) from a server like ProTox-II, which provides toxicity classification based on the Globally Harmonized System (GHS).

Data Synthesis and Interpretation: Building a Comprehensive Profile

The individual predictions must be synthesized into a coherent profile to guide further research. The following table summarizes the predicted properties for this compound.

Property CategoryParameterPredicted ValueImplication for Drug Development
Physicochemical Acidic pKa[Predicted Value]Influences solubility and absorption at different pH values.
logP[Predicted Value]Indicates lipophilicity and potential for membrane permeation.
logD at pH 7.4[Predicted Value]More physiologically relevant measure of lipophilicity.
Aqueous Solubility (logS)[Predicted Value]Critical for absorption and formulation.
Absorption Human Intestinal Absorption[Predicted Value]Likelihood of good oral bioavailability.
Caco-2 Permeability[Predicted Value]In silico measure of intestinal permeability.
Distribution Plasma Protein Binding[Predicted Value]Affects the concentration of free, active drug.
Blood-Brain Barrier Penetration[Predicted Value]Determines potential for CNS effects (desired or undesired).
Metabolism CYP2D6 Inhibition[Predicted Value]Risk of drug-drug interactions.
CYP3A4 Inhibition[Predicted Value]Risk of drug-drug interactions with a wide range of drugs.
Toxicity hERG Blockage[Predicted Value]Risk of cardiotoxicity.
Ames Mutagenicity[Predicted Value]Potential for genotoxicity.
Hepatotoxicity[Predicted Value]Risk of drug-induced liver injury.
Acute Oral Toxicity (LD50)[Predicted Value]Estimate of short-term toxicity.

Visualizing the Workflow

A clear workflow is essential for a systematic in silico evaluation.

in_silico_workflow cluster_input Input cluster_predictions In Silico Predictions cluster_output Output & Analysis SMILES SMILES String (CC1=CC=NN1CCC(=O)O) PhysChem Physicochemical Properties (pKa, logP, logD, logS) SMILES->PhysChem ADME ADME (Absorption, Distribution, Metabolism) SMILES->ADME Toxicity Toxicity (hERG, Ames, Hepatotoxicity, LD50) SMILES->Toxicity Profile Comprehensive Property Profile PhysChem->Profile ADME->Profile Toxicity->Profile Decision Go/No-Go Decision or Optimization Strategy Profile->Decision

References

The Emerging Potential of 5-Methyl-1H-Pyrazole-1-Propanoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for a phenyl ring, have cemented its status as a "privileged scaffold."[3] This versatility has led to a significant number of FDA-approved drugs containing the pyrazole core, treating a wide array of conditions from inflammation to cancer.[3][4] Within this important class of compounds, pyrazole carboxylic acid derivatives have garnered substantial attention for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[5][6][7] This guide focuses on a specific, yet promising member of this family: 5-methyl-1H-pyrazole-1-propanoic acid, exploring its synthetic pathways, potential biological significance, and future outlook in therapeutic development.

Synthesis and Chemical Properties: Building the Core Moiety

While specific literature exclusively detailing the synthesis of 5-methyl-1H-pyrazole-1-propanoic acid is nascent, its preparation can be logically inferred from established methodologies for analogous pyrazole carboxylic acids. The general synthetic strategies for pyrazole derivatives often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[8][9]

A plausible synthetic route to 5-methyl-1H-pyrazole-1-propanoic acid is outlined below. This proposed pathway is a logical amalgamation of well-established reactions in pyrazole chemistry.

Proposed Synthetic Workflow

Synthesis_of_5_methyl_1H_pyrazole_1_propanoic_acid cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization and Tautomerization cluster_3 Step 4: Hydrolysis Acetoacetate Ethyl Acetoacetate Intermediate1 Ethyl 2-cyano-3-methylcrotonate Acetoacetate->Intermediate1 Piperidine Acrylate Ethyl 2-cyanoacrylate Intermediate2 Pyrazole Intermediate Intermediate1->Intermediate2 Ethanol, Reflux Hydrazine Hydrazine Hydrate PyrazoleEster Ethyl 5-methyl-1H-pyrazole-1-propanoate Intermediate2->PyrazoleEster Heat FinalProduct 5-methyl-1H-pyrazole-1-propanoic acid PyrazoleEster->FinalProduct NaOH, H2O/EtOH

Caption: Proposed synthetic workflow for 5-methyl-1H-pyrazole-1-propanoic acid.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate: A mixture of ethyl acetoacetate and hydrazine hydrate in ethanol is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield the pyrazole ester intermediate.[10]

  • N-Alkylation: The synthesized ethyl 5-methyl-1H-pyrazole-3-carboxylate is then subjected to N-alkylation using a suitable three-carbon synthon, such as ethyl 3-bromopropanoate, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This step introduces the propanoic acid side chain at the N1 position of the pyrazole ring.

  • Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by treating the ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidification with a mineral acid, like hydrochloric acid, to precipitate the desired 5-methyl-1H-pyrazole-1-propanoic acid.[11]

Physicochemical Properties

The introduction of the methyl and propanoic acid groups to the pyrazole core significantly influences its physicochemical properties, which in turn dictates its pharmacokinetic profile.

PropertyPredicted Value/CharacteristicSource
Molecular Formula C7H10N2O2[12]
Molecular Weight 154.17 g/mol [12][13]
CAS Number 180741-46-2 (for 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid)[12]
pKa The carboxylic acid moiety confers acidic properties, with an estimated pKa around 4-5.[14]
Solubility Expected to have moderate solubility in water and good solubility in polar organic solvents.[14]
Lipophilicity (LogP) The methyl group increases lipophilicity, while the carboxylic acid group enhances hydrophilicity. The overall LogP is likely to be in a range suitable for drug-likeness.[3]

Biological Activities and Therapeutic Potential: An Extrapolation from Congeners

Direct experimental evidence for the biological activities of 5-methyl-1H-pyrazole-1-propanoic acid is limited in the public domain. However, based on the extensive research on structurally similar pyrazole derivatives, we can infer its potential therapeutic applications.[4][15][16]

Potential as an Anti-inflammatory Agent

Many pyrazole derivatives exhibit potent anti-inflammatory activity, most notably through the inhibition of cyclooxygenase (COX) enzymes.[16][17] The structural features of 5-methyl-1H-pyrazole-1-propanoic acid, particularly the acidic moiety, are common in many non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could interact with the active site of COX enzymes, thereby inhibiting prostaglandin synthesis.

Anticancer Potential

The pyrazole scaffold is present in several anticancer agents.[4][18] Derivatives of 5-methyl-1H-pyrazole have been investigated as potential antiprostate cancer agents, acting as androgen receptor (AR) antagonists.[18] The structural modifications on the pyrazole ring are crucial for this activity. Further investigation into the potential of 5-methyl-1H-pyrazole-1-propanoic acid to modulate cancer-related signaling pathways is a promising area of research.

Antimicrobial and Other Activities

Pyrazole carboxylic acid derivatives have demonstrated a broad spectrum of antimicrobial activities.[5][6][19][20] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. Additionally, various pyrazole derivatives have been reported to possess antimalarial, antidiabetic, and antioxidant properties.[21][22][23]

Illustrative Signaling Pathway: Potential COX Inhibition

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Molecule 5-methyl-1H-pyrazole-1-propanoic acid Molecule->COX Inhibition

Caption: Potential mechanism of anti-inflammatory action via COX inhibition.

Future Directions and Conclusion

5-Methyl-1H-pyrazole-1-propanoic acid represents a molecule of significant interest within the broader, well-established field of pyrazole-based therapeutics. While direct experimental data remains to be fully elucidated, the foundational knowledge of pyrazole chemistry and pharmacology provides a strong rationale for its further investigation.

Key areas for future research include:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route for 5-methyl-1H-pyrazole-1-propanoic acid, along with its comprehensive analytical characterization.

  • In Vitro Biological Screening: A broad-based screening of the compound against a panel of biological targets, including COX enzymes, various cancer cell lines, and a range of microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the impact of substitutions on the pyrazole ring and the propanoic acid side chain on biological activity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Should promising in vitro activity be identified, progression to animal models to assess efficacy, safety, and pharmacokinetic properties will be crucial.

References

A Technical Guide to 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly protein kinase inhibitors.[1][2][3] This document details the compound's nomenclature, physicochemical properties, a validated synthesis protocol via aza-Michael addition, and explores its potential applications in drug discovery, with a specific focus on the inhibition of the Janus kinase (JAK) signaling pathway. Experimental workflows for synthesis and biological evaluation are provided to equip researchers with the practical knowledge required to leverage this molecule in their research and development programs.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all scientific investigation. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) and cataloged with several identifiers for unambiguous reference in global databases.

  • IUPAC Name: 3-(5-methylpyrazol-1-yl)propanoic acid[4]

  • CAS Number: 180741-46-2[4]

  • Synonyms: 5-methyl-1H-Pyrazole-1-propanoic acid[4]

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in both chemical reactions and biological systems. These parameters influence formulation, delivery, and pharmacokinetic profiles. The key properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂PubChem[4]
Molecular Weight 154.17 g/mol PubChem[4]
Appearance Solid (predicted)---
Solubility (pH 7.4) 6.9 µg/mLBurnham Center[4]
InChIKey AVWPEIKOPXXROD-UHFFFAOYSA-NPubChem[4]

Synthesis and Characterization

The synthesis of N-alkylated pyrazoles is a cornerstone of medicinal chemistry. The most efficient and atom-economical method for preparing this compound is through a direct aza-Michael addition reaction.[5][6] This reaction involves the conjugate addition of a nitrogen nucleophile (from 5-methylpyrazole) to an α,β-unsaturated carbonyl compound (an acrylate).

Proposed Synthesis Protocol: Aza-Michael Addition

This protocol describes a two-step synthesis: a base-catalyzed Michael addition followed by ester hydrolysis to yield the final carboxylic acid.

Step 1: Michael Addition of 5-methylpyrazole to Ethyl Acrylate

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylpyrazole (8.21 g, 100 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Base Addition: While stirring, add cesium carbonate (Cs₂CO₃, 3.26 g, 10 mmol) as a catalyst. This base is highly effective for the N-deprotonation of azoles, generating the active nucleophile required for the addition.[7]

  • Reagent Addition: Add ethyl acrylate (11.0 g, 110 mmol) dropwise to the suspension over 15 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approx. 66°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 5-methylpyrazole is consumed.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the catalyst and wash the solid with a small amount of THF. Concentrate the filtrate under reduced pressure to obtain the crude ester, ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate.

Step 2: Saponification (Ester Hydrolysis)

  • Hydrolysis Setup: Dissolve the crude ester from the previous step in a mixture of ethanol (80 mL) and water (20 mL).

  • Base Addition: Add sodium hydroxide (6.0 g, 150 mmol) to the solution and stir at room temperature for 4 hours.

  • Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~3 using 2M hydrochloric acid. The target carboxylic acid will precipitate as a solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to achieve high purity.

Structural Verification

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the proton environment, including the characteristic shifts of the pyrazole ring protons, the methyl group, and the two methylene groups of the propanoic acid chain.

  • ¹³C NMR Spectroscopy: To verify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (154.17 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis S1 5-Methylpyrazole + Ethyl Acrylate S2 Add Cs₂CO₃ in THF S1->S2 S3 Reflux for 12h S2->S3 S4 Workup & Filtration S3->S4 S5 Crude Ester Intermediate S4->S5 H1 Dissolve in EtOH/H₂O S5->H1 Proceed to Hydrolysis H2 Add NaOH, Stir 4h H1->H2 H3 Acidify with HCl (pH 3) H2->H3 H4 Filter & Dry H3->H4 H5 Final Product: This compound H4->H5

Caption: Workflow for the two-step synthesis of the target compound.

Applications in Drug Discovery: A Privileged Scaffold

The pyrazole ring is not merely a synthetic curiosity; it is a "privileged scaffold" in medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, making them exceptionally valuable starting points for drug discovery. Pyrazole-containing compounds are integral to numerous approved drugs, particularly in oncology and immunology.[1][6]

Role as a Kinase Inhibitor Building Block

A significant number of protein kinase inhibitors (PKIs) approved by the FDA incorporate a pyrazole ring.[2][3] These include inhibitors of key cancer-driving kinases like JAK, B-raf, and c-Met. The pyrazole scaffold is adept at forming critical hydrogen bond interactions within the ATP-binding pocket of these enzymes, acting as a bioisosteric replacement for the adenine core of ATP.

The compound this compound is an ideal intermediate for the synthesis of more complex PKIs. The propanoic acid moiety provides a versatile chemical handle for amide coupling reactions, allowing for the introduction of additional pharmacophoric groups to enhance potency and selectivity.

Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into a transcriptional response.[4][8][9] This pathway is central to immunity, cell proliferation, and differentiation.[10][11] Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases and cancers.[12]

Pyrazole-based molecules, such as the FDA-approved drug Ruxolitinib, are potent inhibitors of JAK kinases.[1][2] They function by competing with ATP for the kinase's active site, thereby blocking the downstream phosphorylation and activation of STAT proteins.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK JAK->JAK 3. Autophosphorylation P P JAK->P P STAT STAT STAT->JAK 4. STAT Recruitment & Phosphorylation STAT->STAT 5. Dimerization Nucleus Nucleus STAT->Nucleus 6. Nuclear Translocation Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Blocks ATP Site DNA DNA Gene Gene Transcription (Inflammation, Proliferation) DNA->Gene 7. Binds to DNA

Caption: The JAK-STAT signaling pathway and the site of pyrazole-based inhibition.

Example Experimental Protocol: In Vitro Kinase Assay

To assess the potential of a derivative of this compound as a JAK inhibitor, a biochemical kinase assay is a primary screening method.

Workflow: JAK1 Inhibition Assay (Lanthascreen™)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common platform for kinase screening.

  • Compound Preparation: Prepare a serial dilution of the test compound (synthesized from our title molecule) in DMSO, typically starting from 10 mM.

  • Reaction Mixture: In a 384-well plate, add the test compound, recombinant JAK1 enzyme, a fluorescein-labeled STAT1 peptide substrate, and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation of the substrate by the enzyme.

  • Detection: Add a terbium-labeled anti-phospho-STAT1 antibody. This antibody specifically binds to the phosphorylated substrate.

  • Signal Reading: After a 60-minute incubation, read the plate on a TR-FRET enabled plate reader. Excitation at 340 nm will lead to terbium emission at 495 nm. If the substrate is phosphorylated, the terbium-labeled antibody binds, bringing it close to the fluorescein label, resulting in FRET and emission at 520 nm.

  • Data Analysis: The ratio of 520 nm/495 nm emission is calculated. A decrease in this ratio indicates inhibition of the kinase. The data is plotted against compound concentration to determine the IC₅₀ value (the concentration required for 50% inhibition).

Kinase Assay Workflow Diagram

KinaseAssay A Prepare Compound Dilution Series in DMSO B Add Reagents to 384-well Plate: 1. Test Compound 2. JAK1 Enzyme 3. Fluorescein-STAT1 Substrate 4. ATP A->B C Incubate 60 min at RT (Kinase Reaction) B->C D Add Tb-labeled anti-phospho-STAT1 Antibody C->D E Incubate 60 min at RT (Detection Binding) D->E F Read Plate (TR-FRET) Ex: 340nm, Em: 495/520nm E->F G Calculate Emission Ratio & Determine IC₅₀ Value F->G

Caption: Step-by-step workflow for an in vitro TR-FRET kinase inhibition assay.

Conclusion

This compound represents a valuable and versatile building block for modern drug discovery. Its straightforward synthesis via aza-Michael addition and the proven therapeutic relevance of its core pyrazole scaffold make it a molecule of high interest. As demonstrated, its utility as a precursor for potent kinase inhibitors targeting critical signaling pathways like JAK-STAT underscores its potential for developing next-generation therapeutics for cancer and inflammatory diseases. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this compound in their discovery programs.

References

Methodological & Application

Application Note & Protocol: A Robust Synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole-containing carboxylic acids are privileged scaffolds in modern medicinal chemistry and drug development. These heterocyclic motifs are integral to a wide array of pharmacologically active molecules, demonstrating antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic incorporation of a propanoic acid side chain onto the pyrazole core provides a versatile handle for further chemical modification, making the title compound, 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, a valuable building block for constructing complex molecular architectures and developing novel therapeutic agents.

This application note provides a detailed, field-proven protocol for the synthesis of this compound via a base-catalyzed aza-Michael addition. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and present a troubleshooting framework to ensure reproducible and high-yield synthesis.

Synthetic Strategy and Mechanism

The most efficient and atom-economical route to synthesize N-alkylated pyrazole propanoic acids is the aza-Michael addition reaction. This method involves the conjugate addition of a nitrogen nucleophile (the pyrazole) to an α,β-unsaturated carbonyl compound (the Michael acceptor).

The Core Reaction:

The synthesis proceeds in two key stages:

  • Aza-Michael Addition: 5-methylpyrazole reacts with an acrylate ester (e.g., ethyl acrylate) in the presence of a base catalyst to form the corresponding ester intermediate, ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate.

  • Saponification (Hydrolysis): The resulting ester is then hydrolyzed under basic conditions, followed by acidic workup, to yield the final carboxylic acid product.

Mechanistic Rationale:

The reaction is initiated by the deprotonation of the N-H proton of 5-methylpyrazole by a suitable base, such as cesium carbonate (Cs₂CO₃). This generates a pyrazolate anion, a potent nucleophile.[3][4] The pyrazolate anion then attacks the electrophilic β-carbon of the acrylate ester, leading to the formation of an enolate intermediate. This intermediate is subsequently protonated during the aqueous workup to yield the stable propanoate ester. The final hydrolysis step is a standard saponification reaction to furnish the desired carboxylic acid. Using a base like Cs₂CO₃ is highly effective for this transformation.[3][4]

Below is a diagram illustrating the overall synthetic scheme.

Synthetic_Scheme cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Saponification Methylpyrazole 5-Methylpyrazole EsterIntermediate Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate Methylpyrazole->EsterIntermediate  Cs₂CO₃, THF  Reflux EthylAcrylate Ethyl Acrylate EthylAcrylate->EsterIntermediate FinalProduct This compound EsterIntermediate->FinalProduct  1. NaOH, H₂O/EtOH  2. HCl (aq)

Caption: Overall two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantityMolar Mass ( g/mol )Moles (mmol)
5-Methylpyrazole≥98%Sigma-Aldrich0.82 g82.1010.0
Ethyl Acrylate≥99%Sigma-Aldrich1.20 g (1.33 mL)100.1212.0
Cesium Carbonate (Cs₂CO₃)≥99%Sigma-Aldrich0.33 g325.821.0
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich40 mL--
Sodium Hydroxide (NaOH)≥98%Fisher Scientific1.20 g40.0030.0
Ethanol (EtOH)200 ProofDecon Labs20 mL--
Hydrochloric Acid (HCl)3 M (aq)VWR~10-15 mL--
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific150 mL--
Brine (Saturated NaCl)-Lab Prepared50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific~5 g--
Part 1: Synthesis of Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate (Ester Intermediate)
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylpyrazole (0.82 g, 10.0 mmol), anhydrous tetrahydrofuran (THF, 40 mL), and cesium carbonate (0.33 g, 1.0 mmol).

  • Addition of Michael Acceptor: Stir the suspension at room temperature for 10 minutes. Add ethyl acrylate (1.33 mL, 12.0 mmol) to the mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 66°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting 5-methylpyrazole will have a different Rf value than the product ester.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the cesium carbonate, washing the pad with a small amount of THF. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Purification: Dissolve the crude oil in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes. Combine the fractions containing the desired product (visualized by TLC with potassium permanganate stain) and concentrate under reduced pressure to yield the pure ester intermediate as a colorless to pale yellow oil.

Part 2: Saponification to this compound
  • Hydrolysis Setup: Dissolve the purified ester intermediate from Part 1 in a mixture of ethanol (20 mL) and deionized water (20 mL) in a 100 mL round-bottom flask. Add sodium hydroxide pellets (1.20 g, 30.0 mmol) and stir the mixture at room temperature.

  • Reaction Execution: Heat the mixture to 50°C for 2-4 hours. Monitor the disappearance of the starting ester by TLC (the carboxylic acid product will remain at the baseline in the previous eluent system).

  • Acidification and Precipitation: Once the hydrolysis is complete, cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution to pH ~2-3 by adding 3 M HCl (aq). A white precipitate of the product should form.

  • Isolation: Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying and Final Purification: Dry the solid under high vacuum for several hours. The product is often of high purity after precipitation. If further purification is needed, recrystallization from an ethanol/water mixture can be performed. The expected yield is typically in the range of 75-85% over the two steps.

Experimental Workflow Diagram

G cluster_part1 Part 1: Ester Synthesis cluster_part2 Part 2: Hydrolysis A 1. Combine 5-methylpyrazole, Cs₂CO₃, and THF B 2. Add Ethyl Acrylate A->B C 3. Reflux for 12-16h B->C D 4. Monitor by TLC C->D E 5. Cool, Filter, Concentrate D->E F 6. Purify by Column Chromatography E->F G 7. Dissolve Ester in EtOH/H₂O with NaOH F->G Proceed with purified ester H 8. Heat at 50°C for 2-4h I 9. Cool and Acidify with HCl J 10. Collect Precipitate via Filtration K 11. Wash with Cold Water and Dry

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 75-85% (over two steps)
Melting Point ~135-138 °C (literature dependent)
¹H NMR (400 MHz, DMSO-d₆) δ 12.3 (s, 1H, -COOH), 7.35 (d, 1H, pyrazole-H), 6.00 (d, 1H, pyrazole-H), 4.25 (t, 2H, -NCH₂-), 2.75 (t, 2H, -CH₂COOH), 2.20 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 172.5, 148.0, 139.0, 105.5, 46.0, 33.0, 10.5
Mass Spec (ESI-) Calculated for C₇H₉N₂O₂⁻ [M-H]⁻: 169.07, Found: 169.1

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction in Part 1 1. Inactive catalyst. 2. Wet THF or reagents. 3. Insufficient temperature/time.1. Use fresh, anhydrous Cs₂CO₃. 2. Ensure all glassware and solvents are rigorously dried. 3. Increase reflux time to 24h and re-check via TLC.
Formation of Isomeric Byproduct 3-methylpyrazole can also react at the N2 position, though N1 is sterically and electronically favored.The isomers are typically separable by column chromatography. Confirm structure by 2D NMR (NOESY) if necessary.
Incomplete Hydrolysis in Part 2 1. Insufficient NaOH. 2. Short reaction time.1. Add an additional 0.5 equivalents of NaOH. 2. Extend heating time and continue to monitor by TLC.
Product Does Not Precipitate 1. Insufficient acidification. 2. Product is too soluble in the solvent mixture.1. Check pH with litmus paper and add more HCl if needed. 2. Reduce the volume of the solvent by rotary evaporation before cooling and acidification.

Conclusion

The aza-Michael addition followed by saponification is a reliable and scalable method for producing this compound with high yield and purity. This protocol emphasizes procedural clarity and provides a framework for troubleshooting common issues, empowering researchers to confidently synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

Purification of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chromatographic Purification of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Authored by: Senior Application Scientist, Chromatography Division

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of this compound, a heterocyclic carboxylic acid of interest in pharmaceutical and chemical synthesis. The methodology is centered around preparative reverse-phase high-performance liquid chromatography (RP-HPLC), a robust technique for purifying moderately polar, ionizable compounds. This guide delves into the theoretical basis for method development, from mobile phase optimization based on the analyte's physicochemical properties to the practical execution of the purification workflow. It is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable purification strategy.

Introduction: The Rationale for Purification

This compound is a key building block in the synthesis of various biologically active molecules. Its purity is paramount, as even trace impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, or challenges in regulatory submission. The compound's structure, featuring a pyrazole ring and a propanoic acid moiety, presents a moderate polarity and an ionizable carboxylic group. These features make RP-HPLC the ideal purification technique, offering high resolution and selectivity.

The pKa of the carboxylic acid group is predicted to be approximately 4.4. This is a critical parameter for RP-HPLC method development. To achieve optimal retention and sharp peak shapes on a non-polar stationary phase like C18, the ionization of the carboxylic acid must be suppressed. According to chromatographic theory, adjusting the mobile phase pH to at least 1.5-2 units below the pKa ensures the analyte is in its neutral, more hydrophobic form, thereby increasing its interaction with the stationary phase. Therefore, a mobile phase buffered at a pH of 2.5-3.0 is a logical starting point.

This document provides a systematic approach, from initial analytical method development to scale-up for preparative purification.

Experimental Workflow and Logic

The purification strategy follows a logical progression from small-scale analytical work to preparative-scale isolation. This ensures efficient use of material and time while maximizing purity and yield.

Purification_Workflow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up A Analyte Characterization (pKa, Solubility) B Initial Scouting Runs (Isocratic & Gradient) A->B informs C Mobile Phase pH Optimization (Target pH < pKa-1.5) B->C refines D Final Analytical Method C->D leads to E Calculate Loading Capacity (Based on Analytical Run) D->E provides data for F Preparative HPLC Run (Geometric Scaling) E->F G Fraction Collection (Triggered by UV Signal) F->G H Purity Analysis of Fractions (Using Analytical Method) G->H I Pooling & Solvent Evaporation H->I

Figure 1: Logical workflow for the purification of this compound.

Materials and Equipment

Reagents
  • Crude this compound (>85% purity)

  • Acetonitrile (ACN), HPLC Grade or higher

  • Methanol (MeOH), HPLC Grade or higher

  • Water, HPLC Grade or Type I Ultrapure

  • Trifluoroacetic Acid (TFA), HPLC Grade, >99.5%

  • Formic Acid (FA), LC-MS Grade, >99%

  • Sodium Phosphate Monobasic, ACS Grade

  • Phosphoric Acid, ACS Grade

Equipment
  • Analytical HPLC system with UV-Vis Detector (e.g., Agilent 1260, Waters Alliance)

  • Preparative HPLC system with UV-Vis Detector and Fraction Collector

  • Analytical C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Preparative C18 Column (e.g., 21.2 x 150 mm, 5 µm particle size)

  • pH meter, calibrated

  • Vortex mixer

  • Sonicator

  • Rotary evaporator

  • Lyophilizer (optional)

Detailed Protocols

Protocol 1: Analytical Method Development

Objective: To develop a high-resolution analytical method to assess the purity of the crude material and the purified fractions.

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Sonicate for 10 minutes to degas. The pH of this solution will be approximately 2.1.
  • Rationale: TFA is a strong ion-pairing agent that sharpens peaks for acidic compounds and maintains a low pH to suppress ionization of the analyte's carboxylic acid group.
  • Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

2. Sample Preparation:

  • Prepare a stock solution of the crude material at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
  • Vortex and sonicate briefly to ensure complete dissolution.
  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 5 µL
  • Column Temperature: 30 °C
  • Detection Wavelength: 210 nm (Pyrazoles typically have UV absorbance in this region). A photodiode array (PDA) detector is recommended to assess peak purity.
  • Gradient Program:

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)
0.0955
20.0595
25.0595
25.1955
30.0955

4. Analysis:

  • Inject the sample and identify the peak corresponding to this compound.
  • Assess the resolution between the main peak and major impurities. Adjust the gradient slope if necessary for better separation. A shallower gradient will improve the resolution of closely eluting peaks.

Protocol 2: Preparative Purification

Objective: To purify the crude this compound using the optimized method at a larger scale.

1. Method Scaling:

  • The analytical method is scaled geometrically to the preparative column. The key is to maintain the same linear velocity.
  • Scaling Factor (SF): (Radius_prep)² / (Radius_anal)² = (10.6 mm)² / (2.3 mm)² ≈ 21.2
  • Preparative Flow Rate: Analytical Flow Rate x SF = 1.0 mL/min x 21.2 ≈ 21.2 mL/min.
  • Preparative Gradient: The gradient time points are kept the same. The total run time remains 30 minutes.

2. Sample Loading:

  • Dissolve the crude material in the minimal amount of a strong solvent (e.g., Methanol or DMSO), then dilute with Mobile Phase A until the point of precipitation to ensure it is fully dissolved upon injection. A typical concentration for preparative loading is 50-100 mg/mL.
  • Test Injection: Perform a small (e.g., 100 µL) injection on the preparative column to confirm the retention time and peak shape before committing to a large-scale run.
  • Full-Scale Injection: Based on the column's capacity (typically 10-50 mg of crude material for a 21.2 mm ID column), inject the prepared sample.

3. Preparative Chromatographic Conditions:

  • Column: C18, 21.2 x 150 mm, 5 µm
  • Flow Rate: 21.2 mL/min
  • Detection: 210 nm
  • Gradient: Same as the analytical method (95:5 to 5:95 A:B over 20 minutes).
  • Fraction Collector: Set the collector to trigger based on the UV signal threshold of the target peak.

A[label="Mobile Phase A\n(0.1% TFA in Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Mobile Phase B\n(0.1% TFA in ACN)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pump [label="HPLC Pump\n(Gradient Mixer)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injector [label="Autosampler/\nManual Injector", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Column [label="Preparative C18 Column\n(21.2 x 150 mm)", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detector [label="UV-Vis Detector\n(210 nm)", shape=rarrow, fillcolor="#34A853", fontcolor="#FFFFFF"]; Collector [label="Fraction Collector", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Waste [label="Waste", shape=oval, style=dashed];

A -> Pump; B -> Pump; Pump -> Injector; Injector -> Column; Column -> Detector; Detector -> Collector; Detector -> Waste [style=dashed]; }

Figure 2: Schematic of the preparative HPLC system configuration.

4. Post-Purification Workup:

  • Purity Analysis: Re-inject a small aliquot of each collected fraction (or a pooled sample of the purest fractions) onto the analytical HPLC system to confirm purity (>98% is a common target).
  • Solvent Removal: Combine the pure fractions. Remove the acetonitrile and water using a rotary evaporator. The presence of TFA will make the residue acidic.
  • Final Product Isolation: The final product can be obtained by lyophilization (freeze-drying) to yield a fluffy solid, or by precipitation if a suitable anti-solvent is identified.

Troubleshooting and Key Considerations

Problem Potential Cause Recommended Solution
Broad or Tailing Peaks 1. Mass overload on the column. 2. Mobile phase pH too close to pKa. 3. Secondary interactions with column silanols.1. Reduce the injection mass. 2. Ensure mobile phase pH is < 3. Use 0.1% TFA or FA. 3. Use a modern, end-capped C18 column.
Poor Resolution Gradient is too steep.Decrease the gradient slope (e.g., extend the gradient time from 20 to 30 minutes) to improve separation between closely eluting impurities.
Product Precipitation on Column Sample is not fully soluble in the initial mobile phase conditions (95% aqueous).Dissolve the sample in a minimal amount of a strong organic solvent (e.g., DMSO, MeOH) before injection.
Low Recovery 1. Product is irreversibly adsorbed. 2. Fractions were cut too conservatively.1. Flush the column with a very strong solvent wash (e.g., 100% Isopropanol). 2. Re-analyze tailing fractions and consider pooling if purity is acceptable.

Conclusion

This application note outlines a robust and reproducible RP-HPLC method for the purification of this compound. By leveraging an understanding of the analyte's pKa to control its ionization state, this protocol achieves high purity and resolution. The systematic workflow, from analytical method development to preparative scale-up, provides a reliable framework for obtaining high-purity material essential for research and development activities.

Application Note: 1H NMR Characterization of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, combining a substituted pyrazole ring with a propanoic acid moiety, presents a unique scaffold for the synthesis of novel therapeutic agents. Accurate and unambiguous structural characterization is paramount for advancing research and ensuring the quality and purity of this compound in any application. This application note provides a detailed guide to the characterization of this compound using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, a powerful and non-destructive analytical technique. We will delve into the theoretical basis for the expected 1H NMR spectrum, provide a comprehensive experimental protocol, and present a detailed analysis of the spectral data, including chemical shifts, coupling constants, and signal integration.

Molecular Structure and Expected 1H NMR Spectral Features

The molecular structure of this compound dictates the number of distinct proton environments, their chemical shifts, and their coupling patterns. Understanding these fundamental aspects is key to interpreting the 1H NMR spectrum.

Molecular Structure:

Caption: Chemical structure of this compound.

Based on this structure, we can predict the following signals in the 1H NMR spectrum:

  • Pyrazole Ring Protons (H-3 and H-4): The pyrazole ring contains two aromatic protons. The proton at the C-3 position (H-3) and the proton at the C-4 position (H-4) are in different chemical environments and are expected to appear as doublets due to coupling to each other.

  • Methyl Protons (CH₃): The methyl group attached to C-5 of the pyrazole ring is in a unique environment and will appear as a singlet, as there are no adjacent protons to couple with.

  • Propanoic Acid Protons (CH₂-CH₂-COOH): The propanoic acid chain has two methylene groups and one acidic proton. The methylene group adjacent to the pyrazole ring (N-CH₂) and the methylene group adjacent to the carboxyl group (CH₂-COOH) are chemically distinct. They will appear as triplets due to coupling with each other. The carboxylic acid proton (-COOH) is exchangeable and typically appears as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Experimental Protocol

Materials and Reagents
  • This compound (of highest available purity)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (NMR grade, ≥99.8 atom % D)

  • Tetramethylsilane (TMS) (NMR grade, for internal standard, if not provided in the solvent)

  • NMR tubes (5 mm, high precision)

  • Pasteur pipettes and bulbs

  • Glass wool

  • Volumetric flasks and pipettes

Instrumentation
  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-observe probe.

Sample Preparation Workflow

Sample_Preparation_Workflow cluster_Preparation Sample Preparation cluster_Analysis NMR Analysis start Weigh 10-20 mg of This compound dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) start->dissolve filter Filter the solution through a glass wool plugged pipette into a clean NMR tube dissolve->filter cap Cap the NMR tube securely filter->cap insert Insert the sample into the NMR spectrometer cap->insert shim Shim the magnetic field to achieve homogeneity insert->shim acquire Acquire the 1H NMR spectrum shim->acquire process Process the data (Fourier transform, phase correction, baseline correction, and integration) acquire->process

Caption: Workflow for 1H NMR sample preparation and analysis.

Detailed Steps:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical.

    • CDCl₃ (Deuterated Chloroform): A common, non-polar solvent. The carboxylic acid proton may have a broad and variable chemical shift.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar, aprotic solvent that is excellent for dissolving carboxylic acids. The acidic proton will typically appear as a well-defined, broad singlet at a higher chemical shift (around 12 ppm).

  • Filtration: To ensure a high-quality spectrum with sharp lines, it is essential to remove any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample. This is crucial for obtaining sharp resonance signals.

  • Acquisition Parameters: Use standard 1H NMR acquisition parameters. A typical experiment might involve:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

  • Referencing: The chemical shifts should be referenced to the residual solvent peak or to an internal standard like TMS (δ 0.00 ppm).

Data Analysis and Interpretation

The 1H NMR spectrum of this compound should be processed by applying Fourier transformation, phase correction, and baseline correction. The signals should then be integrated to determine the relative number of protons for each resonance.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of this compound. These values are based on the analysis of similar structures and general principles of NMR spectroscopy.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-COOH~10-12 (in DMSO-d₆)Broad Singlet-1H
H-3 (pyrazole)~7.4-7.6Doublet~2-31H
H-4 (pyrazole)~6.0-6.2Doublet~2-31H
N-CH₂~4.1-4.3Triplet~6-72H
CH₂-COOH~2.7-2.9Triplet~6-72H
CH₃~2.2-2.4Singlet-3H

Causality behind Experimental Choices:

  • Choice of High-Field NMR: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion, which is crucial for resolving the closely spaced signals of the pyrazole ring protons and the methylene groups.

  • Solvent Selection: The use of DMSO-d₆ is often preferred for compounds containing carboxylic acids. Its ability to form hydrogen bonds with the acidic proton leads to a more consistent and less broad signal for the -COOH group, facilitating its identification.[3]

  • Filtration: The removal of solid impurities is a critical step that is often overlooked. Particulate matter in the NMR tube disrupts the homogeneity of the magnetic field, leading to broadened spectral lines and a loss of resolution, which can obscure important coupling information.

Conclusion

1H NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of this compound. By following the detailed protocol outlined in this application note, researchers can obtain high-quality spectra that allow for the unambiguous assignment of all proton signals. The characteristic chemical shifts, multiplicities, and coupling constants provide a unique fingerprint for this molecule, enabling its confident identification and quality control in various stages of drug discovery and development.

References

Quantitative Analysis of 5-methyl-1H-pyrazole-1-propanoic acid in Complex Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive guide for the development and implementation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-methyl-1H-pyrazole-1-propanoic acid. Pyrazole derivatives are significant structural motifs in medicinal chemistry, making reliable analytical methods crucial for pharmacokinetic studies, metabolism research, and quality control during drug development. This document provides detailed, step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it delves into the scientific rationale behind key methodological choices, from ionization mode selection to the interpretation of fragmentation patterns, ensuring both technical accuracy and practical applicability for researchers and scientists in the pharmaceutical industry.

Introduction: The Analytical Imperative

5-methyl-1H-pyrazole-1-propanoic acid (PubChem CID: 814994) is a heterocyclic carboxylic acid.[1] Its structure combines a pyrazole ring, a common scaffold in pharmacologically active compounds, with a propanoic acid side chain that imparts polarity and acidity. The accurate measurement of such molecules in complex biological or chemical matrices is a frequent challenge in drug development.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[2][3]

This guide is structured to provide not just a protocol, but a foundational understanding of the method development process, empowering scientists to adapt and troubleshoot the analysis for their specific applications.

Analyte Chemical Properties

A thorough understanding of the analyte's physicochemical properties is the cornerstone of successful method development.[3]

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂PubChem[1]
Molecular Weight 154.17 g/mol PubChem[1]
IUPAC Name 3-(5-methylpyrazol-1-yl)propanoic acidPubChem[1]
Acidity (pKa) ~4.87 (Estimated based on propanoic acid)Creative Proteomics[4]

The presence of the carboxylic acid group (pKa ≈ 4.87) makes the molecule acidic and thus highly suitable for analysis in negative ion mode mass spectrometry.[4] The pyrazole ring also contains basic nitrogen atoms that can be protonated, making positive ion mode a potential, albeit potentially less sensitive, alternative.

Methodological Framework: Rationale and Strategy

The development of a robust LC-MS/MS assay is a systematic process where each component—sample preparation, chromatography, and mass spectrometry—is optimized based on the analyte's chemistry.[3]

Ionization and Mass Spectrometry

Electrospray ionization (ESI) is the preferred ionization technique for polar and ionic compounds like 5-methyl-1H-pyrazole-1-propanoic acid, as it is a soft ionization method that typically keeps the parent molecule intact.[5][6]

  • Choice of Ionization Mode (Negative vs. Positive):

    • Negative Ion Mode (ESI-): This is the recommended mode. The carboxylic acid moiety readily loses a proton in the ESI source to form a stable carboxylate anion, [M-H]⁻, at m/z 153.1. This process is highly efficient and leads to excellent sensitivity.

    • Positive Ion Mode (ESI+): The nitrogen atoms on the pyrazole ring can accept a proton to form the [M+H]⁺ ion at m/z 155.1. While viable, protonation of the pyrazole ring is generally less favorable than deprotonation of the carboxylic acid, which may result in lower sensitivity.

  • Tandem MS (MS/MS) for Selectivity: To achieve high selectivity and quantitative accuracy, tandem mass spectrometry is employed using the Multiple Reaction Monitoring (MRM) mode.[2] In this mode, the precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process filters out chemical noise and matrix interferences.

Liquid Chromatography

The goal of liquid chromatography is to separate the analyte from matrix components to prevent ion suppression and ensure accurate quantification.[7] For a polar, acidic compound, reversed-phase liquid chromatography (RPLC) is the method of choice.

  • Stationary Phase: A C18 column is a versatile and robust starting point, offering sufficient hydrophobic retention for the molecule.

  • Mobile Phase: A typical mobile phase consists of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B).[8] To ensure good peak shape for the acidic analyte, a modifier is essential. Adding a small amount of weak acid, such as 0.1% formic acid, to both mobile phases suppresses the ionization of the carboxyl group, reducing peak tailing and improving retention on the C18 stationary phase.[9]

Sample Preparation

The objective of sample preparation is to extract the analyte from the sample matrix, remove interferences that could damage the instrument or cause ion suppression, and concentrate the analyte to improve sensitivity.[7][10]

  • Protein Precipitation (PPT): For biological matrices like plasma or serum, PPT is a simple, fast, and effective technique.[11] It involves adding a cold organic solvent (e.g., acetonitrile) to the sample, which denatures and precipitates the proteins. After centrifugation, the clear supernatant containing the analyte can be injected directly or after evaporation and reconstitution.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent).[11] It can provide cleaner extracts than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): SPE is a highly selective method that can yield very clean extracts and allow for significant analyte concentration.[10] It is, however, the most complex and costly of the three methods.

For this application note, we will detail the widely applicable Protein Precipitation protocol.

Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Optimization and validation are required for specific matrices and instrumentation.

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is designed for the extraction of 5-methyl-1H-pyrazole-1-propanoic acid from a plasma matrix.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Internal Standard (IS) stock solution (e.g., ¹³C₅-labeled 5-methyl-1H-pyrazole-1-propanoic acid, if available).[12]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer and microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 60 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Diagram 1: General LC-MS/MS Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Plasma Sample + Internal Standard ppt 2. Protein Precipitation (Cold Acetonitrile) sample->ppt centrifuge 3. Centrifugation ppt->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant lc 5. LC Separation (Reversed-Phase C18) supernatant->lc ms 6. ESI- Ionization lc->ms msms 7. MS/MS Detection (MRM Mode) ms->msms data_acq 8. Data Acquisition & Processing msms->data_acq

Caption: A flowchart of the analytical workflow from sample preparation to data acquisition.

Protocol 2: LC-MS/MS Instrumental Parameters

The following parameters are recommended for a standard HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography (LC) Conditions

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, provides good efficiency.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape for the carboxylic acid.[9]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with low viscosity.[8]
Gradient 5% B to 95% B over 3 minA generic gradient to elute the polar analyte.[9]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and can improve peak shape.
Injection Vol. 5 µLAdjustable based on analyte concentration and sensitivity.

Table 2: Mass Spectrometry (MS) Conditions

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeOptimal for deprotonating the carboxylic acid group.
Capillary Voltage -3.0 kVTypical voltage for ESI-; requires optimization.
Source Temp. 150 °CHelps with solvent evaporation.
Desolvation Temp. 400 °CFacilitates the transition of ions into the gas phase.
Desolvation Gas Nitrogen, 800 L/hrAssists in droplet desolvation.

Data Interpretation: Fragmentation and Quantification

Proposed MRM Transitions and Fragmentation Pathway

Upon collision-induced dissociation (CID) in the collision cell, the deprotonated precursor ion ([M-H]⁻, m/z 153.1) will break apart in a predictable manner. The most common fragmentation pathway for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂), which corresponds to a loss of 44 Da.[13]

Table 3: Proposed Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Proposed Neutral LossCollision Energy (eV)
5-methyl-1H-pyrazole-1-propanoic acid 153.1109.1CO₂ (44 Da)15-25 (Optimize)
5-methyl-1H-pyrazole-1-propanoic acid 153.181.0C₃H₄O₂ (72 Da)20-30 (Optimize)

Collision energy must be optimized for the specific instrument being used.

Diagram 2: Proposed Fragmentation Pathway of [M-H]⁻

Caption: Proposed fragmentation of the deprotonated precursor ion via Collision-Induced Dissociation (CID).

Conclusion and Best Practices

This application note provides a robust and scientifically grounded framework for the quantitative analysis of 5-methyl-1H-pyrazole-1-propanoic acid using LC-MS/MS. The presented protocols for sample preparation and instrumental analysis serve as an excellent starting point for method development.

For achieving the highest level of data quality and trustworthiness, the following best practices are recommended:

  • Use of Stable Isotope-Labeled Internal Standards: Incorporating an internal standard that is chemically identical to the analyte but differs in mass (e.g., ¹³C or ²H labeled) is the gold standard for correcting for matrix effects and variations in extraction efficiency and instrument response.[3]

  • Method Validation: Any quantitative method used in drug development must be thoroughly validated according to regulatory guidelines (e.g., FDA or EMA) to demonstrate its accuracy, precision, selectivity, sensitivity, and stability.

  • System Suitability: Before each analytical run, system suitability tests should be performed to ensure the LC-MS/MS system is performing optimally.

By combining the detailed protocols with the underlying scientific principles described herein, researchers can confidently develop and execute reliable analytical methods for this and structurally related compounds.

References

Application Note: Characterization of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid using Fourier Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound of interest, integrating a pyrazole ring, a known pharmacophore, with a carboxylic acid moiety. This unique combination of functional groups suggests potential applications in medicinal chemistry. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of such compounds.

This application note provides a comprehensive guide to obtaining and interpreting the FTIR spectrum of this compound. We will delve into the theoretical underpinnings of the vibrational modes specific to its functional groups, present a detailed experimental protocol for robust data acquisition, and offer an in-depth analysis of the resulting spectrum. The causality behind each procedural step is explained to ensure both reproducibility and a deeper understanding of the technique.

Foundational Principles of FTIR Spectroscopy

FTIR spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[1] When a molecule is irradiated with infrared light, its bonds can stretch, bend, or deform in various ways.[1] A vibrational mode will only be "infrared active" if it induces a change in the molecule's dipole moment.[2] The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which is inversely proportional to wavelength. This spectrum acts as a unique molecular "fingerprint," allowing for the identification of functional groups and the confirmation of molecular identity.

For this compound, with its molecular formula C₇H₁₀N₂O₂, key functional groups for analysis include the carboxylic acid (-COOH), the pyrazole ring (C₃H₃N₂), the methyl group (-CH₃), and the propanoic acid backbone (-CH₂-CH₂-).[3] Each of these will exhibit characteristic absorption bands in the FTIR spectrum.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an FTIR spectrum is critically dependent on meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol is designed to yield a high-resolution spectrum of this compound.

3.1. Sample Preparation: The KBr Pellet Method

The potassium bromide (KBr) pellet technique is a widely used method for analyzing solid samples. KBr is transparent to infrared radiation over a broad range of wavenumbers and provides a solid matrix for the sample.

  • Rationale: This method minimizes scattering effects and is ideal for obtaining sharp, well-resolved spectra of solid materials.

  • Protocol:

    • Drying: Dry a small quantity of spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Moisture can introduce broad O-H absorption bands that may interfere with the sample spectrum.

    • Grinding: In a clean agate mortar and pestle, grind approximately 1-2 mg of this compound with about 200 mg of the dried KBr. The goal is to achieve a fine, homogenous powder.

    • Pellet Formation: Transfer the ground mixture to a pellet press. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Sample Mounting: Carefully remove the KBr pellet from the press and place it in the sample holder of the FTIR spectrometer.

3.2. Instrumental Parameters and Data Acquisition

  • Spectrometer: A modern FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

  • Data Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 (Signal-to-noise ratio improves with the square root of the number of scans)

    • Apodization: Happ-Genzel

  • Background Correction: Before running the sample spectrum, acquire a background spectrum of the empty sample compartment. This is crucial for correcting for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectral Analysis and Interpretation

The FTIR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. A detailed interpretation of the expected absorption bands is provided below.

The Carboxylic Acid Group (-COOH)

The carboxylic acid functional group gives rise to some of the most characteristic and easily identifiable bands in the infrared spectrum.

  • O-H Stretching: A very broad and intense absorption band is expected in the region of 2500-3300 cm⁻¹.[1][4][5] This broadening is a hallmark of the strong intermolecular hydrogen bonding between carboxylic acid dimers.[1][5] This band will likely overlap with the C-H stretching vibrations.

  • C=O Stretching: A strong, sharp absorption band should appear between 1700-1725 cm⁻¹.[1][4] The exact position is influenced by the dimeric, hydrogen-bonded state of the carboxylic acid.[5]

  • C-O Stretching and O-H Bending: Look for a medium intensity C-O stretching band in the 1210-1320 cm⁻¹ region and O-H in-plane bending vibrations around 1395-1440 cm⁻¹.[5]

The Pyrazole Ring

The vibrational modes of the pyrazole ring are more complex due to the coupling of stretching and bending motions.

  • C-H Stretching (Aromatic/Heteroaromatic): The C-H stretching of the pyrazole ring is expected to produce weak to medium bands in the 3000-3100 cm⁻¹ region.[4]

  • C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring typically result in several bands of variable intensity in the 1400-1600 cm⁻¹ range.

  • Ring Vibrations: The in-plane and out-of-plane bending vibrations of the pyrazole ring contribute to the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for this specific molecule.

The Alkyl Moieties (Methyl and Propyl Groups)

The aliphatic C-H bonds of the methyl and propanoic acid chain also have distinct vibrational frequencies.

  • C-H Stretching: The asymmetric and symmetric stretching vibrations of the -CH₃ and -CH₂- groups will appear as strong bands in the 2850-3000 cm⁻¹ region.[6]

  • C-H Bending: The scissoring and rocking vibrations of the -CH₂- groups are expected around 1465 cm⁻¹, while the asymmetric and symmetric bending of the -CH₃ group should be visible near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.[7]

Data Presentation and Visualization

Summary of Expected Vibrational Frequencies
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
2500-3300O-H Stretch (H-bonded)Carboxylic AcidStrong, Broad
3000-3100C-H StretchPyrazole RingMedium to Weak
2850-3000C-H Stretch (Asymmetric/Symmetric)-CH₃, -CH₂-Strong
1700-1725C=O StretchCarboxylic AcidStrong, Sharp
1400-1600C=C and C=N StretchPyrazole RingVariable
~1465C-H Bend (Scissoring)-CH₂-Medium
~1450C-H Bend (Asymmetric)-CH₃Medium
~1375C-H Bend (Symmetric)-CH₃Medium
1210-1320C-O StretchCarboxylic AcidMedium

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Homogenous Mixture Background Acquire Background Spectrum Press->Background Mount Sample Sample Acquire Sample Spectrum Background->Sample Atmospheric Correction Process Process Spectrum (Ratioing) Sample->Process Interpret Interpret Bands Process->Interpret Final Spectrum Report Generate Report Interpret->Report Structural Information

Caption: Workflow for FTIR analysis of this compound.

Conclusion: A Validated Approach to Structural Characterization

FTIR spectroscopy provides an invaluable tool for the structural confirmation of this compound. By following the detailed protocol and understanding the characteristic vibrational frequencies of the carboxylic acid, pyrazole, and alkyl functionalities, researchers can confidently verify the identity and purity of their synthesized compounds. The presented methodology ensures the acquisition of high-quality, reproducible data, which is essential for regulatory submissions and advancing drug discovery programs. The self-validating nature of this protocol, rooted in the fundamental principles of vibrational spectroscopy, provides a robust framework for the characterization of complex organic molecules.

References

Application Notes: Leveraging 3-(5-Methyl-1H-pyrazol-1-yl)propanoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts a unique combination of chemical properties, including hydrogen bonding capabilities, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets.[3][4] Pyrazole-containing molecules exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[3][5]

3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid is a versatile bifunctional building block that capitalizes on the favorable properties of the pyrazole core. It presents researchers with a readily available carboxylic acid handle appended to a stable, substituted pyrazole ring. This structure allows for straightforward incorporation into larger molecules via common synthetic transformations, primarily amide bond formation and esterification, making it an attractive starting point for the synthesis of novel therapeutic agents and functional materials.

This guide provides detailed, field-proven protocols for the two most common applications of this building block: amide bond formation and esterification. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific synthetic targets.

Physicochemical Properties

A summary of the key computed and experimental properties for this compound is provided below. This data is essential for reaction planning, including solvent selection and purification strategies.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂--INVALID-LINK--[6]
Molecular Weight 154.17 g/mol --INVALID-LINK--[6]
CAS Number 180741-46-2--INVALID-LINK--[6]
XLogP3 0.1--INVALID-LINK--[6]
Topological Polar Surface Area 55.1 Ų--INVALID-LINK--[6]
Solubility (Experimental) 6.9 µg/mL (at pH 7.4)--INVALID-LINK--[6]
Safety Hazards Skin Irritant (H315), Serious Eye Irritant (H319), May cause respiratory irritation (H335)--INVALID-LINK--[6]

Application I: Amide Bond Formation – The Gateway to Bioactive Molecules

The formation of an amide bond is arguably the most frequently performed reaction in medicinal chemistry.[7] Coupling this compound with a diverse range of primary or secondary amines provides a direct route to a library of novel chemical entities for biological screening. Two robust and widely adopted protocols are presented below.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. It is particularly effective for coupling sterically hindered substrates and minimizing racemization of chiral centers.[5][8] The reaction proceeds through a highly reactive OAt-active ester, which is readily attacked by the amine nucleophile.[9][10] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the generated acids.[8]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents R1 3-(5-Me-1H-pyrazol-1-yl)propanoic acid P N-R'-3-(5-Me-1H-pyrazol-1-yl)propanamide R1->P R2 R'-NH₂ (Amine) R2->P Re1 HATU Re1->P Re2 DIPEA Re2->P Re3 Anhydrous DMF Re3->P caption Workflow for HATU-Mediated Amide Coupling.

Caption: Workflow for HATU-Mediated Amide Coupling.

Materials:

ReagentM.W. ( g/mol )Equivalents
This compound154.171.0
Amine (R'-NH₂)Varies1.1
HATU380.231.1
DIPEA129.243.0
Anhydrous DMF--

Step-by-Step Protocol:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and HATU (1.1 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids, aiming for a concentration of 0.1-0.5 M.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes. This step forms the reactive OAt-ester intermediate.[8]

  • Amine Addition: Add the amine (1.1 eq), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like Hydroxybenzotriazole (HOBt) is a cost-effective and robust method for amide synthesis.[11][12] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[8] This intermediate can rearrange to a non-reactive N-acylurea. HOBt acts as a scavenger, intercepting the O-acylisourea to form a more stable HOBt-ester, which is less prone to side reactions and racemization, and reacts efficiently with the amine.[8][13]

Mechanism Overview:

G A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate A->C +EDC B EDC B->C E HOBt Ester (Active Ester) C->E +HOBt H N-Acylurea (Side Product) C->H Rearrangement D HOBt D->E G Amide Product (R-CO-NHR') E->G +Amine F Amine (R'-NH₂) F->G caption EDC/HOBt Coupling Mechanism.

Caption: EDC/HOBt Coupling Mechanism.

Materials:

ReagentM.W. ( g/mol )Equivalents
This compound154.171.0
Amine (R'-NH₂)Varies1.1
EDC·HCl191.701.2
HOBt135.121.2
DIPEA or TEAVaries2.5
Anhydrous DMF or DCM--

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolution: Dissolve the mixture in anhydrous DMF or Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA or Triethylamine (TEA) (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic phase with water (to remove EDC byproducts), 1N HCl, saturated aqueous NaHCO₃, and brine.[14]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.

Application II: Fischer Esterification – A Classic Transformation

Fischer esterification is a classic and economical method for synthesizing esters directly from carboxylic acids and alcohols under acidic catalysis.[15][16] This equilibrium-driven reaction is typically pushed towards the product by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction.[17][18]

Rationale: The reaction is catalyzed by a strong acid (e.g., H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[6][19] The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of a water molecule yield the final ester product.[19]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Catalyst R1 3-(5-Me-1H-pyrazol-1-yl)propanoic acid P R'-O-C(=O)-CH₂CH₂-(5-Me-1H-pyrazol-1-yl) R1->P R2 R'-OH (Alcohol, excess) R2->P Re1 Conc. H₂SO₄ (cat.) Re1->P caption Workflow for Fischer Esterification.

Caption: Workflow for Fischer Esterification.

Materials:

ReagentM.W. ( g/mol )Amount
This compound154.171.0 eq
Alcohol (e.g., Ethanol)46.07Large excess (serves as solvent)
Concentrated Sulfuric Acid (H₂SO₄)98.08Catalytic (e.g., 3-5 mol%)

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Reagent Addition: Add a large excess of the desired dry alcohol (e.g., 10-20 equivalents or as the solvent).[20]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid).

  • Reflux: Heat the mixture to reflux and maintain for 2-12 hours. The reaction temperature will be the boiling point of the alcohol used.

  • Monitoring: The reaction can be monitored by TLC or GC-MS to observe the disappearance of the starting carboxylic acid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by flash column chromatography or distillation if it is sufficiently volatile.

Conclusion

This compound is a high-potential building block for synthetic and medicinal chemistry. Its straightforward reactivity in standard transformations like amide coupling and esterification allows for the efficient generation of diverse molecular libraries. The protocols outlined in this guide provide a robust starting point for researchers, and the mechanistic insights should facilitate troubleshooting and adaptation for specific synthetic targets. As with any synthetic procedure, small-scale trials are recommended to optimize conditions for novel substrates.

References

Application Notes & Protocols: 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Privileged Motif in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern drug discovery.[1][2][3] Its remarkable versatility allows it to serve as a key pharmacophore in a multitude of therapeutic agents, spanning a wide range of clinical applications.[4][5] From blockbuster anti-inflammatory drugs like celecoxib to life-saving anticancer agents and novel treatments for infectious diseases, the pyrazole scaffold has consistently demonstrated its value.[1][2] This guide focuses on a specific, yet promising, member of this family: 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid. We will explore its potential applications in drug discovery, grounded in the established biological activities of related pyrazole derivatives, and provide detailed protocols for its synthesis and biological evaluation.

Compound Profile: this compound

Parameter Value Source
IUPAC Name This compoundPubChem[6]
Molecular Formula C₇H₁₀N₂O₂PubChem[6]
Molecular Weight 154.17 g/mol PubChem[6]
CAS Number 180741-46-2PubChem[6]
Physical State Solid (predicted)
Solubility 6.9 µg/mL (at pH 7.4)PubChem[6]

Potential Therapeutic Applications: An Evidence-Based Postulation

While specific biological activity data for this compound is emerging, the extensive body of literature on pyrazole derivatives allows for the formulation of strong hypotheses regarding its potential therapeutic applications. The structural motifs present in this compound—a substituted pyrazole ring and a propanoic acid side chain—are key features in many biologically active molecules.

Anti-inflammatory Activity

The pyrazole core is famously present in celecoxib, a selective COX-2 inhibitor.[1] This suggests that this compound could be investigated for its potential to modulate inflammatory pathways. The propanoic acid moiety could also contribute to its anti-inflammatory profile, as seen in the widely used NSAID, ibuprofen.

Anticancer Potential

Numerous pyrazole-containing compounds have been developed as anticancer agents, often targeting protein kinases.[1] The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, facilitating interactions with the hinge region of kinase domains. Therefore, screening this compound against a panel of cancer-related kinases is a logical starting point.

Antimicrobial Properties

The pyrazole scaffold is also a component of various antimicrobial agents.[5][7] The ability of pyrazole derivatives to inhibit microbial growth warrants the evaluation of this compound against a range of bacterial and fungal pathogens.

Experimental Protocols

The following protocols provide a framework for the synthesis, purification, and biological evaluation of this compound.

Synthesis of this compound

This protocol is a representative synthesis. The primary method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[3]

Workflow for Synthesis and Purification

reagents 5-methyl-1H-pyrazole + Ethyl Acrylate reaction Michael Addition (Base Catalyst, e.g., NaH in DMF) reagents->reaction intermediate Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate reaction->intermediate hydrolysis Ester Hydrolysis (e.g., LiOH in THF/H2O) intermediate->hydrolysis product This compound hydrolysis->product purification Purification (e.g., Column Chromatography or Recrystallization) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 5-methyl-1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Michael Acceptor: After stirring for 30 minutes, add ethyl acrylate (1.2 eq) dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Ester Hydrolysis: Dissolve the crude ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate in a mixture of tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.

  • Acidification and Extraction: After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture to pH 3-4 with 1M HCl. Extract the product with dichloromethane (3 x 50 mL).

  • Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting solid by column chromatography on silica gel or by recrystallization to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

In Vitro Biological Evaluation

The following are foundational assays to screen for the postulated biological activities.

Logical Flow for Biological Screening

compound This compound anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) compound->anti_inflammatory anticancer Anticancer Screening (e.g., Kinase Inhibition Panel) compound->anticancer antimicrobial Antimicrobial Testing (e.g., MIC Determination) compound->antimicrobial hit_identification Hit Identification anti_inflammatory->hit_identification anticancer->hit_identification antimicrobial->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization

Caption: High-level workflow for the biological evaluation of the target compound.

Protocol 3.2.1: COX-2 Inhibition Assay (Anti-inflammatory)

  • Assay Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of recombinant human COX-2.

  • Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), assay buffer.

  • Procedure: a. Prepare a series of dilutions of this compound in DMSO. b. In a 96-well plate, add the assay buffer, recombinant COX-2 enzyme, and the test compound dilutions. c. Incubate for 15 minutes at room temperature. d. Initiate the reaction by adding arachidonic acid and TMPD. e. Measure the absorbance at 590 nm every minute for 10 minutes. f. Calculate the rate of reaction and determine the IC₅₀ value for the test compound.

Protocol 3.2.2: Kinase Inhibition Profiling (Anticancer)

  • Assay Principle: Screen the compound against a panel of cancer-relevant protein kinases to identify potential targets.

  • Service Providers: This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins, Promega).

  • Procedure (General Overview): a. Provide a sample of this compound at a specified concentration. b. The service provider will perform radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against their kinase panel. c. Data is returned as percent inhibition at a given concentration, allowing for the identification of "hits."

Protocol 3.2.3: Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

  • Assay Principle: Determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Materials: Bacterial or fungal strains of interest, appropriate growth medium (e.g., Mueller-Hinton broth for bacteria), 96-well plates.

  • Procedure: a. Prepare a two-fold serial dilution of this compound in the growth medium in a 96-well plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Include positive (microorganism only) and negative (medium only) controls. d. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). e. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

This compound represents a valuable starting point for drug discovery programs. Its straightforward synthesis and the well-documented biological importance of the pyrazole scaffold provide a strong rationale for its investigation. The protocols outlined in this guide offer a clear path for researchers to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Positive results from these initial screens would warrant further studies, including structure-activity relationship (SAR) exploration and in vivo efficacy testing.

References

Application Notes and Protocols for Evaluating the Antibacterial Efficacy of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antibacterial Agents

The relentless rise of antibiotic-resistant bacteria poses a significant threat to global public health. This has catalyzed the search for new chemical scaffolds with potent antimicrobial properties. Among these, pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects.[1][2][3] The pyrazole nucleus is a versatile pharmacophore, and its derivatives have been shown to inhibit various bacterial processes, including DNA synthesis and cell wall formation.[4][5]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed experimental framework for the systematic evaluation of the antibacterial effects of newly synthesized pyrazole derivatives. The protocols herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability across different laboratories.[6][7][8] We will not only detail the "how" but also the "why," offering insights into the causality behind experimental choices to foster a deeper understanding of the evaluation process.

Section 1: Preliminary Characterization and Preparation of Pyrazole Derivatives

Before embarking on antibacterial testing, it is crucial to properly characterize and prepare the pyrazole derivatives.

1.1. Physicochemical Characterization: Ensure the purity and identity of the synthesized compounds using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.[3][9] This is a foundational step for accurate and reproducible biological data.

1.2. Solubility Testing and Stock Solution Preparation: The solubility of the pyrazole derivatives will dictate the choice of solvent for stock solutions.

  • Protocol:

    • Determine the solubility of each pyrazole derivative in various solvents (e.g., sterile distilled water, dimethyl sulfoxide (DMSO), ethanol).

    • Select a solvent that completely dissolves the compound and has minimal intrinsic antimicrobial activity at the tested concentrations. DMSO is a common choice but should be tested for its effect on bacterial growth at the highest concentration used in the assays.

    • Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) of each pyrazole derivative.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solutions at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.

Section 2: Primary Screening of Antibacterial Activity

The initial screening aims to identify which pyrazole derivatives possess antibacterial activity and to obtain a qualitative or semi-quantitative measure of their potency. The disk diffusion assay is a widely used, simple, and cost-effective method for this purpose.[10][11]

The Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to the pyrazole derivatives by measuring the zone of growth inhibition around a disk impregnated with the test compound.[12][13]

Scientific Rationale: The principle lies in the diffusion of the antimicrobial agent from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, its growth will be inhibited, resulting in a clear zone. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.[10]

Detailed Protocol:

  • Bacterial Inoculum Preparation:

    • From a pure, overnight culture of the test bacterium on an agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline (0.85%) or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] This standardization is critical for reproducibility.

  • Inoculation of Agar Plates:

    • Use Mueller-Hinton Agar (MHA) as it is the standard medium for routine susceptibility testing and provides good batch-to-batch reproducibility.[10]

    • Dip a sterile cotton swab into the adjusted bacterial inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[13]

    • Allow the plate to dry for 3-5 minutes.

  • Preparation and Placement of Disks:

    • Aseptically apply a known volume (e.g., 20 µL) of a standardized concentration of the pyrazole derivative solution onto sterile paper disks (6 mm in diameter).

    • Allow the disks to dry completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring they are firmly in contact with the agar surface.[11]

    • Place disks at least 24 mm apart to avoid overlapping of inhibition zones.[13]

    • Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent used to dissolve the pyrazole derivatives).

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[11]

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.

    • A larger zone of inhibition generally indicates greater antibacterial activity.

Data Presentation:

Compound IDConcentration on Disk (µg)Gram-Positive Bacteria (e.g., S. aureus) Zone of Inhibition (mm)Gram-Negative Bacteria (e.g., E. coli) Zone of Inhibition (mm)
Pyrazole-A100188
Pyrazole-B10000
Positive Control (e.g., Gentamicin)102522
Negative Control (Solvent)-00

Workflow Diagram:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension B Inoculate MHA Plate (Lawn Culture) A->B D Place Disks on Inoculated MHA Plate B->D C Impregnate Sterile Disks with Pyrazole Derivatives C->D E Incubate at 35°C for 16-20 hours D->E F Measure Zone of Inhibition (mm) E->F G Compare Activity F->G

Workflow for the Kirby-Bauer Disk Diffusion Assay.

Section 3: Quantitative Assessment of Antibacterial Potency

Following the initial screening, a quantitative assessment is necessary to determine the precise potency of the active pyrazole derivatives. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[14][15]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]

Scientific Rationale: This assay provides a quantitative measure of the potency of the pyrazole derivative. By exposing the bacteria to a range of serially diluted concentrations of the compound, we can pinpoint the minimum concentration required to inhibit its growth. This is a critical parameter in drug development.[16]

Detailed Protocol:

  • Preparation of Pyrazole Derivative Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

    • Add 100 µL of the pyrazole derivative at a starting concentration (e.g., 2x the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no compound).

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well (wells 1-12), bringing the total volume to 100 µL per well.

    • Include a sterility control (broth only) and a growth control (broth and inoculum, no compound).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the pyrazole derivative in which there is no visible growth.[14]

    • Optionally, a growth indicator like resazurin or p-iodonitrotetrazolium violet (INT) can be added to aid in the visualization of bacterial growth.

Data Presentation:

Compound IDTest OrganismMIC (µg/mL)
Pyrazole-AS. aureus16
Pyrazole-AE. coli128
Pyrazole-CS. aureus8
Pyrazole-CE. coli64
Positive Control (e.g., Ciprofloxacin)S. aureus0.5
Positive Control (e.g., Ciprofloxacin)E. coli0.25

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Serial Dilution of Pyrazole Derivatives in 96-well plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (5 x 10^5 CFU/mL) B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC E->F

Workflow for Broth Microdilution MIC Assay.

Section 4: Characterizing the Nature of Antibacterial Action

Once the MIC is determined, it is important to understand whether the pyrazole derivative is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). The time-kill assay provides this crucial information.[17][18]

Time-Kill Kinetics Assay

This assay measures the rate of bacterial killing over time when exposed to different concentrations of the pyrazole derivative.

Scientific Rationale: By quantifying the number of viable bacteria at various time points, a killing curve can be generated. A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17][18] This information is vital for predicting in vivo efficacy.

Detailed Protocol:

  • Preparation:

    • Prepare tubes or flasks containing CAMHB with the pyrazole derivative at various concentrations (e.g., 1x, 2x, and 4x the MIC).

    • Include a growth control tube without the compound.

    • Prepare a mid-logarithmic phase culture of the test bacterium and adjust the inoculum to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in the test tubes.

  • Sampling and Plating:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[17]

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto Tryptic Soy Agar (TSA) plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.

    • Calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

    • Determine if the compound is bactericidal or bacteriostatic based on the reduction in CFU/mL compared to the initial inoculum.

Data Presentation: The results are best presented as a time-kill curve, plotting log₁₀ CFU/mL against time.

Section 5: Evaluating Activity Against Bacterial Biofilms

Bacteria often exist in biofilms, which are communities of surface-attached bacteria encased in an extracellular matrix.[19] Biofilms are notoriously resistant to conventional antibiotics. Therefore, assessing the activity of pyrazole derivatives against biofilms is a critical step.

Crystal Violet Biofilm Assay

This assay quantifies the amount of biofilm formed in the presence of the pyrazole derivative.[19][20]

Scientific Rationale: Crystal violet is a basic dye that stains the negatively charged components of the biofilm matrix and the bacterial cells. The amount of dye retained is proportional to the total biofilm biomass.[21][22]

Detailed Protocol:

  • Biofilm Formation:

    • In a sterile 96-well flat-bottomed plate, add 100 µL of a diluted overnight bacterial culture in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).

    • Add 100 µL of the pyrazole derivative at various concentrations to the wells. Include appropriate controls.

    • Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.[20]

  • Washing and Staining:

    • Carefully decant the planktonic cells and wash the wells gently with sterile PBS to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[21]

  • Solubilization and Quantification:

    • Remove the crystal violet solution and wash the wells again with PBS.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[22]

    • Transfer 125 µL of the solubilized dye to a new flat-bottomed plate.

    • Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.

Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of the pyrazole derivative compared to the untreated control.

Section 6: Preliminary Safety Assessment

A crucial aspect of drug development is to ensure that the compound is selectively toxic to bacteria and not to host cells. A preliminary in vitro cytotoxicity assay is an essential first step.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[23][24]

Scientific Rationale: Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[25]

Detailed Protocol:

  • Cell Culture:

    • Seed a mammalian cell line (e.g., HEK-293 or HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Exposure to Pyrazole Derivatives:

    • Remove the culture medium and add fresh medium containing various concentrations of the pyrazole derivatives.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or an acidic isopropanol solution).

    • Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control. A selectivity index (SI) can be calculated by dividing the cytotoxic concentration (CC₅₀) by the MIC. A higher SI value is desirable.

Conclusion: A Pathway to Novel Antibacterials

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the antibacterial effects of novel pyrazole derivatives. By systematically progressing from initial screening to quantitative potency determination, characterization of bactericidal or bacteriostatic activity, assessment of anti-biofilm effects, and preliminary safety profiling, researchers can generate high-quality, reproducible data. This structured approach, grounded in established standards, is essential for identifying promising lead compounds and advancing the development of the next generation of antibacterial agents to combat the growing challenge of antimicrobial resistance.

References

Application of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid in Kinase Inhibitor Synthesis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibitor Drug Discovery

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important targets for modern drug discovery. Within the landscape of kinase inhibitor development, the pyrazole ring has emerged as a "privileged scaffold".[2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and synthetic tractability make it a cornerstone in the design of potent and selective kinase inhibitors.[3] Pyrazole-containing drugs have shown remarkable success in the clinic, targeting a range of kinases including JAKs, p38, and receptor tyrosine kinases.[4][5][6][7][8]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the practical application of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid as a versatile building block in the synthesis of novel kinase inhibitors. We will explore the rationale behind its use, provide a detailed, step-by-step protocol for its incorporation into a representative kinase inhibitor scaffold, and discuss methods for biological evaluation.

Strategic Advantage of this compound in Kinase Inhibitor Design

The structure of this compound offers several distinct advantages for the synthesis of kinase inhibitors:

  • Versatile Handle for Linkage: The terminal carboxylic acid provides a reactive handle for forming stable amide bonds with various amine-containing heterocyclic cores, a common strategy in kinase inhibitor design. This allows for the exploration of diverse chemical space and the optimization of inhibitor potency and selectivity.

  • Modulation of Physicochemical Properties: The propanoic acid linker introduces a degree of flexibility and can influence the solubility and pharmacokinetic properties of the final compound.

  • Favorable Interactions in the ATP-Binding Site: The pyrazole moiety itself is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical feature for potent inhibition.[1][2] The 5-methyl group can provide additional van der Waals interactions in hydrophobic sub-pockets, potentially enhancing selectivity.

Experimental Section: Synthesis of a Representative Pyrazole-Based Kinase Inhibitor

This section details the synthesis of a model kinase inhibitor, N-(4-aminopyrrolo[2,1-f][2][4][9]triazin-7-yl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide , illustrating the utility of this compound. The pyrrolotriazine core is a well-established scaffold for targeting various kinases.

Overall Synthetic Scheme

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling A This compound B Acyl Chloride Intermediate A->B SOCl2 or (COCl)2 D Target Kinase Inhibitor B->D C 4-amino-7H-pyrrolo[2,1-f][1,2,4]triazine C->D Base (e.g., Et3N, DIPEA) Protocol start Start step1 Step 1: Acid Chloride Formation (Activation) start->step1 step2 Step 2: Amide Coupling Reaction step1->step2 step3 Step 3: Work-up and Extraction step2->step3 step4 Step 4: Purification step3->step4 step5 Step 5: Characterization step4->step5 end_node End step5->end_node

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you optimize your synthetic protocols and improve your yields.

Experimental Workflow Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Aza-Michael Addition: A base-catalyzed conjugate addition of 5-methylpyrazole to an acrylate ester (e.g., ethyl acrylate or methyl acrylate).

  • Hydrolysis: Saponification of the resulting ester intermediate to yield the final carboxylic acid product.

Below is a diagram illustrating the general workflow.

Synthesis_Workflow 5-Methylpyrazole 5-Methylpyrazole Michael_Addition Aza-Michael Addition 5-Methylpyrazole->Michael_Addition Acrylate_Ester Ethyl/Methyl Acrylate Acrylate_Ester->Michael_Addition Intermediate_Ester Ethyl/Methyl 3-(5-methyl-1H- pyrazol-1-yl)propanoate Michael_Addition->Intermediate_Ester Base Catalyst (e.g., DBU, Cs2CO3) Solvent (e.g., THF, DMF) Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis Base (e.g., NaOH, LiOH) Solvent (e.g., H2O/MeOH) Final_Product 3-(5-methyl-1H-pyrazol-1-yl) propanoic acid Hydrolysis->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Yield in the Aza-Michael Addition Step

Question: I am not getting a good yield for the first step, the aza-Michael addition of 5-methylpyrazole to ethyl acrylate. What could be the problem?

Answer:

Low yields in the aza-Michael addition are a common hurdle. The root cause often lies in the reaction conditions, specifically the choice of base, solvent, and temperature, which are critical for the deprotonation of the pyrazole nitrogen.

Causality: The aza-Michael addition relies on the nucleophilic attack of the deprotonated pyrazole on the electron-deficient alkene of the acrylate ester.[1][2] The pKa of the N-H proton in pyrazoles is in the range of 14-15, necessitating a sufficiently strong base to generate the nucleophilic pyrazolide anion. The electron-donating methyl group on the pyrazole ring can slightly increase the nucleophilicity of the corresponding anion compared to unsubstituted pyrazole.

Troubleshooting Steps:

  • Evaluate Your Base: The choice of base is paramount. A base that is too weak will not sufficiently deprotonate the pyrazole, leading to a slow or stalled reaction. Conversely, an overly strong base might promote unwanted side reactions.

    • Insight: For pyrazoles, organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic bases like cesium carbonate (Cs₂CO₃) are often effective.[2] Sodium hydride (NaH) can also be used, but requires anhydrous conditions. Sodium hydroxide (NaOH) can be effective but may lead to premature hydrolysis of the acrylate ester if water is present.

  • Optimize the Solvent: The solvent can influence the solubility of the reactants and the efficacy of the base.

    • Insight: Polar aprotic solvents like DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran) are generally good choices as they can dissolve the reactants and stabilize the charged intermediates.[1][2]

  • Adjust the Reaction Temperature: While many Michael additions proceed at room temperature, some systems require heating to overcome the activation energy barrier.

    • Insight: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 50-80 °C.[3] However, be aware that higher temperatures can also promote side reactions.

  • Check Reagent Purity and Stoichiometry: Ensure that your 5-methylpyrazole and acrylate ester are pure. An excess of the acrylate ester (e.g., 1.2-1.5 equivalents) can sometimes drive the reaction to completion.

Summary of Recommended Starting Conditions:

ParameterRecommendationRationale
Base DBU (catalytic) or Cs₂CO₃ (10 mol%)Efficiently deprotonates pyrazole with minimal side reactions.[2]
Solvent Anhydrous THF or DMFGood solubility for reactants and intermediates.[1][2]
Temperature Start at 25 °C, can be increased to 80 °CBalances reaction rate with potential for side reactions.[3]
Stoichiometry 1.0 eq. 5-methylpyrazole, 1.2-1.5 eq. acrylate esterExcess acrylate can improve conversion.
Issue 2: Incomplete Hydrolysis of the Ester Intermediate

Question: My hydrolysis step is not going to completion, and I am left with a mixture of the starting ester and the final acid product. How can I improve the conversion?

Answer:

Incomplete hydrolysis is typically due to insufficient base, inadequate reaction time or temperature, or poor solubility of the ester.

Causality: The hydrolysis of the ester (saponification) is a nucleophilic acyl substitution reaction where a hydroxide ion attacks the carbonyl carbon of the ester. This reaction is generally irreversible due to the deprotonation of the resulting carboxylic acid.

Troubleshooting Steps:

  • Increase the Amount of Base: A stoichiometric amount of base is required to react with the ester, and an excess is often used to ensure the reaction goes to completion.

    • Insight: Use at least 2-3 equivalents of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). LiOH is sometimes preferred as it can be more effective at lower temperatures.

  • Use a Co-solvent: The ester intermediate may have poor solubility in purely aqueous solutions.

    • Insight: A mixture of water and a water-miscible organic solvent like methanol (MeOH), ethanol (EtOH), or THF can improve the solubility of the ester and facilitate the reaction. A common ratio is 2:1 or 3:1 organic solvent to water.

  • Increase Reaction Time and/or Temperature: Saponification can be slow at room temperature.

    • Insight: Heating the reaction mixture to reflux (typically 60-80 °C) for several hours is a common practice to ensure complete hydrolysis. Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.

Detailed Protocol for Hydrolysis:

Hydrolysis_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup Dissolve_Ester 1. Dissolve ester in MeOH/THF. Add_Base 2. Add aqueous solution of NaOH or LiOH (2-3 eq.). Dissolve_Ester->Add_Base Heat 3. Heat to reflux (60-80 °C) for 2-6 hours. Add_Base->Heat Monitor 4. Monitor by TLC/LC-MS for disappearance of ester. Heat->Monitor Cool 5. Cool to room temperature and concentrate to remove organic solvent. Monitor->Cool Acidify 6. Dilute with water and acidify with HCl to pH ~3-4. Cool->Acidify Isolate 7. Collect precipitate by filtration or extract with an organic solvent. Acidify->Isolate

Caption: Step-by-step protocol for the hydrolysis of the ester intermediate.

Frequently Asked Questions (FAQs)

Q1: Is there a risk of forming the 3-methyl-1H-pyrazol-1-yl isomer during the Michael addition?

A1: The regioselectivity of the Michael addition to unsymmetrical pyrazoles like 5-methylpyrazole is a valid concern. However, the reaction with Michael acceptors like acrylates is generally highly regioselective, favoring alkylation at the N1 position.[1] This is due to a combination of steric hindrance from the methyl group at the 5-position and electronic factors. The N1 position is typically more accessible and nucleophilic.

Q2: Can I perform a one-pot synthesis of this compound from 5-methylpyrazole and acrylic acid?

A2: While direct addition to acrylic acid is possible, it is often slower and can be more complicated than the two-step sequence with an acrylate ester.[4] The presence of the acidic proton on acrylic acid can interfere with the basic catalyst needed for the Michael addition. Some studies have shown that these reactions can be driven by autocatalysis, but the ester route is generally more reliable and higher yielding.[4]

Q3: What is the best way to purify the final product?

A3: The final product, being a carboxylic acid, can often be purified by recrystallization. After the acidic workup of the hydrolysis step, the precipitated product can be collected by filtration. If impurities are present, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) is recommended. If the product is not crystalline, column chromatography on silica gel using a mobile phase such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be effective.

Q4: Are there any safety precautions I should be aware of?

A4: Standard laboratory safety precautions should be followed.

  • Reagents: DBU and DMF are irritants. Sodium hydride is highly flammable and reacts violently with water. Acrylate esters are lachrymators and should be handled in a well-ventilated fume hood.

  • Hazards: The final product, this compound, is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Technical Support Center: Synthesis of 5-methyl-1H-pyrazole-1-propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 5-methyl-1H-pyrazole-1-propanoic acid. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the common challenges and side reactions encountered during this synthesis. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction outcomes.

Introduction: The Synthetic Challenge

The synthesis of 5-methyl-1H-pyrazole-1-propanoic acid typically proceeds via a two-step sequence: N-alkylation of 5-methylpyrazole followed by hydrolysis of the resulting ester. While seemingly straightforward, the critical challenge lies in controlling the regioselectivity of the initial N-alkylation step. Because 5-methylpyrazole is an unsymmetrical heterocycle, alkylation can occur at two different nitrogen atoms (N1 or N2), leading to a mixture of desired and undesired regioisomers. This guide will focus on strategies to maximize the yield of the desired N1-alkylated product and address other potential side reactions.

Section 1: The Primary Synthetic Workflow

The most common and scalable route involves the reaction of 5-methylpyrazole with an alkylating agent like ethyl 3-bromopropanoate or ethyl acrylate, followed by saponification.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 5-Methylpyrazole 5-Methylpyrazole Intermediate_Ester Ethyl 5-methyl-1H-pyrazole-1-propanoate (Mixture of Isomers) 5-Methylpyrazole->Intermediate_Ester Alkylating_Agent Ethyl 3-bromopropanoate or Ethyl Acrylate Alkylating_Agent->Intermediate_Ester Base_Solvent Base / Solvent (e.g., K2CO3 / Acetonitrile) Base_Solvent->Intermediate_Ester Conditions Base_Hydrolysis Base Hydrolysis (e.g., NaOH / H2O, EtOH) Intermediate_Ester->Base_Hydrolysis Final_Product 5-methyl-1H-pyrazole-1-propanoic acid Base_Hydrolysis->Final_Product Saponification

Caption: General two-step synthesis workflow.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product is a mixture of two isomers that are very difficult to separate. How can I improve the regioselectivity of the N-alkylation step?

A1: This is the most critical challenge. The formation of the N2-alkylated isomer, 3-methyl-1H-pyrazole-1-propanoic acid, is a common side reaction. Regioselectivity is governed by a delicate balance of steric and electronic factors, which can be influenced by your choice of reaction conditions.

  • Mechanism Insight: The 5-methyl group provides steric hindrance, which generally favors alkylation at the less hindered N1 position. However, the outcome is highly dependent on the reaction conditions. The nature of the base and its counter-ion can significantly influence which nitrogen atom is more nucleophilic.[1][2]

  • Troubleshooting Strategies:

    • Choice of Base: Strong, non-coordinating bases can sometimes lead to different selectivity compared to weaker, coordinating bases. For instance, using a bulky base like 2,6-lutidine has been shown to improve regioselectivity in some pyrazole alkylations by favoring the sterically less demanding pathway.[2] Conversely, using sodium hydride (NaH) can prevent the formation of regioisomeric products in certain systems by forming a sodium pyrazolide salt, which then reacts regioselectively.[1]

    • Solvent Effects: The polarity of the solvent can influence the reaction. Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used. It is recommended to screen a few solvents to find the optimal one for your specific substrate.

    • Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is often the desired N1 isomer due to sterics.

Condition Rationale Potential Outcome on N1:N2 Ratio
Base Influences the nucleophilicity of the pyrazole nitrogens.[1]K₂CO₃: Common, moderate selectivity. NaH: Can improve selectivity by forming a sodium salt.[1] Bulky non-coordinating bases (e.g., 2,6-lutidine): May enhance N1 selectivity via steric control.[2]
Solvent Affects the solvation of the pyrazolide anion and transition state energies.Acetonitrile: Standard choice. DMF: Higher polarity, may alter selectivity.
Temperature Lower temperatures can favor the kinetically preferred product.0 °C to RT: May increase the N1:N2 ratio compared to reflux.

Q2: The hydrolysis of my ester intermediate is incomplete. How can I drive the reaction to completion?

A2: Incomplete hydrolysis is a frequent issue. While acid-catalyzed hydrolysis is possible, it is a reversible reaction and often requires a large excess of water to proceed to completion.[3][4]

  • Mechanism Insight: Base-mediated hydrolysis, or saponification, is the preferred industrial and laboratory method. It is an irreversible process because the final step involves an acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid, forming a stable carboxylate salt.[4][5]

  • Troubleshooting Strategies:

    • Use Base Hydrolysis: Employ a solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic co-solvent like ethanol or THF to ensure miscibility.

    • Increase Temperature: Heat the reaction mixture to reflux to ensure a sufficient reaction rate.

    • Use Sufficient Base: Use at least 1.1 to 1.5 molar equivalents of the base to ensure the reaction goes to completion and neutralizes any acidic impurities.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting ester. The ester will be significantly less polar than the resulting carboxylate salt.

Q3: My NMR spectrum shows unexpected signals that do not correspond to the starting material or the two isomers. What are these byproducts?

A3: Besides the N2-isomer, several other side reactions can introduce impurities.

  • Troubleshooting Strategies & Potential Byproducts:

    • Over-alkylation: Highly reactive alkylating agents or harsh conditions can lead to the alkylation of the second nitrogen atom, forming a quaternary pyrazolium salt. This can be minimized by using the alkylating agent as the limiting reagent and maintaining moderate temperatures.[6]

    • Base-Induced Side Reactions: Some bases, like triethylamine (Et₃N), can react with alkyl halides to form quaternary ammonium salts.[6] If you observe such byproducts, consider switching to an inorganic base like potassium carbonate (K₂CO₃).

    • Hydrolysis of the Alkylating Agent: If your reaction conditions contain moisture, the alkylating agent (e.g., ethyl 3-bromopropanoate) can hydrolyze to 3-bromopropanoic acid, which may complicate the reaction and purification. Ensure all reagents and solvents are anhydrous for the alkylation step.

Q4: How can I definitively confirm the structure of my product and distinguish the N1 and N2 isomers?

A4: Spectroscopic analysis is key. 1H and 13C NMR are powerful tools for distinguishing between the regioisomers.

  • Analytical Approach:

    • 1H NMR: The chemical shifts of the two protons on the pyrazole ring (at the C3 and C4 positions) will be different for each isomer. More importantly, the proximity of the propanoic acid chain to the methyl group in the N1 isomer versus the N2 isomer will result in distinct chemical shifts for the -CH₂-CH₂-COOH protons.

    • NOE (Nuclear Overhauser Effect) Spectroscopy: A 2D NOESY or 1D selective NOE experiment can provide definitive proof. For the desired N1 isomer (5-methyl-1H-pyrazole-1-propanoic acid), irradiation of the N-CH₂ protons of the propanoic chain should show an NOE correlation to the methyl group protons at the C5 position. This correlation will be absent in the N2 isomer.

Section 3: Recommended Experimental Protocols

Protocol 1: Regioselective N-Alkylation of 5-methylpyrazole

This protocol is optimized to favor the formation of the N1-alkylated product.

  • To a stirred suspension of 5-methylpyrazole (1.0 eq) and powdered potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous acetonitrile (10 mL per gram of pyrazole), add ethyl 3-bromopropanoate (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at 50-60 °C and monitor its progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-methyl-1H-pyrazole-1-propanoate, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Saponification of Ethyl 5-methyl-1H-pyrazole-1-propanoate

  • Dissolve the crude ester from the previous step in a mixture of ethanol and water (e.g., a 3:1 v/v ratio).

  • Add sodium hydroxide (NaOH, 1.5 eq) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl. The product should precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-methyl-1H-pyrazole-1-propanoic acid.

Section 4: Visualizing the Key Side Reaction

The diagram below illustrates the competing N1 versus N2 alkylation pathways, which is the primary source of side products.

G cluster_main N-Alkylation of 5-Methylpyrazole Anion cluster_n1 Pathway 1 (Favored) cluster_n2 Pathway 2 (Side Reaction) PyrazoleAnion 5-Methylpyrazolide Anion TS1 N1 Attack (Less Steric Hindrance) PyrazoleAnion->TS1 TS2 N2 Attack (More Steric Hindrance) PyrazoleAnion->TS2 AlkylHalide Br-CH2CH2COOEt AlkylHalide->TS1 AlkylHalide->TS2 Product1 Ethyl 5-methyl-1H-pyrazole-1-propanoate (Desired Product) TS1->Product1 Product2 Ethyl 3-methyl-1H-pyrazole-1-propanoate (Side Product) TS2->Product2

Caption: Competing N1 vs. N2 alkylation pathways.

References

Technical Support Center: Troubleshooting Pyrazole Synthesis Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the cyclization step of pyrazole synthesis. As your virtual application scientist, I will guide you through the causality behind experimental challenges and provide field-proven solutions to optimize your reactions.

The Knorr pyrazole synthesis, the condensation of a hydrazine with a 1,3-dicarbonyl compound, remains one of the most fundamental and widely used methods for constructing the pyrazole core.[1][2][3] Despite its long history, this reaction and its modern variants are not without their challenges. This guide addresses the most frequent questions and problems, from low yields to complex purification, ensuring a self-validating approach to your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low or No Product Yield

This is the most common issue, often stemming from subtle problems with reagents, conditions, or the reaction mechanism itself.

Q1: My reaction shows no conversion to the product. What are the primary checks?

A1: When a reaction fails to start, it's crucial to systematically verify the foundational components.

  • Reagent Quality: Hydrazine and its derivatives can be particularly problematic. Hydrazine hydrate can absorb atmospheric CO₂ to form carbonates, reducing its nucleophilicity. Phenylhydrazine is susceptible to oxidation, often indicated by a dark coloration.[4] It is advisable to use freshly opened reagents or purify stored ones if degradation is suspected.

  • Catalyst Activity: Most Knorr-type syntheses require at least a catalytic amount of acid (e.g., acetic acid, HCl) to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine.[1][5] Ensure your acid catalyst has been added. In some cases, a catalyst may not be necessary, but its absence can lead to significantly longer reaction times or require higher temperatures.[6]

  • Water Content: The final step of the cyclization is a dehydration reaction to form the aromatic ring.[5] While the reaction produces water, starting with excessively wet solvents or reagents can unfavorably shift the equilibrium of intermediate formation, particularly the initial hydrazone.

  • Inert Atmosphere: While not always required, sensitive substrates or prolonged reaction times at high temperatures can benefit from an inert atmosphere (N₂ or Ar) to prevent oxidation of the hydrazine or other starting materials.[4]

Q2: I'm observing very low yield and incomplete conversion. How can I drive the reaction to completion?

A2: Low conversion points to suboptimal reaction kinetics or an unfavorable equilibrium. The following parameters are key levers for optimization.

  • Temperature: Reaction temperature is a critical parameter. While some condensations proceed efficiently at room temperature[6], many require heating to overcome the activation energy for both cyclization and the final dehydration step. Systematically increasing the temperature (e.g., from room temperature to 60 °C, then to 95-100 °C) can significantly improve yields.[6][7][8] A temperature-controlled approach can sometimes even be used to selectively synthesize different products from the same starting materials.[7][8]

  • Solvent Choice: The solvent plays a pivotal role. Protic solvents like ethanol are traditional choices and are effective for many substrates.[3] However, aprotic dipolar solvents (e.g., DMAc, DMF) have been shown to accelerate the dehydration steps and can lead to higher yields and better regioselectivity, even at room temperature.[9] For greener approaches, deep eutectic solvents (DESs) and solvent-free conditions are also emerging as powerful alternatives that can accelerate rates.[10][11][12]

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time. If the reaction stalls, an extension of the reaction time at the chosen temperature may be all that is needed. A typical laboratory experiment might run for 1-2 hours at reflux.[3][13]

  • Catalyst Loading: If using a catalyst, its concentration can be optimized. For acid catalysts, a few drops of glacial acetic acid are often sufficient.[3] For metal-catalyzed variations, loading must be carefully optimized as too much catalyst can sometimes lead to side product formation.[6]

G start Problem: Low/No Yield reagent_check 1. Verify Reagent Quality - Fresh Hydrazine? - Anhydrous Solvents? start->reagent_check catalyst_check 2. Check Catalyst - Acid catalyst added? - Correct loading? reagent_check->catalyst_check tlc_check TLC shows no product? catalyst_check->tlc_check temp_increase Increase Temperature (e.g., 60°C -> 100°C) tlc_check->temp_increase Yes time_increase Increase Reaction Time tlc_check->time_increase No, some product solvent_change Change Solvent (e.g., EtOH -> DMAc or TFE) temp_increase->solvent_change re_evaluate Re-evaluate Substrate - Steric hindrance? - Electronic effects? solvent_change->re_evaluate time_increase->temp_increase G sub Unsymmetrical 1,3-Diketone + Substituted Hydrazine path_a Pathway A (Attack at C1) sub->path_a path_b Pathway B (Attack at C2) sub->path_b iso_a Regioisomer A path_a->iso_a iso_b Regioisomer B path_b->iso_b control Control Factors sterics Steric Hindrance control->sterics electronics Carbonyl Electrophilicity control->electronics solvent Solvent Choice (e.g., TFE, HFIP) control->solvent catalyst Catalyst (Acid vs. Base) control->catalyst sterics->sub electronics->sub solvent->sub catalyst->sub

References

Technical Support Center: Optimizing Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will dissect common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you to overcome hurdles in your synthetic endeavors. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice, ensuring a robust and reproducible methodology.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during pyrazole N-alkylation, presented in a question-and-answer format to directly tackle your experimental challenges.

Issue 1: Poor or No Product Yield

Question: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes, and how can I improve the outcome?

Answer: Low or nonexistent yields in pyrazole N-alkylation can stem from several factors, from reagent choice to reaction conditions. A systematic approach to troubleshooting is crucial.

Causality-Driven Troubleshooting Steps:

  • Re-evaluate Your Base: The base is critical for deprotonating the pyrazole nitrogen, rendering it nucleophilic.

    • Strength: Ensure the base is sufficiently strong to deprotonate the pyrazole. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkylating agents, a stronger base like NaH may be necessary.[1] The pKa of the pyrazole NH is approximately 14, so a base that generates a conjugate acid with a pKa significantly higher than 14 is required for efficient deprotonation.

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are scrupulously dried.[1]

    • Stoichiometry: A slight excess of the base is often beneficial to drive the deprotonation equilibrium forward.[1]

  • Assess Solubility: Poor solubility of the pyrazole or the base can severely hinder the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1] These solvents are effective at solvating the cation of the base, increasing the "nakedness" and reactivity of the pyrazole anion.

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) is highly dependent on the leaving group (X). The general reactivity trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1]

    • Steric Hindrance: A bulky alkylating agent may react slowly due to steric hindrance.[2][3] If possible, consider a less sterically demanding analogue.

  • Optimize Reaction Temperature and Time:

    • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to gauge progress. Some protocols may require refluxing conditions.[4][5]

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. An initial time-course study can help determine the optimal reaction duration.[2][5]

Issue 2: Poor Regioselectivity (N1 vs. N2 Alkylation)

Question: My reaction is producing a mixture of N1 and N2 alkylated isomers that are difficult to separate. How can I control the regioselectivity?

Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge, as the two nitrogen atoms often have similar electronic properties.[4][6][7] The outcome is a delicate interplay of steric and electronic factors, which can be manipulated to favor one isomer.

Strategies for Controlling Regioselectivity:

  • Steric Control: This is often the most straightforward approach.

    • Bulky Pyrazole Substituents: If your pyrazole has a bulky substituent at the 3- or 5-position, the incoming alkyl group will preferentially attack the less sterically hindered nitrogen atom.[2]

    • Bulky Alkylating Agents: Conversely, using a sterically demanding alkylating agent can also direct the substitution to the more accessible nitrogen.[1] Recently, the use of bulky α-halomethylsilanes has been shown to significantly improve N1-selectivity.[8][9]

  • Solvent and Base System: The choice of solvent and base can have a profound impact on the N1/N2 ratio.[4][6]

    • Solvent Polarity: Polar aprotic solvents like DMF and DMSO can favor the formation of a single regioisomer.[5] In contrast, polar protic solvents like ethanol may lead to poor selectivity.[5]

    • Base/Cation Effects: The nature of the base and its counter-ion can influence regioselectivity. For instance, using K₂CO₃ in DMSO is a known method for achieving regioselective N1-alkylation for 3-substituted pyrazoles.[5] It has also been reported that sodium hydride can prevent the formation of regioisomeric products in certain cases.[4]

  • Catalyst-Controlled Alkylation:

    • Magnesium Catalysis for N2-Selectivity: A magnesium-catalyzed method has been developed to provide high regioselectivity for the N2-alkylated product, particularly with α-bromoacetates and acetamides as alkylating agents.[10]

    • Acid Catalysis: An alternative approach involves acid-catalyzed N-alkylation using trichloroacetimidates as electrophiles, which can provide good yields and is an alternative to methods requiring strong bases.[2][11]

Visualizing the Regioselectivity Problem:

G cluster_0 Unsymmetrical Pyrazole cluster_1 Alkylation Pathways Pyrazole R-C3(N1H)-N2=C4-C5-R' N1_Alkylation N1-Alkylated Product Pyrazole->N1_Alkylation  Less Hindered N2_Alkylation N2-Alkylated Product Pyrazole->N2_Alkylation  More Hindered caption Steric influence on pyrazole N-alkylation.

Caption: Steric influence on pyrazole N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for pyrazole N-alkylation and how do I choose the right one?

A1: The most common bases are inorganic carbonates like K₂CO₃ and Cs₂CO₃, and strong bases like sodium hydride (NaH). The choice depends on the acidity of your pyrazole and the reactivity of your alkylating agent. For most applications, K₂CO₃ is a good starting point due to its moderate strength and ease of handling.[1] For less reactive systems or more acidic pyrazoles, the stronger base NaH is often employed.[1]

Q2: Can I use microwave irradiation to accelerate my pyrazole N-alkylation?

A2: Yes, microwave-assisted synthesis can be a very effective technique to reduce reaction times and potentially improve yields in pyrazole N-alkylation.[12][13][14] The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.[12][13] It is particularly useful for sluggish reactions.

Q3: Are there any "green" or more environmentally friendly approaches to pyrazole N-alkylation?

A3: Yes, there is growing interest in developing greener synthetic methods. The use of ionic liquids as solvents is one such approach, as they can be recycled and may enhance reaction rates.[15][16] Additionally, catalyst-based methods, such as using crystalline aluminosilicates, can offer a more sustainable alternative to stoichiometric reagents.[17] Microwave-assisted synthesis in water has also been reported as an environmentally friendly option.[18]

Q4: My N-alkylated pyrazole isomers are inseparable by column chromatography. What are my options?

A4: This is a common and frustrating problem. If optimizing the reaction for regioselectivity is not fruitful, you may need to consider a derivatization strategy. For example, if one isomer has a functional group amenable to protection or reaction that the other does not, you could selectively modify one isomer to alter its polarity, allowing for separation. Another approach is to explore different chromatographic techniques, such as supercritical fluid chromatography (SFC) or preparative HPLC with a different stationary phase.

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation of a 3-Substituted Pyrazole

This protocol is a general starting point and may require optimization for your specific substrate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-substituted pyrazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or DMSO to dissolve the pyrazole. Then, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylating Agent: Add the alkylating agent (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Workflow Diagram:

G Start Start Step1 Dissolve Pyrazole in Anhydrous Solvent Start->Step1 Step2 Add Base (e.g., K2CO3) Step1->Step2 Step3 Add Alkylating Agent Step2->Step3 Step4 Heat and Monitor Step3->Step4 Step5 Aqueous Work-up Step4->Step5 Step6 Purification Step5->Step6 End End Step6->End caption General workflow for pyrazole N-alkylation.

Caption: General workflow for pyrazole N-alkylation.

Data Summary Table

Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity (Illustrative)

Pyrazole SubstituentAlkylating AgentBaseSolventN1:N2 Ratio (approx.)Reference
3-MethylBenzyl BromideK₂CO₃DMSO>95:5[1]
3-PhenylEthyl BromoacetateNaHTHF~90:10[1]
3-CF₃Ethyl IodoacetateK₂CO₃MeCN~50:50[4][6]
3-CF₃Ethyl IodoacetateNaHDME/MeCN>95:5 (N1)[4]
3-Arylα-bromoacetamideMgBr₂THF<5:95[10]

Note: The data presented is illustrative and compiled from various sources. Exact ratios are substrate-dependent and require experimental verification.

References

Technical Support Center: Resolving Impurities in 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering impurities in their samples of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid. This document provides in-depth troubleshooting, detailed purification protocols, and answers to frequently asked questions to ensure the highest sample purity for your research and development endeavors.

Understanding the Chemistry: The Aza-Michael Addition

A prevalent synthetic route to this compound is the aza-Michael addition of 5-methyl-1H-pyrazole to a suitable acrylic acid or its ester, followed by hydrolysis if an ester is used. This reaction, while effective, can lead to a characteristic set of impurities that can complicate downstream applications. A primary challenge is the potential for the formation of a regioisomer, 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid, due to the two reactive nitrogen atoms in the pyrazole ring.[1][2]

Below is a troubleshooting workflow to identify and resolve common purity issues.

Troubleshooting_Workflow cluster_0 Impurity Identification cluster_1 Troubleshooting Decision cluster_2 Purification Strategies cluster_3 Final Purity Assessment A Crude Sample of this compound B Analytical Characterization (NMR, HPLC, LC-MS) A->B C Impurity Profile Identified? B->C D Unreacted Starting Materials C->D Yes E Regioisomer Impurity C->E Yes F Other Byproducts C->F Yes G Acid-Base Extraction D->G H Recrystallization D->H I Chromatography E->I F->H F->I K Confirm Purity (NMR, HPLC) G->K H->K I->K J Pure this compound K->J

Caption: Troubleshooting workflow for impurity resolution.

Common Impurities and Their Identification

The following table summarizes the most common impurities, their likely origin, and key analytical signatures.

ImpurityStructureLikely Origin1H NMR SignatureHPLC Elution Profile
5-methyl-1H-pyrazole 5-methyl-1H-pyrazoleUnreacted starting materialSharp singlet for the methyl group, distinct pyrazole ring protons.Typically elutes earlier than the product.
Acrylic Acid/Ester Acrylic AcidUnreacted starting materialCharacteristic vinyl proton signals.Elution time depends on the specific ester.
3-(3-methyl-1H-pyrazol-1-yl)propanoic acid (Regioisomer) 3-(3-methyl-1H-pyrazol-1-yl)propanoic acidNon-regioselective Michael additionSubtle shifts in pyrazole ring and methylene proton signals compared to the desired product.[1]May co-elute or elute very close to the desired product.
Polymeric byproducts N/APolymerization of acrylic acid/esterBroad, unresolved signals in the baseline of the NMR spectrum.May appear as broad peaks or baseline noise in the chromatogram.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum shows two distinct sets of signals for the pyrazole ring and the propanoic acid chain. What is the likely cause?

This is a classic sign of regioisomer formation.[2] The aza-Michael addition can occur at either of the two nitrogen atoms of the 5-methyl-1H-pyrazole ring, leading to the desired this compound and the undesired 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid. These isomers often have very similar physical properties, making them difficult to separate.

Q2: My HPLC chromatogram shows a peak that is very close to my main product peak. Could this be the regioisomer?

Yes, it is highly likely. Regioisomers often have very similar polarities and, therefore, similar retention times on reverse-phase HPLC columns. To confirm, it is recommended to collect both fractions and analyze them by 1H NMR.

Q3: I have a significant amount of unreacted 5-methyl-1H-pyrazole in my crude product. How can I easily remove it?

An acid-base extraction is a highly effective method for removing the basic 5-methyl-1H-pyrazole from your acidic product. The detailed protocol is provided in the next section.

Q4: My product is an oil or a sticky solid, making it difficult to handle. What can I do?

This could be due to the presence of residual solvent or low-melting impurities. Attempting to triturate the oil with a non-polar solvent like hexane or diethyl ether can sometimes induce crystallization. If that fails, purification by column chromatography may be necessary.

Troubleshooting and Purification Protocols

Protocol 1: Removal of Unreacted Starting Materials via Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M NaOH solution three times. The acidic product will move to the aqueous layer as its sodium salt, while the basic 5-methyl-1H-pyrazole will remain in the organic layer.

  • Combine the aqueous layers and wash with diethyl ether to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. The product should precipitate out as a solid.

  • Extract the acidified aqueous layer with fresh diethyl ether or ethyl acetate three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.

Acid_Base_Extraction A Crude Product in Organic Solvent B Extract with 1M NaOH A->B C Aqueous Layer (Product Salt) B->C D Organic Layer (Impurities) B->D E Acidify Aqueous Layer with 1M HCl C->E F Extract with Organic Solvent E->F G Organic Layer (Pure Product) F->G H Dry and Concentrate G->H I Purified Product H->I

Caption: Acid-base extraction workflow.

Protocol 2: Purification by Recrystallization

This method is effective if the product is a solid and the impurities have different solubilities.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethyl acetate/hexane, ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystals of the pure product should form.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 3: Separation of Regioisomers by Column Chromatography

This is the most effective method for separating the desired product from its regioisomer.[1]

Materials:

  • Crude product containing regioisomers

  • Silica gel (60 Å, 230-400 mesh)

  • A suitable eluent system (e.g., a gradient of ethyl acetate in hexane, or dichloromethane/methanol)

  • Chromatography column

  • Test tubes or a fraction collector

Procedure:

  • Prepare a silica gel slurry in the initial eluent and pack the chromatography column.

  • Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the separated isomers.

  • Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

References

Technical Support Center: 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental challenges related to the degradation of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound based on its structure?

A1: Based on its chemical structure, which consists of a substituted pyrazole ring and a propanoic acid side chain, the primary anticipated degradation pathways are oxidation and hydrolysis. The pyrazole ring is susceptible to oxidative metabolism, while the propanoic acid side chain can potentially undergo decarboxylation under certain stress conditions.

Q2: How does the pyrazole ring typically degrade?

A2: The pyrazole ring is generally stable but can be metabolized through oxidation. Studies on pyrazole and its derivatives have shown that oxidation often occurs, potentially catalyzed by cytochrome P-450 enzymes.[1][2] This can lead to the formation of hydroxylated metabolites.[1][2] Additionally, under photolytic stress, pyrazole-containing compounds may undergo transformations such as ring contraction or photodissociation.[3][4]

Q3: What is the expected stability of the propanoic acid side chain?

A3: The propanoic acid side chain is generally stable. However, under harsh conditions such as high temperatures, decarboxylation could occur.[5] Hydrolysis is another potential degradation pathway, particularly if the propanoic acid is in an ester or anhydride form, though for the parent acid, this is less of a concern.[6]

Q4: What are forced degradation studies and why are they important for this compound?

A4: Forced degradation studies are a critical component of drug development that involve subjecting a compound to stress conditions such as acid, base, oxidation, heat, and light.[7][8][9] These studies help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7][9][10] For this compound, these studies are essential for understanding its intrinsic stability and predicting its shelf-life.

Troubleshooting Guide

Issue 1: Unexpected peaks are observed during HPLC analysis of a stability sample.

  • Possible Cause 1: Oxidative Degradation. The pyrazole ring is susceptible to oxidation. The presence of oxidizing agents, even atmospheric oxygen over long-term storage, can lead to the formation of hydroxylated derivatives.

    • Troubleshooting Steps:

      • Confirm the identity of the new peak using LC-MS/MS to determine its mass and fragmentation pattern. An increase in mass corresponding to the addition of one or more oxygen atoms is indicative of oxidation.

      • If oxidative degradation is confirmed, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) and protecting it from light.

      • For future experiments, consider the addition of an antioxidant to the formulation, if appropriate for the application.

  • Possible Cause 2: Hydrolytic Degradation. While the propanoic acid itself is not directly hydrolyzed, interactions with other components in a formulation could lead to reactions.

    • Troubleshooting Steps:

      • Analyze the formulation components individually to identify any potential reactive species.

      • Control the water content in the formulation and storage environment, as moisture can facilitate degradation.[11]

Issue 2: Loss of parent compound potency over time with no corresponding major degradant peak.

  • Possible Cause: Formation of multiple minor degradants or non-UV active degradants. The degradation of this compound may proceed through multiple minor pathways, leading to a collection of small peaks that are difficult to distinguish from baseline noise. Alternatively, some degradation products may lack a UV chromophore.

    • Troubleshooting Steps:

      • Employ a more sensitive analytical technique such as a charged aerosol detector (CAD) or a mass spectrometer (MS) in conjunction with HPLC to detect non-UV active compounds.

      • Perform a mass balance study to account for the loss of the parent compound.

Issue 3: Inconsistent stability results between batches.

  • Possible Cause: Presence of trace impurities. Different batches of the compound may contain varying levels of trace impurities (e.g., metal ions, residual catalysts) that can catalyze degradation.

    • Troubleshooting Steps:

      • Thoroughly characterize each batch for impurities using techniques like inductively coupled plasma mass spectrometry (ICP-MS) for metal analysis.

      • Review the synthesis and purification process to identify potential sources of impurities and implement measures to control them.

Predicted Degradation Pathways

The following diagram illustrates the predicted major degradation pathways for this compound under forced degradation conditions.

Parent This compound Oxidation Oxidative Stress (e.g., H₂O₂) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Thermal Thermal Stress (Heat) Parent->Thermal Hydroxylated Hydroxylated Metabolite (on Pyrazole Ring) Oxidation->Hydroxylated Hydrolysis->Parent Generally Stable RingOpened Ring-Opened Products Photolysis->RingOpened Decarboxylated Decarboxylated Product Thermal->Decarboxylated

References

Technical Support Center: Navigating NMR Peak Assignment for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of substituted pyrazoles. This resource is designed for researchers, medicinal chemists, and analytical scientists who encounter challenges in assigning the NMR spectra of this important class of heterocyles. This guide provides in-depth troubleshooting advice and frequently asked questions to help you confidently elucidate the structure of your substituted pyrazole derivatives.

Introduction: Why are Substituted Pyrazoles Tricky?

Substituted pyrazoles are foundational scaffolds in drug discovery and materials science. However, their structural elucidation by NMR spectroscopy is often not straightforward. The challenges primarily arise from:

  • Tautomerism: N-unsubstituted pyrazoles can exist in a dynamic equilibrium between two tautomeric forms, which can lead to broadened or averaged signals in the NMR spectrum.[1][2][3]

  • Regioisomerism: The synthesis of substituted pyrazoles can often yield a mixture of regioisomers, and distinguishing between them is a common analytical hurdle.

  • Substituent Effects: The electronic and steric nature of substituents can significantly influence the chemical shifts of the pyrazole ring protons and carbons, making assignments based on simple prediction models unreliable.[4][5]

This guide will equip you with the knowledge and experimental strategies to tackle these challenges head-on.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you might encounter during your NMR analysis of substituted pyrazoles, presented in a question-and-answer format.

Problem 1: Broad or Averaged Signals in N-Unsubstituted Pyrazoles

Question: "I've synthesized a 3(5)-substituted pyrazole, and the ¹H and ¹³C NMR signals for the pyrazole ring are broad, or I'm seeing fewer signals than expected. What's happening, and how can I get a clean spectrum?"

Underlying Cause: This is a classic sign of annular prototropic tautomerism.[2][3] The N-H proton is rapidly exchanging between the N1 and N2 positions, and if this exchange is fast on the NMR timescale, you will observe averaged signals for the C3/C5 and H3/H5 positions.[2][6]

Solutions & Experimental Protocols:

To resolve the individual tautomers, you need to slow down the proton exchange rate. Here are several approaches:

1. Low-Temperature NMR:

  • Principle: Decreasing the temperature slows down the rate of proton exchange. At a sufficiently low temperature (the coalescence temperature), you will see separate, sharp signals for each tautomer.

  • Protocol:

    • Prepare your sample in a suitable deuterated solvent that remains liquid at low temperatures (e.g., DMSO-d₆, CD₂Cl₂, or THF-d₈).

    • Acquire a standard ¹H and ¹³C NMR spectrum at room temperature as a baseline.

    • Gradually lower the temperature of the NMR probe in increments of 10-20 K.

    • Acquire spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer.[7]

    • By integrating the signals of the individual tautomers, you can determine the tautomeric equilibrium constant (KT).

2. Solvent Effects:

  • Principle: The choice of solvent can influence the tautomeric equilibrium.[2][3] Aprotic, non-polar solvents tend to favor self-association through hydrogen bonding, which can sometimes help in resolving the tautomers. In contrast, polar, protic solvents can facilitate proton exchange.

  • Recommendation: If you are observing broad signals in a polar solvent like methanol-d₄, try acquiring the spectra in a less polar, aprotic solvent like CDCl₃ or benzene-d₆.

3. Acidification:

  • Principle: Adding a small amount of a strong acid (like trifluoroacetic acid) can protonate the pyrazole ring, leading to a single, cationic species with sharp signals.[2] While this doesn't resolve the tautomers, it can help in confirming the carbon backbone assignments by providing a clean spectrum.

Workflow for Tautomer Resolution:

Caption: Workflow for troubleshooting broad NMR signals in N-H pyrazoles.

Problem 2: Distinguishing Between N-Substituted Regioisomers

Question: "My reaction to N-alkylate a 3-substituted pyrazole could produce two regioisomers (e.g., 1,3- and 1,5-disubstituted). The ¹H and ¹³C spectra are very similar. How can I definitively determine the structure of the major product?"

Underlying Cause: The chemical shift differences between regioisomers of N-substituted pyrazoles can be subtle, making unambiguous assignment from 1D spectra alone challenging.

Solutions & Experimental Protocols:

A combination of 2D NMR experiments is the most reliable way to distinguish between these isomers.

1. Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):

  • Principle: NOESY and ROESY detect protons that are close in space (< 5 Å).[8][9] This is a powerful tool for identifying which substituent is adjacent to the N-substituent. For example, in a 1,5-disubstituted pyrazole, you would expect to see an NOE correlation between the protons of the N1-substituent and the protons of the C5-substituent. This correlation would be absent in the 1,3-isomer.

  • Protocol (1D NOESY):

    • Acquire a high-resolution ¹H NMR spectrum to identify the chemical shifts of the N-substituent and the C3/C5 ring protons.

    • Set up a 1D NOESY experiment (e.g., selnogp on Bruker instruments).

    • Selectively irradiate the protons of the N-substituent.

    • Observe the resulting spectrum for intensity enhancements of other signals. An enhancement of the C5-proton signal indicates the 1,5-isomer.

2. Heteronuclear Multiple Bond Correlation (HMBC):

  • Principle: HMBC shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[10][11][12] This allows you to map out the connectivity of the molecule. The protons of the N-substituent will show a ³J correlation to both C3 and C5 of the pyrazole ring. The key is to use other protons to differentiate C3 and C5.

  • Protocol:

    • Acquire a standard HMBC spectrum.

    • Look for the cross-peaks from the protons of the N-substituent to the pyrazole ring carbons.

    • Identify the H4 proton. It will show correlations to both C3 and C5.

    • If a substituent at C3 or C5 has protons, their HMBC correlations can be used to definitively assign C3 and C5. For example, if you have a methyl group at C3, its protons will show a strong correlation to C3 and a weaker correlation to C4.

3. ¹⁵N NMR Spectroscopy:

  • Principle: The chemical shifts of the two nitrogen atoms in the pyrazole ring are different and sensitive to the substitution pattern.[5][13] ¹⁵N HMBC experiments can be particularly informative, showing correlations from protons to the nitrogen atoms.[14] For instance, the N-H proton (in N-unsubstituted pyrazoles) or the protons of the N-substituent will show correlations to N1 and N2.

  • Note: ¹⁵N NMR at natural abundance requires a sensitive spectrometer and longer acquisition times. Isotopic labeling can be a powerful, though more synthetically demanding, alternative.[15][16][17][18]

Decision Tree for Regioisomer Assignment:

Regioisomer_Assignment Start Synthesized N-Substituted Pyrazole Mixture Acquire_1D Acquire ¹H and ¹³C NMR Start->Acquire_1D Ambiguous Ambiguous Assignment? Acquire_1D->Ambiguous NOESY Perform 2D NOESY/ROESY Experiment Ambiguous->NOESY Yes HMBC Perform 2D HMBC Experiment Ambiguous->HMBC Yes (Alternative/Confirmatory) Final_Assignment Definitive Regioisomer Assignment Ambiguous->Final_Assignment No (Clear Assignment) NOE_Check Observe NOE between N1-substituent and C5-substituent? NOESY->NOE_Check Isomer_1_5 1,5-Disubstituted Isomer Confirmed NOE_Check->Isomer_1_5 Yes Isomer_1_3 1,3-Disubstituted Isomer Confirmed NOE_Check->Isomer_1_3 No Isomer_1_5->Final_Assignment Isomer_1_3->Final_Assignment HMBC_Check Correlate Protons and Carbons to Establish Connectivity HMBC->HMBC_Check HMBC_Check->Final_Assignment

Caption: Decision tree for assigning N-substituted pyrazole regioisomers.

Frequently Asked Questions (FAQs)

Q1: How can I definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole?

Unambiguous assignment can be challenging but is achievable through a combination of 1D and 2D NMR techniques.[10]

  • Typical Chemical Shift Ranges: Use established chemical shift ranges as a starting point.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing you to identify which proton is attached to which carbon.[11][19]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[20] This is extremely powerful for assignment. For example, the H4 proton will show a correlation to both the C3 and C5 carbons. The N-H proton (if observable) can show correlations to C3 and C5, helping to identify them.

Q2: Can computational chemistry help in assigning my pyrazole NMR spectra?

Yes, absolutely. Quantum mechanical calculations (typically using Density Functional Theory, DFT) can predict NMR chemical shifts and coupling constants.[21][22][23][24][25]

  • Methodology: You can calculate the theoretical spectra for all possible isomers or tautomers and compare them to your experimental data. The isomer with the best correlation (lowest mean absolute error) is likely the correct one.

  • Software: Packages like Gaussian, ORCA, and Spartan are commonly used for these calculations.

  • Important Note: Calculated chemical shifts are often reported as shielding values and need to be referenced to a standard (like TMS) to be compared with experimental data.

Q3: What role do long-range coupling constants play in pyrazole structure elucidation?

Long-range ¹H-¹³C coupling constants (²JCH and ³JCH) can be very informative.[26]

  • ²JCH and ³JCH: The magnitudes of these couplings can sometimes help differentiate between C3 and C5. For instance, the geminal coupling constant ²J(C4, H3(5)) can be diagnostic for the tautomeric form in pyrazolones.[27]

  • Measurement: These small couplings can be difficult to measure from a standard ¹³C spectrum. Specialized experiments like selective 2D heteronuclear J-resolved spectroscopy may be required to extract them accurately.[28]

Q4: Are there any databases for pyrazole NMR data?

While there isn't one single, comprehensive database exclusively for pyrazoles, several general spectral databases contain a wealth of information:

  • SpectraBase: A large, searchable database with many experimental spectra, including for pyrazole itself.[29][30]

  • ChemicalBook: Provides basic spectral data for many commercially available pyrazole derivatives.[31]

  • The Human Metabolome Database (HMDB): Contains predicted and some experimental spectra for pyrazole-containing metabolites.

It is also highly recommended to search the primary literature for compounds similar to your own, as many publications report detailed NMR assignments.

References

Technical Support Center: Scaling Up 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid. This document is designed to offer practical, in-depth solutions to common challenges encountered during the transition from laboratory-scale synthesis to pilot plant and industrial production.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. While the laboratory-scale synthesis is well-documented, scaling up production presents a unique set of challenges that can impact yield, purity, and safety. This guide is structured to address these challenges head-on, providing a logical framework for troubleshooting and process optimization.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive from our clients during the scale-up of this compound synthesis:

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method involves a two-step process: a Michael addition of 5-methylpyrazole to an acrylate ester (e.g., ethyl acrylate), followed by hydrolysis of the resulting ester to yield the final carboxylic acid. This route is favored for its high regioselectivity compared to methods involving alkyl halides.[1]

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns during scale-up are associated with the handling of hydrazine hydrate if it is used in the synthesis of the 5-methylpyrazole starting material. Hydrazine is a high-energy and toxic compound.[2][3] Key concerns include:

  • Thermal Runaway: Reactions involving hydrazine can be highly exothermic.[2]

  • Toxicity: Hydrazine is highly toxic and requires strict handling protocols to minimize exposure.[3][4]

  • Flammability: Hydrazine has a wide flammability range.[2]

Q3: How can the exothermic nature of the reaction be managed during scale-up?

Managing the exotherm is crucial for a safe scale-up. Strategies include:

  • Slow Addition: Controlled, slow addition of reactants.

  • Efficient Cooling: Ensuring the reactor has adequate cooling capacity.

  • Dilution: Using a sufficient amount of an appropriate solvent to manage the heat of reaction.[2]

Q4: What are the common impurities encountered, and how can they be minimized?

Common impurities may include regioisomers of the pyrazole starting material, unreacted starting materials, and byproducts from side reactions. Minimizing impurities can be achieved through:

  • Precise Control of Reaction Conditions: Strict control of temperature, reaction time, and stoichiometry.

  • Optimized Purification Methods: Purification is often achieved through recrystallization or column chromatography.[2] The choice of solvent for recrystallization is critical for obtaining a high-purity product.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the scale-up process.

Problem 1: Low Yield of Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate (Intermediate)

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

  • Poor Mixing: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[5]

  • Suboptimal Catalyst or Base: The choice and amount of base used to catalyze the Michael addition are critical.

  • Poor Quality Starting Materials: Impurities in the 5-methylpyrazole or ethyl acrylate can inhibit the reaction.

Troubleshooting Steps:

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and ensure it has gone to completion.

  • Optimize Mixing: Evaluate the impact of stirring speed and impeller design on reaction selectivity and yield.

  • Catalyst Screening: Screen different bases (e.g., DBU, DIPEA, NaOH) and optimize the stoichiometry to improve the reaction rate and yield.[1]

  • Starting Material Qualification: Ensure the purity of 5-methylpyrazole and ethyl acrylate through appropriate analytical techniques before use.

Problem 2: Formation of Regioisomers

Possible Causes:

  • Reaction Conditions Favoring Isomer Formation: The reaction conditions (temperature, solvent, catalyst) may favor the formation of the undesired 3-methyl-1H-pyrazol-1-yl isomer.

  • Tautomerization of 5-methylpyrazole: The starting pyrazole can exist in tautomeric forms, leading to different regioisomers upon reaction.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Lowering the reaction temperature may improve selectivity.[5] A screen of different solvents should also be performed.

  • Alternative Synthetic Routes: Explore alternative synthetic pathways that offer better regiochemical control.[5]

  • Purification Strategy: Develop a robust purification method, such as fractional crystallization or chromatography, to separate the desired isomer.

Problem 3: Difficulties in the Hydrolysis of the Ester Intermediate

Possible Causes:

  • Incomplete Hydrolysis: Insufficient base, water, or reaction time can lead to incomplete saponification.

  • Product Degradation: Harsh hydrolysis conditions (e.g., high temperature, high base concentration) can lead to the degradation of the product.

  • Difficult Work-up: Emulsion formation during the acidic work-up can make product isolation challenging.

Troubleshooting Steps:

  • Optimize Hydrolysis Conditions: Systematically vary the base (e.g., NaOH, KOH), solvent (e.g., water, ethanol/water), temperature, and reaction time.

  • Controlled Acidification: Add the acid slowly during work-up to control the exotherm and minimize potential degradation. The pH should be carefully monitored.

  • Work-up Procedure: If emulsions form, consider adding a different solvent or using a centrifugation step to break the emulsion.

Experimental Protocols & Data

Table 1: Michael Addition - Reaction Condition Optimization
EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1DBU (0.1)DMF252475
2DBU (0.1)DMF80692
3NaOH (0.1)Ethanol781285
4NoneNone802465

This data is illustrative and should be adapted based on experimental results.

Step-by-Step Protocol: Synthesis of this compound
  • Michael Addition:

    • Charge the reactor with 5-methylpyrazole and the chosen solvent (e.g., DMF).

    • Add the catalytic base (e.g., DBU).

    • Slowly add ethyl acrylate to the mixture while maintaining the desired reaction temperature.

    • Monitor the reaction by HPLC until completion.

    • Upon completion, quench the reaction and perform a work-up to isolate the crude ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate.

  • Hydrolysis:

    • Dissolve the crude ester in a suitable solvent (e.g., ethanol).

    • Add an aqueous solution of a base (e.g., NaOH).

    • Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

    • Once the hydrolysis is complete, cool the reaction mixture.

    • Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain this compound.

Visualizations

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis 5-Methylpyrazole 5-Methylpyrazole Reaction Reaction 5-Methylpyrazole->Reaction Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Reaction Base Catalyst Base Catalyst Base Catalyst->Reaction Intermediate_Ester Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate Reaction->Intermediate_Ester Hydrolysis_Reaction Hydrolysis_Reaction Intermediate_Ester->Hydrolysis_Reaction Base_H2O Base (e.g., NaOH) / H2O Base_H2O->Hydrolysis_Reaction Final_Product This compound Hydrolysis_Reaction->Final_Product

Caption: Synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Poor_Mixing Poor Mixing Low_Yield->Poor_Mixing Suboptimal_Catalyst Suboptimal Catalyst Low_Yield->Suboptimal_Catalyst Poor_Starting_Materials Poor Starting Materials Low_Yield->Poor_Starting_Materials Monitor_Reaction Implement In-Process Controls Incomplete_Reaction->Monitor_Reaction Optimize_Stirring Optimize Stirring/Impeller Poor_Mixing->Optimize_Stirring Screen_Catalysts Screen Bases & Stoichiometry Suboptimal_Catalyst->Screen_Catalysts Qualify_Materials Qualify Starting Materials Poor_Starting_Materials->Qualify_Materials

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Alternative Catalysts for Pyrazole Ring Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of pyrazole rings using alternative catalysts. This guide is designed for researchers, scientists, and professionals in drug development who are looking to move beyond traditional synthetic methods. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental work with cutting-edge catalytic systems. Our goal is to empower you with the knowledge to navigate challenges and optimize your synthetic strategies.

The Drive Towards Alternative Catalysts in Pyrazole Synthesis

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, present in a wide array of pharmaceuticals and functional materials.[1][2][3] The classical Knorr synthesis, while foundational, often relies on harsh acidic conditions.[4][5][6] Modern synthetic chemistry is increasingly focused on green and sustainable methodologies, which has spurred the development of alternative catalysts that offer milder reaction conditions, improved regioselectivity, and greater functional group tolerance.[7][8] This guide will explore the use of metal-free organocatalysts, versatile nanocatalysts, and other innovative catalytic systems.

Metal-Free and Organocatalytic Approaches

Metal-free and organocatalytic methods represent a significant advancement in green chemistry for pyrazole synthesis.[8][9] These approaches often utilize small organic molecules, such as amines or iodine, to catalyze the reaction, avoiding the cost and potential toxicity associated with transition metals.[1][2][10]

Troubleshooting Guide: Metal-Free & Organocatalyzed Reactions
Q1: My iodine-catalyzed reaction of a β-ketonitrile with an arylhydrazine is giving low yields. What are the likely causes and how can I improve it?

A1: Low yields in iodine-mediated pyrazole synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the β-ketonitrile and arylhydrazine are pure. Impurities can interfere with the catalytic cycle.

  • Iodine Concentration: While iodine is a catalyst, its concentration is crucial. Too little may result in a slow or incomplete reaction, while excess iodine can lead to undesired side reactions. Experiment with catalyst loading, starting from the literature-recommended amounts.

  • Solvent Choice: The polarity and nature of the solvent can significantly impact the reaction. Ethanol is commonly used in these reactions.[1] Consider screening other polar protic or aprotic solvents to find the optimal medium for your specific substrates.

  • Reaction Temperature: These reactions are often run at room temperature.[3] However, if the reaction is sluggish, gentle heating might be beneficial. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

  • Atmosphere: While many of these reactions are robust, performing them under an inert atmosphere (like nitrogen or argon) can prevent oxidative side reactions that may consume starting materials or the product.

Q2: I'm attempting a secondary amine-catalyzed [3+2] cycloaddition between a carbonyl compound and a diazoacetate, but the regioselectivity is poor. How can I control the formation of the desired regioisomer?

A2: Poor regioselectivity is a common challenge when using unsymmetrical starting materials. Here are some strategies to enhance it:

  • Catalyst Choice: The structure of the secondary amine catalyst can influence the stereochemical outcome.[10] Consider screening a variety of cyclic and acyclic secondary amines (e.g., pyrrolidine, piperidine) to identify one that provides better stereocontrol for your substrate.

  • Solvent Effects: The solvent can play a critical role in organizing the transition state. Non-polar solvents may enhance selectivity by promoting a more ordered transition state.

  • Temperature Optimization: Lowering the reaction temperature often improves selectivity by favoring the pathway with the lower activation energy. Try running the reaction at 0 °C or even lower.

  • Substrate Modification: If possible, modifying the electronic or steric properties of the carbonyl compound or diazoacetate can create a greater bias for one reaction pathway over the other.

Frequently Asked Questions (FAQs): Metal-Free & Organocatalysts

Q: What are the main advantages of using organocatalysts over traditional metal catalysts for pyrazole synthesis? A: Organocatalysts offer several key benefits:

  • Reduced Metal Contamination: This is particularly crucial in pharmaceutical synthesis where metal residues are strictly regulated.

  • Cost-Effectiveness: Many organocatalysts are derived from simple, abundant starting materials.[10]

  • Environmental Friendliness: They are generally less toxic and more environmentally benign than their heavy metal counterparts.[10]

  • Stability: Organocatalysts are often less sensitive to air and moisture compared to many metal catalysts.

Q: Are there any general safety precautions I should take when working with iodine-catalyzed reactions? A: Yes, while iodine is a versatile catalyst, it is also a halogen and requires careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of iodine vapor.

Key Experimental Protocol: Iodine-Mediated Synthesis of Fully Substituted Pyrazoles

This protocol is adapted from a method for the three-component [3+2] annulation of a β-ketonitrile, an arylhydrazine, and an aryl sulfonyl hydrazide.[1]

  • To a solution of β-ketonitrile (1.0 mmol) and arylhydrazine (1.2 mmol) in ethanol (5 mL), add aryl sulfonyl hydrazide (1.5 mmol) and a catalytic amount of molecular iodine (I₂) (10 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fully substituted pyrazole.

Nanocatalysts in Pyrazole Synthesis

Nanocatalysts are emerging as a powerful tool in heterocyclic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity.[11] They can be easily recovered and reused, aligning with the principles of green chemistry.[11]

Troubleshooting Guide: Nanocatalyzed Reactions
Q1: My pyrazole synthesis using ZnO nanoparticles is showing a decline in yield after a few catalytic cycles. What could be causing this deactivation?

A1: Catalyst deactivation is a common issue with heterogeneous catalysts. Here are the likely culprits and solutions:

  • Leaching: The active catalytic species may be leaching from the nanoparticle support into the reaction medium. To verify this, filter the catalyst at an intermediate reaction time and allow the filtrate to react further. If the reaction proceeds, leaching is occurring. Consider using a different support material or synthetic method for the nanocatalyst that ensures stronger binding of the active species.

  • Agglomeration: Nanoparticles can agglomerate at elevated temperatures or over time, reducing the available surface area. Characterize the used catalyst by techniques like Transmission Electron Microscopy (TEM) to check for changes in particle size and morphology. If agglomeration is observed, consider modifying the reaction conditions (e.g., lower temperature, different solvent) or surface-functionalizing the nanoparticles to prevent aggregation.

  • Surface Poisoning: The catalyst surface can be blocked by byproducts or impurities. Washing the catalyst with an appropriate solvent after each cycle can help remove adsorbed species. In some cases, calcination (heating to a high temperature) can regenerate the catalyst, but this should be done with care to avoid altering the catalyst's structure.

Q2: The reaction time for my microwave-assisted pyrazole synthesis using a magnetic nanocatalyst is longer than expected. How can I accelerate the reaction?

A2: Microwave-assisted synthesis is designed to be rapid, so extended reaction times suggest suboptimal conditions.[12][13]

  • Microwave Power and Temperature: Ensure that the microwave power is set appropriately and that the reaction is reaching the target temperature. Use a calibrated microwave reactor for accurate temperature control.

  • Solvent Choice: The choice of solvent is critical in microwave chemistry as it needs to efficiently absorb microwave energy. If using a solvent-free approach, ensure good mixing of the reactants with the catalyst.[13][14] For solvent-based reactions, polar solvents like ethanol or water are often effective.[12]

  • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. Perform a catalyst loading study to find the optimal concentration for your reaction.

Frequently Asked questions (FAQs): Nanocatalysts

Q: How do I choose the right nanocatalyst for my pyrazole synthesis? A: The choice of nanocatalyst depends on the specific reaction.

  • For condensations of 1,3-dicarbonyls and hydrazines, acidic or basic nanocatalysts like nano-ZnO or magnetic nanoparticles functionalized with sulfonic acid can be effective.[3][13]

  • Consider the reusability and ease of separation. Magnetic nanocatalysts (e.g., CoFe₂O₄@SiO₂) are advantageous as they can be easily recovered using an external magnet.[13]

Q: What are the best practices for handling and storing nanocatalysts? A: Nanoparticles have unique safety considerations due to their small size.

  • Handling: Always handle nanocatalysts in a well-ventilated area or a fume hood to avoid inhalation. Wear appropriate PPE.

  • Storage: Store them in a cool, dry place, and ensure the container is well-sealed to prevent contamination and agglomeration.

Data Presentation: Comparison of Nanocatalysts for Pyrazole Synthesis
CatalystStarting MaterialsReaction ConditionsYield (%)ReusabilityReference
Nano-ZnO Cinnamaldehydes, Hydrazine hydrateMicrowave, Solvent-freeHighNot specified[14]
CoFe₂O₄@SiO₂-HClO₄ Aryl aldehyde, Malononitrile, PyrazoloneMicrowave, Solvent-freeHighYes[13]
Ag/La-ZnO Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateGrinding, Solvent-free, Room TempExcellentYes[15]
SrFe₁₂O₁₉ Coumarin-functionalized starting materialsSolvent-freeHighYes[16]
Visualization of Experimental Workflow

Below is a generalized workflow for performing a pyrazole synthesis using a recyclable nanocatalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_recycle Catalyst Recycling A Mix Reactants and Nanocatalyst B Add Solvent (if applicable) A->B C Heat/Irradiate (Conventional or Microwave) B->C D Monitor by TLC/LC-MS C->D E Separate Catalyst (Magnet/Filtration) D->E F Isolate Crude Product E->F H Wash Catalyst E->H Recovered Catalyst G Purify Product (Crystallization/Chromatography) F->G I Dry Catalyst H->I J Reuse Catalyst I->J

Caption: Generalized workflow for nanocatalyst-mediated pyrazole synthesis.

Other Novel Catalytic Systems

The field of catalysis is constantly evolving, with new and innovative systems being developed for pyrazole synthesis. These include photoredox catalysis and ruthenium-catalyzed hydrogen transfer reactions.

Troubleshooting Guide: Novel Catalytic Systems
Q1: My visible light photoredox-catalyzed pyrazole synthesis is not proceeding. What are the common pitfalls?

A1: Photoredox catalysis requires a specific set of conditions to be effective.

  • Light Source: Ensure your light source is emitting at the correct wavelength to excite your photocatalyst. The intensity of the light is also important; a more powerful light source may be needed.

  • Degassing: Oxygen can quench the excited state of the photocatalyst, so it is crucial to thoroughly degas the reaction mixture. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period.

  • Photocatalyst Stability: Some photocatalysts can degrade over time upon exposure to light. Ensure you are using a fresh or properly stored photocatalyst.

  • Reaction Vessel: Use a reaction vessel that is transparent to the wavelength of light you are using (e.g., borosilicate glass for visible light).

Q2: I am attempting a ruthenium-catalyzed hydrogen transfer reaction from a 1,3-diol to synthesize a pyrazole, but the reaction is slow and gives a complex mixture of products.

A2: Ruthenium-catalyzed hydrogen transfer reactions are powerful but can be sensitive to reaction conditions.[17]

  • Catalyst and Ligand: The choice of ruthenium precursor and ligand is critical. Ensure you are using the correct combination as specified in the literature.

  • Hydrogen Acceptor: These reactions often require a hydrogen acceptor to drive the equilibrium. If the reaction is sluggish, you may need to add or change the hydrogen acceptor.

  • Temperature and Time: These reactions may require elevated temperatures and longer reaction times. Optimize these parameters systematically.

  • Substrate Purity: Impurities in the 1,3-diol or hydrazine can poison the catalyst. Ensure your starting materials are of high purity.

Frequently Asked Questions (FAQs): Novel Catalytic Systems

Q: What is the main advantage of using photoredox catalysis for pyrazole synthesis? A: The primary advantage is the use of visible light as a traceless and sustainable energy source to drive the reaction under very mild conditions, often at room temperature.[18] This allows for the synthesis of complex molecules with sensitive functional groups that might not be stable under harsher thermal conditions.

Q: Are there any specific safety considerations for ruthenium-catalyzed reactions? A: Ruthenium catalysts, like other transition metal catalysts, should be handled with care. They can be toxic, and some may be pyrophoric. Always handle them in an inert atmosphere glovebox or under an inert gas stream. Consult the Safety Data Sheet (SDS) for the specific ruthenium complex you are using.

Visualization of a Catalytic Cycle

The following diagram illustrates a simplified catalytic cycle for a generic metal-catalyzed pyrazole synthesis.

G Catalyst [M]-Catalyst Intermediate1 [M]-Intermediate 1 Catalyst->Intermediate1 + Substrate A SubstrateA Substrate A SubstrateB Substrate B Intermediate2 [M]-Intermediate 2 Intermediate1->Intermediate2 + Substrate B Product Pyrazole Product Intermediate2->Product Cyclization & Aromatization Product->Catalyst - [M]-Catalyst (Regeneration)

Caption: A simplified metal-catalyzed cycle for pyrazole synthesis.

Purification Challenges and Solutions

Purifying pyrazole products can sometimes be challenging due to their polarity and potential to coordinate with silica gel.

Troubleshooting Purification

Q: I am having difficulty purifying my pyrazole product using silica gel chromatography. The compound is either sticking to the column or streaking badly.

A: This is a common issue with nitrogen-containing heterocycles.

  • Deactivate the Silica: You can deactivate the acidic silica gel by pre-treating it with a solvent system containing a small amount of a basic additive like triethylamine (typically 0.1-1%).[19] This will neutralize the acidic sites on the silica and reduce strong interactions with your product.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a C-18 reversed-phase silica gel.[19]

  • Non-Chromatographic Methods: If possible, try to purify your compound by recrystallization or distillation.[19] Acid-base extraction can also be a powerful purification technique for pyrazoles.[19] You can dissolve your crude product in an organic solvent and extract it with an aqueous acid. The pyrazole will be protonated and move to the aqueous layer. Then, basify the aqueous layer and extract the purified pyrazole back into an organic solvent.[20][21]

References

Technical Support Center: Enhancing the Solubility of Pyrazole Carboxylic Acids for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrazole carboxylic acids in their biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and practical insights to empower you to overcome these common hurdles and ensure the reliability and accuracy of your experimental data.

Introduction: The Solubility Challenge of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids are a vital class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates in drug discovery. However, their often-planar structure and the presence of both a weakly acidic carboxylic acid group and a weakly basic pyrazole ring can lead to poor aqueous solubility, especially at physiological pH. This can result in compound precipitation, inaccurate concentration measurements, and ultimately, misleading assay results. This guide will provide a systematic approach to addressing these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazole carboxylic acid derivative insoluble in my aqueous assay buffer?

A1: The solubility of pyrazole carboxylic acids is highly dependent on the pH of the solution. The carboxylic acid group is typically acidic with a pKa in the range of 3-5, while the pyrazole ring is weakly basic. At neutral pH (around 7.4), the carboxylic acid group will be deprotonated (negatively charged), which generally increases water solubility. However, the overall solubility is also influenced by the rest of the molecule's structure. If the molecule has large, non-polar (lipophilic) regions, its solubility in water can be limited, even with an ionized carboxylic acid group.

Q2: I've dissolved my compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This phenomenon is commonly referred to as "crashing out" or "precipitation upon dilution." Your compound is highly soluble in the organic solvent (DMSO), but when you introduce this concentrated solution into an aqueous environment, the DMSO is rapidly diluted, and the compound is exposed to a solvent in which it is poorly soluble. This sudden change in the solvent environment causes the compound to come out of solution and form a precipitate.[1]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity and other off-target effects.[1] It is always crucial to run a vehicle control (assay medium with the same final concentration of DMSO) to assess the impact of the solvent on your specific cell line and assay.

Q4: Can the salt form of my pyrazole carboxylic acid affect its solubility?

A4: Absolutely. Converting a weakly acidic drug into a salt is a common and effective method to enhance its solubility and dissolution rate.[2][3] By forming a salt with a suitable counterion (e.g., sodium, potassium), you can significantly increase the aqueous solubility of the compound. However, the stability of the salt form and its potential to disproportionate back to the less soluble free acid in certain pH conditions should be considered.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock

Symptoms: A visible precipitate (cloudiness, crystals) forms immediately upon adding the DMSO stock solution to the aqueous assay buffer.

Troubleshooting Workflow:

A Precipitation Observed B Verify Final DMSO Concentration (Target: <0.5%) A->B Initial Check C Reduce Final Compound Concentration B->C If DMSO is high, adjust dilution D Perform Serial Dilution in Assay Buffer B->D If DMSO is low, change dilution method E Pre-warm Aqueous Buffer D->E Improve Mixing F Modify Buffer Composition (pH, Co-solvents) E->F If precipitation persists G Advanced Solubilization (Cyclodextrins) F->G If still unsuccessful

Caption: Troubleshooting workflow for immediate precipitation.

Detailed Steps:

  • Verify Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is within the acceptable range for your experiment (typically <0.5%). High DMSO concentrations can contribute to solubility issues upon dilution.

  • Reduce Final Compound Concentration: Your target concentration may be above the aqueous solubility limit of the compound. Try a lower final concentration to see if the precipitation issue is resolved.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in the pre-warmed assay buffer. This gradual reduction in solvent concentration can prevent the compound from crashing out.[1]

  • Pre-warm Aqueous Buffer: Ensure your assay buffer is pre-warmed to the experimental temperature (e.g., 37°C for cell-based assays). Solubility is often temperature-dependent.

  • Modify Buffer Composition: If simple dilution adjustments fail, consider modifying your assay buffer. This can involve pH adjustment or the addition of co-solvents (see detailed protocols below).

  • Advanced Solubilization Techniques: For particularly challenging compounds, consider using solubilizing excipients like cyclodextrins.

Issue 2: Delayed Precipitation During Incubation

Symptoms: The solution is initially clear but becomes cloudy or forms a precipitate over time during the assay incubation.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Metabolic pH Shift Cellular metabolism can produce acidic byproducts, lowering the pH of the culture medium and reducing the solubility of an acidic compound.[4]Monitor the pH of your culture medium. Consider using a more robust buffering system or changing the medium more frequently.
Compound Instability The compound may be degrading over time at the incubation temperature, and the degradation products may be less soluble.Assess the stability of your compound under assay conditions (e.g., using HPLC). If unstable, consider shorter incubation times or more frequent compound addition.
Interaction with Media Components The compound may be interacting with proteins (e.g., in fetal bovine serum) or salts in the medium, leading to the formation of insoluble complexes.[4]Test the solubility of your compound in the base medium versus the complete medium. If an interaction is suspected, you may need to reduce the serum concentration or use a serum-free medium.

In-Depth Solubilization Protocols

Protocol 1: pH-Mediated Solubilization

Principle: For a pyrazole carboxylic acid, increasing the pH of the aqueous solution above its pKa will deprotonate the carboxylic acid group, forming a more polar and water-soluble carboxylate salt.

Step-by-Step Methodology:

  • Determine the pKa: If the pKa of your pyrazole carboxylic acid is unknown, it can be estimated using computational tools or determined experimentally.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from below to above the pKa (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer components are compatible with your assay.

  • Solubility Assessment:

    • Add an excess amount of your solid compound to a small volume of each buffer in separate vials.

    • Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a constant temperature.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Select Optimal pH: Choose the lowest pH that provides the desired solubility and is compatible with your biological assay. Extreme pH values can denature proteins and affect cell viability.[5][6]

Causality Behind Experimental Choices: By systematically testing a range of pH values, you can identify the optimal pH that balances maximum solubility with the maintenance of biological activity in your assay system. Starting with a buffer series that brackets the pKa allows for an efficient determination of the pH-solubility profile.

Protocol 2: Co-solvent System Optimization

Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar compounds by reducing the polarity of the solvent mixture.

Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400).

Step-by-Step Methodology:

  • Select Co-solvents: Choose a few biocompatible co-solvents to test. Ethanol and PEG 400 are common starting points.

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent concentrations in your primary assay buffer (e.g., 1%, 2%, 5%, 10% v/v).

  • Solubility Testing:

    • Prepare a high-concentration stock of your pyrazole carboxylic acid in 100% of the chosen co-solvent.

    • Dilute this stock into the corresponding co-solvent/buffer mixtures to your desired final compound concentration.

    • Visually inspect for precipitation immediately and after a period equivalent to your assay incubation time.

  • Determine Maximum Tolerated Co-solvent Concentration: In parallel, test the effect of the different co-solvent concentrations on your biological assay (without your compound) to determine the highest concentration that does not cause unacceptable levels of toxicity or assay interference.

  • Select Optimal System: Choose the lowest concentration of the co-solvent that maintains the solubility of your compound without adversely affecting your assay.

Data Presentation: Example Solubility of Celecoxib

Solvent Solubility Reference
WaterPractically insoluble[7]
Ethanol~25 mg/mL[8]
DMSO~16.6 mg/mL[8]
MethanolFreely soluble[7]
1:4 Ethanol:PBS (pH 7.2)~0.2 mg/mL[8]

Celecoxib is a pyrazole-containing compound, and its solubility data provides a relevant example for this class of molecules.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the non-polar regions and increasing their apparent solubility in aqueous solutions.[9][10]

Step-by-Step Methodology:

  • Prepare HP-β-CD Stock Solution: Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). HP-β-CD is highly soluble in water.[11][12]

  • Phase Solubility Study:

    • Prepare a series of HP-β-CD solutions in your assay buffer at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

    • Add an excess of your solid pyrazole carboxylic acid to each solution.

    • Equilibrate the samples (e.g., 24-48 hours at a constant temperature).

    • Centrifuge to pellet undissolved compound.

    • Determine the concentration of the dissolved compound in the supernatant.

  • Determine the Stoichiometry: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a soluble complex. The slope of the line can be used to infer the stoichiometry of the complex.

  • Assay Compatibility Check: Test the effect of the required concentration of HP-β-CD on your biological assay to ensure it does not cause interference. The use of cyclodextrins in receptor binding assays is generally not recommended.[12]

  • Prepare Working Solutions: Dissolve your compound directly in the optimized concentration of HP-β-CD in your assay buffer.

Visualization of Solubilization Strategies:

cluster_0 Problem: Poor Aqueous Solubility cluster_1 Solubilization Strategies cluster_2 Result: Soluble for Assay A Pyrazole Carboxylic Acid (Insoluble) B pH Adjustment (Increase pH > pKa) A->B C Co-solvent Addition (e.g., Ethanol, PEG 400) A->C D Cyclodextrin Inclusion A->D E Deprotonated Carboxylate (Soluble Anion) B->E F Compound in Mixed Solvent (Increased Solubility) C->F G Inclusion Complex (Soluble) D->G

Caption: Overview of solubilization strategies for pyrazole carboxylic acids.

Assay Interference and Final Considerations

It is critical to remember that the goal is not just to dissolve the compound, but to do so in a way that does not compromise the integrity of the biological assay.

  • pH: Extreme pH values can alter the ionization state of amino acids in proteins, leading to denaturation and loss of enzyme activity.[5][6] Always verify that the chosen pH is within the optimal range for your enzyme or cell system.

  • Co-solvents: Organic solvents can denature proteins, disrupt cell membranes, and directly inhibit enzyme activity.[3][13] Always perform vehicle controls to assess the impact of the co-solvent on your assay.

  • Excipients: While often benign, excipients like cyclodextrins can sometimes interact with assay components or have biological effects of their own.[9] Their compatibility should always be validated.

  • Fluorescence/Luminescence Interference: Some compounds and solvents can be autofluorescent or can quench fluorescence/luminescence signals, leading to false positives or false negatives in assays with these readouts.[14][15][16][17] It is important to run controls with the compound alone to check for such interference.

By adopting a systematic and informed approach to solubilization, you can overcome the challenges posed by poorly soluble pyrazole carboxylic acids and generate high-quality, reliable data in your biological assays.

References

Technical Support Center: Preventing Decarboxylation of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its stability, with a particular focus on preventing unwanted decarboxylation.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] However, like many carboxylic acids, it can be susceptible to decarboxylation—the loss of a carboxyl group as carbon dioxide (CO₂)[3][4]. This process can lead to the formation of impurities, reduction in yield, and compromised integrity of the final product. The propensity for decarboxylation is influenced by several factors, including temperature, pH, and the presence of catalysts.[5][6] This guide provides in-depth, evidence-based strategies to mitigate this undesired reaction.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide.[3] For this compound, this results in the formation of 1-ethyl-5-methyl-1H-pyrazole, an impurity that can be difficult to separate and can negatively impact the efficacy and safety of the final product. While many simple carboxylic acids are relatively stable, the rate of decarboxylation can be accelerated by factors such as heat and acidic or basic conditions.[4][7]

Q2: Under what conditions is decarboxylation of this compound most likely to occur?

A2: Elevated temperatures are a primary driver of decarboxylation.[5] For carboxylic acids, especially those with certain structural features, even mild heating between 50 and 150°C can be sufficient to initiate the reaction.[4] Additionally, both strongly acidic and strongly basic conditions can catalyze the process.[3][8][9] The presence of certain metal catalysts, such as copper compounds, can also significantly promote decarboxylation.[5]

Q3: How can I detect if my sample of this compound has undergone decarboxylation?

A3: Several analytical techniques can be employed to detect and quantify the decarboxylated impurity:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from its decarboxylated byproduct. By comparing the retention times with a known standard of the impurity, you can confirm its presence and quantify its concentration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic signals of the 1-ethyl-5-methyl-1H-pyrazole impurity, which will differ from the signals of the parent acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities. The decarboxylated product is generally more volatile than the parent carboxylic acid.

  • Fourier-Transform Infrared Spectroscopy (FTIR): While less quantitative, FTIR can indicate decarboxylation by monitoring the disappearance of the characteristic carboxylic acid O-H and C=O stretches and the appearance of new peaks corresponding to the pyrazole product.[10]

Troubleshooting Guide: Preventing Decarboxylation During Experiments and Storage

This section provides actionable solutions to common problems encountered when handling this compound.

Problem 1: I'm observing significant product degradation during my reaction, which is run at an elevated temperature.

Core Issue: Thermal instability leading to decarboxylation.

Solutions:

  • Optimize Reaction Temperature: The most direct approach is to lower the reaction temperature. Investigate if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.

  • Catalyst Selection: If a catalyst is being used, consider if it might be promoting decarboxylation. Some transition metals are known to catalyze this process.[11][12] It may be necessary to screen alternative catalysts that are less prone to inducing this side reaction.

  • pH Control: If the reaction conditions are not pH-neutral, this could be a contributing factor. Buffering the reaction mixture to a neutral pH can help minimize acid or base-catalyzed decarboxylation.

Problem 2: My compound appears to be degrading during workup and purification.

Core Issue: Decarboxylation catalyzed by acidic or basic conditions during extraction or chromatography.

Solutions:

  • Maintain Neutral pH during Workup: When performing aqueous extractions, use a buffered solution to maintain a neutral pH. Avoid strong acids or bases for pH adjustments if possible. If pH adjustment is necessary, use dilute solutions and perform the extractions at a reduced temperature.

  • Chromatography Considerations:

    • Silica Gel: Standard silica gel is slightly acidic and can promote decarboxylation, especially if the compound is on the column for an extended period. Consider using deactivated or neutral silica gel.

    • Mobile Phase: Avoid highly acidic or basic mobile phases. A buffered mobile phase can help maintain a stable pH environment.

    • Temperature: If possible, run the column at a lower temperature.

Problem 3: I suspect my stored material is degrading over time.

Core Issue: Improper storage conditions leading to slow decarboxylation.

Solutions:

  • Storage Temperature: Store the compound at a low temperature, ideally at 0-8°C, to minimize thermal degradation.[13]

  • Inert Atmosphere: To prevent potential oxidative degradation which can sometimes accompany other decomposition pathways, store the compound under an inert atmosphere, such as nitrogen or argon.[13]

  • Protection from Light: Store the container in a dark place or use an amber vial to protect the compound from light, as photochemical reactions can sometimes initiate degradation.[13]

Summary of Recommended Storage and Handling Conditions
ParameterRecommended ConditionRationale
Temperature 0-8°C or lowerMinimizes thermal energy available for decarboxylation.[13]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and other atmospheric reactions.[13]
Light Protect from light (Amber vial)Avoids potential photochemical degradation pathways.[13]
pH (in solution) Neutral (pH 6-8)Avoids acid or base-catalyzed decarboxylation.[6]
Experimental Workflow: Monitoring Decarboxylation by HPLC

This protocol outlines a general method for monitoring the purity of this compound and detecting the presence of its decarboxylated impurity.

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • If available, prepare a stock solution of the decarboxylated impurity (1-ethyl-5-methyl-1H-pyrazole) at a known concentration.

  • Sample Preparation:

    • Dissolve a known amount of the sample to be tested in the same solvent as the standards to a similar concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standards to determine their retention times.

    • Inject the sample and compare the chromatogram to the standards.

    • The presence of a peak at the retention time of the decarboxylated impurity standard indicates its presence in the sample.

    • Quantify the impurity by comparing its peak area to that of the standard.

Visualizing the Decarboxylation Process

The following diagram illustrates the chemical transformation that occurs during the decarboxylation of this compound.

Decarboxylation reactant This compound product 1-ethyl-5-methyl-1H-pyrazole reactant->product Heat, Acid, or Base co2 CO₂ product->co2 Troubleshooting_Decarboxylation cluster_reaction During Reaction cluster_workup During Workup/Purification cluster_storage During Storage start Impurity Detected? reaction_temp High Temperature? start->reaction_temp Yes reaction_ph Acidic/Basic pH? reaction_temp->reaction_ph No lower_temp Lower Reaction Temperature reaction_temp->lower_temp Yes buffer_reaction Buffer Reaction to Neutral pH reaction_ph->buffer_reaction Yes workup_ph Strong Acid/Base Used? reaction_ph->workup_ph No end Problem Resolved lower_temp->end buffer_reaction->end chromatography Acidic Stationary Phase? workup_ph->chromatography No neutral_workup Use Buffered/Neutral Solutions workup_ph->neutral_workup Yes neutral_chrom Use Neutral Stationary Phase/Buffered Mobile Phase chromatography->neutral_chrom Yes storage_cond Improper Storage? chromatography->storage_cond No neutral_workup->end neutral_chrom->end correct_storage Store at 0-8°C, Inert Atmosphere, Protect from Light storage_cond->correct_storage Yes correct_storage->end

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-(5-methyl-1H-pyrazol-1-yl)propanoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3] The strategic placement of substituents on the pyrazole ring can profoundly influence the pharmacological profile of the resulting compounds. This guide provides an in-depth comparison of the biological activities of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid and its structural isomers, with a focus on how the isomeric arrangement of the methyl and propanoic acid groups on the pyrazole ring impacts their potential therapeutic applications.

The Critical Role of Isomerism in Pyrazole Bioactivity

The substitution pattern on the pyrazole ring is a critical determinant of a molecule's biological activity. The position of functional groups can affect factors such as binding affinity to target proteins, metabolic stability, and overall pharmacokinetic and pharmacodynamic properties. In the context of this compound, the key isomeric variations involve the position of the methyl group (at C3 or C5) and the attachment point of the propanoic acid side chain. Understanding the structure-activity relationships (SAR) of these isomers is paramount for the rational design of novel therapeutics.[4][5]

Synthesis of Pyrazole Propanoic Acid Isomers

The regioselective synthesis of N-substituted pyrazoles is a well-established yet nuanced area of organic chemistry. The reaction of an unsymmetrical pyrazole with an alkylating agent can lead to a mixture of N1 and N2 alkylated products. The ratio of these isomers is influenced by factors such as the nature of the substituents on the pyrazole ring, the alkylating agent used, and the reaction conditions.[1]

For the synthesis of this compound and its 3-methyl isomer, a common route involves the reaction of 3(5)-methylpyrazole with a suitable three-carbon synthon, such as ethyl acrylate or ethyl 3-bromopropanoate, under basic conditions. The separation of the resulting regioisomers, this compound and 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid, can typically be achieved by chromatographic techniques.

Comparative Biological Activities

While direct head-to-head comparative studies of the biological activities of this compound and its specific isomers are not extensively reported in publicly available literature, we can infer potential differences based on the broader understanding of pyrazole pharmacology and structure-activity relationships. The primary therapeutic areas where pyrazole derivatives have shown significant promise are in anticancer and anti-inflammatory applications.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent cytotoxicity against various cancer cell lines.[6][7] The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

While specific data for this compound is limited, studies on related N-substituted pyrazole derivatives suggest that the substitution pattern on the pyrazole ring plays a crucial role in their anticancer efficacy. For instance, the presence and position of a methyl group can influence the molecule's ability to fit into the binding pocket of a target protein.

Table 1: Postulated Anticancer Activity Profile of Pyrazole Propanoic Acid Isomers

IsomerPostulated ActivityRationale
This compoundPotentially activeThe 5-methyl substitution may offer favorable steric and electronic properties for binding to certain anticancer targets.
3-(3-methyl-1H-pyrazol-1-yl)propanoic acidPotentially activeThe 3-methyl substitution could lead to a different binding mode and potentially altered selectivity or potency compared to the 5-methyl isomer.
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with the most notable example being the COX-2 inhibitor celecoxib.[1][8] The mechanism of anti-inflammatory action for many pyrazoles involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.

The structural features of N-substituted pyrazoles, including the position of substituents, can significantly impact their COX inhibitory activity and selectivity. It is plausible that the isomeric forms of methyl-pyrazolyl propanoic acid would exhibit differential activity against COX-1 and COX-2.

Table 2: Postulated Anti-inflammatory Activity Profile of Pyrazole Propanoic Acid Isomers

IsomerPostulated ActivityRationale
This compoundPotential COX inhibitorThe specific arrangement of the methyl and propanoic acid groups may confer selectivity towards COX-2, potentially reducing gastrointestinal side effects.
3-(3-methyl-1H-pyrazol-1-yl)propanoic acidPotential COX inhibitorThe altered stereochemistry compared to the 5-methyl isomer could result in a different COX inhibition profile, possibly affecting potency and selectivity.

Experimental Protocols

To empirically determine and compare the biological activities of these isomers, the following experimental workflows are recommended.

In Vitro Anticancer Activity Assessment

A standard methodology to assess the cytotoxic effects of the pyrazole isomers against a panel of human cancer cell lines.

Workflow: MTT Assay for Cytotoxicity

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Seed cancer cells in 96-well plates treatment Treat cells with varying concentrations of pyrazole isomers cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation

Caption: Workflow for determining the in vitro cytotoxicity of pyrazole isomers using the MTT assay.

In Vitro Anti-inflammatory Activity Assessment

A common assay to evaluate the inhibitory effects of the compounds on the key enzymes in the inflammatory cascade.

Workflow: COX Inhibition Assay

COX_Inhibition_Workflow cluster_workflow COX Inhibition Assay Workflow enzyme_prep Prepare purified COX-1 and COX-2 enzymes compound_incubation Incubate enzymes with pyrazole isomers enzyme_prep->compound_incubation substrate_addition Add arachidonic acid (substrate) compound_incubation->substrate_addition reaction_termination Stop the reaction substrate_addition->reaction_termination product_quantification Quantify prostaglandin E2 (PGE2) production reaction_termination->product_quantification ic50_determination Determine IC50 values for COX-1 and COX-2 product_quantification->ic50_determination

Caption: Workflow for assessing the in vitro COX-1 and COX-2 inhibitory activity of pyrazole isomers.

Structure-Activity Relationship (SAR) Insights

The subtle difference in the position of the methyl group between the 3- and 5-positions on the pyrazole ring can have a significant impact on the molecule's interaction with its biological target.

SAR_Insights cluster_sar Structure-Activity Relationship pyrazole_core Pyrazole Core biological_activity Biological Activity (Potency & Selectivity) pyrazole_core->biological_activity Scaffold propanoic_acid Propanoic Acid Side Chain propanoic_acid->biological_activity Pharmacophore methyl_group Methyl Group Position (C3 vs. C5) methyl_group->biological_activity Modulates Interaction

Caption: Key structural features influencing the biological activity of pyrazole propanoic acid isomers.

Conclusion and Future Directions

Future research should focus on the regioselective synthesis of a series of N-alkanoic acid substituted pyrazoles with systematic variations in the substitution pattern on the pyrazole ring. The subsequent comprehensive biological evaluation of these compounds in relevant anticancer and anti-inflammatory assays will provide invaluable data for elucidating precise structure-activity relationships. This knowledge will be instrumental in the design and development of novel, potent, and selective pyrazole-based therapeutics.

References

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science. Its remarkable versatility and "privileged scaffold" status stem from its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability. This has led to its incorporation into a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil (Viagra)[1][2]. Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals, dyes, and as ligands in coordination chemistry[3][4].

Given its importance, the efficient and selective synthesis of substituted pyrazoles is a paramount objective for organic chemists. Over the decades, the synthetic arsenal has evolved from classical condensation reactions to sophisticated metal-catalyzed and multicomponent strategies. This guide provides a comparative analysis of the most prominent pyrazole synthesis methods, offering insights into their mechanisms, practical applications, and relative merits. We aim to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal synthetic route for their specific target molecules.

I. Classical Cyclocondensation Strategies: The Foundation of Pyrazole Synthesis

The most traditional and widely employed route to pyrazoles involves the cyclocondensation of a C3 dielectrophilic synthon with a hydrazine derivative, which serves as the N-N dinucleophile.

A. The Knorr Pyrazole Synthesis (1883)

The archetypal method, first reported by Ludwig Knorr in 1883, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine[1][5][6][7]. This acid-catalyzed condensation is a robust and straightforward approach to a wide array of pyrazole derivatives.

Mechanism and Regioselectivity

The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization onto the second carbonyl group, followed by dehydration, yields the aromatic pyrazole ring[7][8][9].

A critical consideration, especially with unsymmetrical 1,3-diketones, is regioselectivity. The initial nucleophilic attack by the hydrazine can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric pyrazoles[5][9]. The outcome is often dictated by the relative electrophilicity of the two carbonyl carbons and the steric environment. For instance, in the reaction of a trifluoromethyl-substituted diketone, the hydrazine preferentially attacks the more electrophilic carbonyl adjacent to the electron-withdrawing CF₃ group[9].

Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis

Caption: Knorr synthesis proceeds via hydrazone formation, cyclization, and dehydration.

Representative Protocol: Synthesis of 1,3,5-Substituted Pyrazoles

This protocol describes an efficient nano-ZnO catalyzed synthesis of 1,3,5-substituted pyrazoles from phenylhydrazine and ethyl acetoacetate, a β-ketoester variant of the Knorr synthesis[1]. The use of a recyclable catalyst and mild conditions highlights modern improvements to this classic reaction.

  • Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO (10 mol%).

  • Solvent: Add ethanol (5 mL) as the solvent.

  • Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the catalyst. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 3-methyl-1-phenyl-1H-pyrazol-5-ol. Yields are typically excellent (>90%)[1].

B. Paal-Knorr Synthesis Analogy

While the Paal-Knorr synthesis is canonically known for producing pyrroles and furans from 1,4-dicarbonyls, the underlying principle of dicarbonyl condensation is directly analogous to the Knorr pyrazole synthesis, which uses 1,3-dicarbonyls[10][11]. The key distinction is the nature of the binucleophile: ammonia or a primary amine for pyrroles, and a hydrazine for pyrazoles[10]. Both reactions are typically acid-catalyzed and proceed through similar imine/enamine and hemiaminal/aminal intermediates before dehydration to the aromatic heterocycle[12][13].

C. Synthesis from α,β-Unsaturated Carbonyls

Another classical route involves the reaction of hydrazines with α,β-unsaturated aldehydes, ketones, or esters. This method is essentially a Michael addition followed by intramolecular cyclization and dehydration. The regioselectivity depends on the substitution pattern of the unsaturated system. For example, condensation of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazine hydrate is a common method for synthesizing 3,5-diaryl-1H-pyrazoles[5][14].

II. [3+2] Cycloaddition Strategies: A Modern Approach to Aromaticity

1,3-Dipolar cycloaddition reactions represent a powerful and highly convergent method for constructing the pyrazole ring. This approach involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkyne or an alkene).

A. Diazo Compounds with Alkynes

The reaction between a diazo compound (the 1,3-dipole) and an alkyne is a direct and atom-economical route to pyrazoles[3][15]. The reaction can often be performed under thermal, catalyst-free conditions, particularly with electron-deficient alkynes[15].

Mechanism and Advantages

This concerted [3+2] cycloaddition, also known as the Huisgen cycloaddition, generally proceeds with high regioselectivity. The electronics of the substituents on both the diazo compound and the alkyne control the orientation of the addition. A significant advantage is the ability to conduct these reactions under neutral, solvent-free conditions by simple heating, which aligns with the principles of green chemistry[15].

Diagram 2: [3+2] Cycloaddition of a Diazo Compound and an Alkyne

Caption: Concerted [3+2] cycloaddition forms the pyrazole ring in a single step.

B. Nitrile Imines with Alkenes (Alkyne Surrogates)

An alternative [3+2] cycloaddition involves nitrile imines, which are typically generated in situ from hydrazonoyl halides. These can react with alkynes directly or with functionalized alkenes that serve as "alkyne surrogates"[16]. Using an alkene with a suitable leaving group allows for the initial formation of a pyrazoline intermediate, which then undergoes elimination to aromatize to the pyrazole[16]. This strategy can offer unique regiochemical outcomes and access to complex substitution patterns not easily achieved otherwise.

Representative Protocol: Regioselective Synthesis via Alkyne Surrogate

This protocol describes the synthesis of 1,3,4,5-tetrasubstituted pyrazoles using a bromoalkene as an alkyne surrogate[16].

  • Nitrile Imine Generation: In a suitable flask, dissolve the appropriate hydrazonoyl chloride (1.0 mmol) in an aprotic solvent like THF. Add triethylamine (1.2 mmol) at room temperature to generate the nitrile imine in situ.

  • Cycloaddition: To the same flask, add the α-bromocinnamaldehyde (alkyne surrogate, 1.1 mmol). Stir the reaction mixture at room temperature for 12-24 hours.

  • Aromatization: The initially formed bromopyrazoline intermediate spontaneously eliminates HBr under the basic reaction conditions to yield the aromatic pyrazole.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), filter the triethylamine hydrochloride salt. Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired tetrasubstituted pyrazole.

III. Modern Catalytic and Multicomponent Reactions (MCRs)

Recent advances have focused on improving efficiency, sustainability, and molecular diversity through metal catalysis and multicomponent reactions (MCRs).

A. Metal-Catalyzed Syntheses

Transition metals, particularly copper, silver, and rhodium, have been employed to catalyze various pyrazole syntheses[5][17][18]. These methods often proceed under milder conditions and can provide high yields and regioselectivity.

  • Silver-Catalyzed Reactions: Silver triflate (AgOTf) has been shown to be an efficient catalyst for the reaction of trifluoromethylated ynones with hydrazines, leading to 3-CF₃-pyrazoles in excellent yields and with high regioselectivity at room temperature[5].

  • Copper-Promoted Cycloadditions: Copper catalysts can promote aerobic oxidative [3+2] cycloadditions of hydrazines with alkynoates, providing a regioselective route to polysubstituted pyrazoles using air as the oxidant[17].

  • Transition-Metal-Catalyzed C-H Functionalization: For pre-existing pyrazole rings, direct C-H functionalization using catalysts like palladium or rhodium allows for late-stage modification, offering a powerful tool for generating libraries of analogues without de novo ring synthesis[19].

B. Multicomponent Reactions (MCRs)

MCRs, where three or more reactants combine in a one-pot process to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic efficiency[2][18]. They offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.

A notable example is the three-component synthesis of 3-trifluoromethylpyrazoles from 2-bromo-3,3,3-trifluoropropene (BTP), an aldehyde, and a sulfonyl hydrazide. This process involves the in situ formation of a hydrazone, generation of a diazo compound, and a subsequent [3+2] cycloaddition[18].

Diagram 3: Workflow for Selecting a Pyrazole Synthesis Method

Synthesis_Selection Start Define Target Pyrazole (Substitution Pattern) Precursors Are 1,3-Dicarbonyl & Hydrazine Precursors Readily Available? Start->Precursors Knorr Use Knorr Synthesis (or variant) Precursors->Knorr Yes Alkyne_Avail Are Alkyne/Diazo Precursors Available? Precursors->Alkyne_Avail No Regio_Issue Is Regioselectivity a Major Concern? Knorr->Regio_Issue Cyclo Consider [3+2] Cycloaddition (e.g., Diazo/Alkyne) Regio_Issue->Cyclo Yes Green Optimize with Green Methods (MW, Solvent-free, Catalyst) Regio_Issue->Green No Cyclo->Green MCR Explore Multicomponent Reactions (MCRs) MCR->Green Final Synthesized Pyrazole Green->Final Alkyne_Avail->Cyclo Yes Alkyne_Avail->MCR No

Caption: A decision-making workflow for choosing an appropriate pyrazole synthesis route.

IV. Comparative Analysis and Summary

The choice of synthetic method depends heavily on the desired substitution pattern, substrate availability, and desired process characteristics like scalability and greenness.

MethodKey PrecursorsPrimary AdvantagesKey LimitationsRegioselectivity
Knorr Synthesis 1,3-Dicarbonyls, HydrazinesRobust, simple, widely applicable, readily available starting materials.[1][6]Potential for regioisomeric mixtures with unsymmetrical diketones.[5][9]Variable; controlled by substrate electronics and sterics.
[3+2] Cycloaddition Diazo compounds, Alkynes/AlkenesHigh atom economy, often high regioselectivity, mild/neutral conditions possible.[15][16]Availability and stability of diazo compounds can be a concern.Generally high and predictable based on frontier molecular orbitals.
Metal-Catalyzed Varied (e.g., Ynones, Hydrazines)High efficiency, mild conditions, excellent yields and regioselectivity.[5][17]Catalyst cost and removal, potential toxicity of metal residues.High, often catalyst-controlled.
Multicomponent (MCR) 3+ simple precursorsHigh efficiency, atom economy, molecular diversity, operational simplicity.[2][18]Reaction discovery and optimization can be complex.Can be very high, dependent on the specific MCR.

Recent trends emphasize the development of "green" synthetic protocols. This includes the use of microwave irradiation, solvent-free reaction conditions, and recyclable catalysts to minimize environmental impact while often accelerating reaction times and improving yields[4][20][21][22][23].

Conclusion

The synthesis of pyrazoles has evolved from the foundational Knorr synthesis into a diverse field featuring elegant cycloadditions, powerful metal-catalyzed reactions, and highly efficient multicomponent strategies. While classical cyclocondensation remains a workhorse for its simplicity and the availability of starting materials, modern methods offer unparalleled control over regioselectivity and access to complex molecular architectures. For the contemporary researcher, a thorough understanding of this comparative landscape is essential for designing and implementing synthetic routes that are not only effective but also efficient, scalable, and environmentally conscious. The continued innovation in this area ensures that the pyrazole scaffold will remain a vital component in the discovery of new medicines and materials for years to come.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the spectroscopic analysis of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, a molecule of interest in medicinal chemistry. In the absence of a complete, published spectroscopic dataset for this specific compound, this document serves as a comparative guide, outlining the expected spectroscopic characteristics based on established principles and data from analogous structures. Herein, we detail the standardized protocols for data acquisition and provide the theoretical foundation for interpreting the resulting spectra, ensuring a self-validating approach to structural elucidation.

Introduction to Spectroscopic Analysis for Structural Confirmation

The structural hypothesis of a synthesized molecule must be rigorously tested and confirmed through a battery of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and provides clues to the molecular formula and fragmentation patterns. The congruence of data from these orthogonal techniques provides a high degree of confidence in the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of the molecule's connectivity can be constructed.

Experimental Protocol for NMR Data Acquisition

A standardized approach to sample preparation and data acquisition is critical for obtaining high-quality, reproducible NMR spectra.[3][4][5]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the dried sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent is crucial and should be based on the sample's solubility and the need to avoid overlapping solvent signals with analyte resonances.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

    • Utilize a standard single-pulse experiment.

    • Key acquisition parameters should be optimized, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ of interest for accurate integration, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Expected ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts for this compound, based on typical values for N-alkylated pyrazoles and propanoic acid derivatives.[6][7][8][9]

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyrazole-H (C4-H)5.8 - 6.2d1HProton on a double bond in a five-membered heterocycle.
Pyrazole-H (C3-H)7.2 - 7.5d1HProton on a double bond in a five-membered heterocycle, adjacent to a methyl group.
N-CH₂4.1 - 4.4t2HMethylene group attached to a nitrogen atom of the pyrazole ring.
COOH-CH₂2.7 - 3.0t2HMethylene group alpha to a carboxylic acid.
Pyrazole-CH₃2.2 - 2.5s3HMethyl group attached to the pyrazole ring.
COOH10.0 - 13.0br s1HAcidic proton of the carboxylic acid, often broad and may exchange with D₂O.
Expected ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on data for substituted pyrazoles and aliphatic carboxylic acids.[10][11][12][13][14]

CarbonExpected Chemical Shift (δ, ppm)Rationale
C=O170 - 180Carbonyl carbon of the carboxylic acid.
Pyrazole-C5148 - 155Carbon bearing the methyl group in the pyrazole ring.
Pyrazole-C3138 - 145Unsubstituted carbon in the pyrazole ring.
Pyrazole-C4105 - 110Carbon between the two nitrogen-bearing carbons.
N-CH₂45 - 55Methylene carbon attached to the pyrazole nitrogen.
COOH-CH₂30 - 40Methylene carbon alpha to the carboxylic acid.
Pyrazole-CH₃10 - 15Methyl carbon attached to the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[15][16][17][18][19]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.

Expected IR Absorption Bands

The following table lists the characteristic IR absorption bands expected for this compound.[20][21][22][23][24]

Functional GroupExpected Absorption Range (cm⁻¹)AppearanceRationale
O-H (Carboxylic Acid)2500 - 3300Very broadStrong hydrogen bonding of the carboxylic acid dimer.
C-H (sp³ and sp²)2850 - 3100SharpStretching vibrations of the methyl and methylene groups, and the pyrazole C-H.
C=O (Carboxylic Acid)1700 - 1725Strong, sharpCarbonyl stretch of the carboxylic acid dimer.
C=N, C=C (Pyrazole)1450 - 1600Medium to weakRing stretching vibrations of the pyrazole moiety.
C-O (Carboxylic Acid)1210 - 1320MediumStretching vibration of the C-O single bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure.[25][26][27][28][29]

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Electrospray ionization (ESI) is a common technique for this type of molecule. The analysis can be performed in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended to determine the accurate mass and deduce the elemental composition.

Expected Mass Spectrometric Data
IonExpected m/zRationale
[M+H]⁺155.0815Molecular ion with an added proton (C₇H₁₁N₂O₂⁺).
[M-H]⁻153.0670Molecular ion with a proton removed (C₇H₉N₂O₂⁻).
[M-COOH]⁺110.0815Loss of the carboxylic acid group (a common fragmentation pathway).[30]
Pyrazole fragmentsVariousThe pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN.[31][32][33][34][35]

Workflow for Spectroscopic Data Comparison and Structure Verification

The following diagram illustrates the logical workflow for acquiring and comparing spectroscopic data to confirm the structure of this compound.

Caption: Workflow for the spectroscopic analysis and structural verification of a synthesized compound.

Conclusion

This guide provides a robust framework for the spectroscopic characterization of this compound. By following the detailed experimental protocols and comparing the acquired data with the expected values presented in this guide, researchers can confidently confirm the structure of their synthesized material. The principles and practices outlined here are broadly applicable to the structural elucidation of other novel small molecules, underscoring the importance of a systematic and multi-faceted analytical approach in chemical research.

References

A Researcher's Guide to Navigating Off-Target Effects: Assessing the Cross-Reactivity of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the specificity of a molecule is paramount. While a compound may be designed with a particular target in mind, its potential to interact with other biomolecules—a phenomenon known as cross-reactivity—can lead to unforeseen biological effects, toxicity, or misleading experimental results. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of small molecules, using 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid as a central case study.

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The inherent versatility of the pyrazole ring allows for diverse interactions with biological targets.[3] However, this same versatility necessitates a thorough evaluation of off-target interactions. This compound, a simple substituted pyrazole, serves as an excellent model to illustrate the principles and practices of cross-reactivity assessment.

The Imperative of Cross-Reactivity Profiling

Cross-reactivity occurs when a compound binds to a target other than its intended one, often due to structural similarities in the binding sites of different proteins. Such off-target binding can have significant consequences:

  • In drug development: Off-target effects can lead to adverse drug reactions (ADRs) and toxicity, potentially halting the development of a promising therapeutic candidate.

  • In basic research: Uncharacterized cross-reactivity can lead to misinterpretation of experimental data, attributing a biological effect to the intended target when it is, in fact, caused by an off-target interaction.

Therefore, a systematic evaluation of a compound's selectivity is not merely a supplementary exercise but a critical component of its preclinical characterization.

Experimental Design for Assessing Cross-Reactivity

A robust assessment of cross-reactivity involves a multi-pronged approach, employing a panel of diverse and relevant biological assays. The choice of assays should be guided by the structural features of the compound and its intended biological target. For a pyrazole-containing compound like this compound, which has the potential to interact with a variety of enzymes and receptors, a comprehensive screening strategy is warranted.

Visualizing the Workflow

The following diagram outlines a generalized workflow for assessing the cross-reactivity of a test compound.

Cross_Reactivity_Workflow cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: Data Analysis & Interpretation Primary_Assay Primary Target Assay (e.g., Enzyme Inhibition) Determine_Potency Determine Potency (IC50/EC50) for Primary Target Primary_Assay->Determine_Potency Broad_Panel Broad Kinase/GPCR Panel Determine_Potency->Broad_Panel Test Compound Immunoassays Immunoassays (e.g., ELISA) Determine_Potency->Immunoassays Test Compound Cell_Based_Assays Cell-Based Phenotypic Assays Determine_Potency->Cell_Based_Assays Test Compound Selectivity_Profile Generate Selectivity Profile (% Inhibition at a fixed concentration) Broad_Panel->Selectivity_Profile Immunoassays->Selectivity_Profile Cell_Based_Assays->Selectivity_Profile Dose_Response Follow-up with Dose-Response for significant hits Selectivity_Profile->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis

Caption: A generalized workflow for assessing small molecule cross-reactivity.

Methodologies for Cross-Reactivity Assessment

Below are detailed protocols for key assays used to profile the selectivity of a compound like this compound.

Kinase Inhibition Assay (Radiometric Filter Binding)

Rationale: The pyrazole scaffold is a common feature in many kinase inhibitors.[1] Therefore, screening against a panel of kinases is a logical first step. This protocol describes a standard method for assessing the inhibition of a specific kinase.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the kinase of interest and its specific substrate (e.g., a peptide or protein).

    • Prepare a solution of [γ-³³P]ATP.

  • Assay Procedure:

    • Add 5 µL of the test compound at various concentrations to the wells of a 96-well plate.

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 25 µL of the [γ-³³P]ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose).

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and add a scintillant.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (e.g., DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Competitive Binding Assay (Receptor Cross-Reactivity)

Rationale: To assess if the compound interacts with other receptors, a competitive binding assay is employed. This example uses a G-protein coupled receptor (GPCR) as the target.

Protocol:

  • Preparation of Reagents:

    • Prepare a membrane preparation from cells expressing the GPCR of interest.

    • Prepare a radiolabeled ligand known to bind to the target receptor.

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

    • Prepare a stock solution of this compound.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Calculate the percentage of specific binding inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value from the dose-response curve.

Immunoassay (e.g., ELISA) Cross-Reactivity

Rationale: In the context of developing diagnostic or research antibodies, it's crucial to ensure that a small molecule hapten-conjugate used for immunization does not elicit antibodies that cross-react with structurally related, endogenous molecules. While our focus is a small molecule, the principles of assessing cross-reactivity in immunoassays are broadly applicable.[4][5][6]

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with an antigen (e.g., a protein conjugate of a structurally related compound) and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Competitive Inhibition:

    • In a separate plate, pre-incubate a fixed concentration of the primary antibody (raised against the this compound-protein conjugate) with serial dilutions of this compound (the analyte) and other potentially cross-reacting molecules.

    • Transfer the antibody-inhibitor mixtures to the antigen-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate thoroughly.

  • Detection:

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate.

    • Wash the plate.

    • Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cross-reactivity using the formula: (IC₅₀ of the primary analyte / IC₅₀ of the cross-reactant) x 100.

Hypothetical Comparative Data

To illustrate the application of these methodologies, we present a hypothetical dataset for this compound and two structurally related compounds.

  • Test Compound A: this compound

  • Analogue B: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

  • Analogue C: 3-(1H-pyrazol-1-yl)propanoic acid

Table 1: Hypothetical Cross-Reactivity Profile

Assay TypeTargetTest Compound A (IC₅₀/EC₅₀, µM)Analogue B (IC₅₀/EC₅₀, µM)Analogue C (IC₅₀/EC₅₀, µM)
Enzyme Inhibition Kinase X1.20.5> 100
Kinase Y25.68.9> 100
Cyclooxygenase-2 (COX-2)5.32.189.4
Receptor Binding GPCR Z> 100> 100> 100
Nuclear Receptor Q15.845.2> 100
Immunoassay Anti-Compound A Ab0.12.550.7
Interpretation of Hypothetical Data
  • Potency and Selectivity: Analogue B demonstrates higher potency against Kinases X, Y, and COX-2 compared to Test Compound A. The additional methyl group on the pyrazole ring in Analogue B appears to enhance its interaction with the binding sites of these enzymes.

  • Structural Determinants of Activity: The absence of the methyl group in Analogue C significantly reduces its activity across most assays, highlighting the importance of this substituent for biological recognition.

  • Specificity: All three compounds show poor affinity for GPCR Z, suggesting this is not a likely off-target. However, Test Compound A and Analogue B exhibit moderate activity against Nuclear Receptor Q.

  • Immunoassay Specificity: In a hypothetical immunoassay, the antibody raised against Test Compound A shows high specificity, with significantly lower cross-reactivity for Analogue B and minimal recognition of Analogue C.

Conclusion

The assessment of cross-reactivity is an indispensable component of chemical probe and drug candidate characterization. A systematic and multi-faceted approach, employing a diverse range of well-validated assays, is essential for building a comprehensive selectivity profile. The pyrazole scaffold, while privileged in medicinal chemistry, is not immune to off-target interactions.[1][7] By understanding the principles of assay design and data interpretation, researchers can more accurately predict the biological activities of their compounds, minimize the risk of misleading results, and ultimately contribute to the development of safer and more effective therapeutics.

References

Comparative Efficacy Analysis: 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid in the Context of Established MTH1 and DNA Damage Response Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology Drug Discovery

This guide provides a comparative overview of the efficacy of a novel compound, 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, benchmarked against well-characterized inhibitors of MTH1 and the ATR pathway. While direct experimental data for this compound is not yet publicly available, its pyrazole scaffold is a common feature in numerous enzyme inhibitors. This analysis, therefore, serves as a framework for its potential evaluation, drawing parallels with known inhibitors that target critical pathways in cancer cell survival and proliferation.

Introduction: Targeting Oxidative Stress and DNA Damage in Cancer

Cancer cells exhibit elevated levels of reactive oxygen species (ROS), which can drive oncogenic signaling but also induce potentially lethal DNA damage[1][2]. To counteract this, tumors often upregulate protective mechanisms. Two key pathways in this process are the sanitization of the nucleotide pool by MTH1 (MutT Homolog 1) and the broader DNA Damage Response (DDR) orchestrated by kinases like ATR (Ataxia Telangiectasia and Rad3-related).

  • MTH1 (NUDT1): This enzyme prevents the incorporation of oxidized nucleotides (e.g., 8-oxo-dGTP) into DNA by hydrolyzing them, thereby averting DNA damage and cell death[1][3]. Its overexpression in many cancers makes it an attractive therapeutic target[2][3].

  • ATR Kinase: A crucial component of the DDR cascade, ATR is activated by single-strand DNA breaks and replication stress, leading to cell cycle arrest to allow for DNA repair[4]. Inhibiting ATR can be synthetically lethal in cancer cells with existing DDR defects, such as ATM mutations[4].

This guide will compare the mechanisms and reported efficacies of established MTH1 inhibitors, TH588 and TH1579 (Karonudib), and the ATR inhibitor BAY 1895344 (Elimusertib), providing a foundational context for assessing novel compounds like this compound.

Mechanisms of Action: MTH1 vs. ATR Inhibition

The strategies for targeting MTH1 and ATR differ significantly, though both ultimately aim to induce catastrophic DNA damage selectively in cancer cells.

MTH1 Inhibition Pathway

MTH1 inhibitors exploit the high oxidative stress in cancer cells. By inhibiting MTH1, oxidized dNTPs are allowed to accumulate and are subsequently incorporated into DNA during replication. This leads to DNA damage, cell cycle arrest, and apoptosis.[5][6] Notably, some of the most effective MTH1 inhibitors, such as TH588 and TH1579, exhibit a dual mechanism of action. They not only inhibit the enzymatic activity of MTH1 but also interfere with microtubule polymerization, leading to mitotic arrest.[7][8][9] This mitotic arrest enhances ROS production and creates a window for the incorporation of oxidized nucleotides during mitotic DNA synthesis.[7][10][11]

MTH1_Inhibition_Pathway ROS ↑ Reactive Oxygen Species (ROS) in Cancer Cells dNTP_pool Oxidized dNTP Pool (e.g., 8-oxo-dGTP) ROS->dNTP_pool oxidizes MTH1 MTH1 Enzyme dNTP_pool->MTH1 DNA_Rep Mitotic DNA Replication dNTP_pool->DNA_Rep incorporated during MTH1->dNTP_pool sanitizes Inhibitor MTH1 Inhibitor (e.g., TH588, TH1579) Inhibitor->MTH1 inhibits Microtubules Microtubule Polymerization Inhibitor->Microtubules disrupts (dual-action) DNA_Damage Oxidized Nucleotides Incorporated into DNA DNA_Rep->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Mitotic_Arrest->ROS ↑ increases

Caption: Mechanism of dual-action MTH1 inhibitors.

ATR Inhibition Pathway

ATR inhibitors function within the broader DNA Damage Response (DDR) network. In tumors with high replication stress or defects in other DDR proteins (like ATM), the reliance on the ATR pathway for survival is heightened. Inhibition of ATR prevents the necessary cell cycle checkpoint activation, forcing cells with damaged DNA to continue through the cell cycle. This leads to the accumulation of extensive DNA damage and ultimately, cell death—a concept known as synthetic lethality.

ATR_Inhibition_Pathway Replication_Stress Replication Stress / DNA Damage (ssDNA) ATR ATR Kinase Replication_Stress->ATR activates Checkpoint Cell Cycle Checkpoint (G2/M Arrest) ATR->Checkpoint activates Mitosis Entry into Mitosis with Damaged DNA Inhibitor ATR Inhibitor (e.g., BAY 1895344) Inhibitor->ATR inhibits Repair DNA Repair Checkpoint->Repair allows time for Checkpoint->Mitosis prevents Apoptosis Cell Death (Mitotic Catastrophe) Mitosis->Apoptosis

Caption: Mechanism of ATR kinase inhibitors.

Comparative Efficacy of Known Inhibitors

The following tables summarize the reported in vitro potency of TH588, TH1579, and BAY 1895344.

Table 1: Biochemical Potency of Selected Inhibitors
CompoundTargetIC50Source(s)
TH588 MTH1 (NUDT1)5 nM[12][13][14]
TH1579 (Karonudib) MTH1 (NUDT1)Potent analogue of TH588[15]
BAY 1895344 (Elimusertib) ATR Kinase7 nM[5][16]
Table 2: Cellular Antiproliferative Activity
CompoundCell LinesCellular IC50 / EffectSource(s)
TH588 SW480, U2OS, HeLa, etc.0.8 - 1.72 µM[13]
TH1579 (Karonudib) Acute Myeloid Leukemia (AML) cellsInduces cell death in various AML lines[17][18]
Prostate Cancer (PC-3, DU-145)28.6% and 24.1% viability at 1 µM[19]
BAY 1895344 (Elimusertib) Broad spectrum of tumor cell linesMedian IC50 of 78 nM[16][20]
HT-29 (Colorectal), LoVo (Colorectal)160 nM, 71 nM[5][16]
In Vivo Efficacy
  • TH588 : A 30 mg/kg subcutaneous dose has been shown to reduce tumor growth in SW480 colorectal cancer xenograft models[13][14].

  • TH1579 : Has demonstrated significant therapeutic benefit in AML disease models in vivo[17][18]. In an osteosarcoma model, a 90 mg/kg dose reduced tumor growth by 80.5% and also decreased the number of pulmonary metastases[21].

  • BAY 1895344 : Has shown strong in vivo anti-tumor efficacy as a monotherapy in xenograft models with DDR deficiencies, including inducing stable disease in ovarian and colorectal cancer models and complete remission in some lymphoma models[20]. Clinical trials in humans have shown durable partial responses in heavily pretreated patients with advanced solid tumors harboring DDR defects[4][22].

Key Experimental Protocols

To evaluate a novel compound like this compound against these benchmarks, a series of standardized assays are required.

Protocol 1: MTH1 Enzymatic Inhibition Assay
  • Principle: To measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant MTH1 protein. The assay quantifies the hydrolysis of the substrate 8-oxo-dGTP.

  • Methodology:

    • Reagents: Recombinant human MTH1 protein, 8-oxo-dGTP (substrate), Malachite Green Phosphate Assay Kit, assay buffer.

    • Procedure: a. Serially dilute the test compound (e.g., this compound) in DMSO and then in assay buffer. b. In a 96-well plate, add the MTH1 enzyme to the assay buffer. c. Add the diluted test compound or vehicle control (DMSO) to the wells and pre-incubate for 15 minutes at room temperature to allow for binding. d. Initiate the reaction by adding the 8-oxo-dGTP substrate. Incubate for 30 minutes at 37°C. e. Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent. f. Read the absorbance at ~620 nm.

    • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

  • Rationale: This is the primary screen to confirm direct target engagement. A low nanomolar IC50, like that of TH588, would indicate high potency[12][13][14].

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Principle: To assess the antiproliferative effect of the compound on cancer cell lines. This assay measures ATP levels as an indicator of metabolically active, viable cells.

  • Methodology:

    • Cell Culture: Seed cancer cells (e.g., SW480, U2OS) in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with a serial dilution of the test compound for 72-96 hours. Include a vehicle control.

    • Lysis and Detection: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the reagent directly to the wells, which lyses the cells and provides the substrate for the luciferase reaction. c. Mix on an orbital shaker for 2 minutes to induce lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measurement: Read the luminescence on a plate reader.

  • Rationale: This assay provides a functional readout of the compound's effect on cell proliferation and survival. Comparing results in cancer cells versus normal, non-transformed cells can establish a therapeutic window.

Protocol 3: Immunofluorescence Staining for DNA Damage Markers
  • Principle: To visualize the induction of DNA damage within cells following treatment. Key markers include γH2AX for double-strand breaks and 8-oxodG for the incorporation of oxidized bases.

  • Methodology:

    • Sample Preparation: Grow cells on glass coverslips and treat with the test compound for a specified time (e.g., 24 hours).

    • Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize the cell membranes with a detergent like Triton X-100.

    • Blocking and Staining: a. Block non-specific antibody binding with bovine serum albumin (BSA). b. Incubate with primary antibodies against γH2AX and/or 8-oxodG. c. Wash and incubate with fluorescently-labeled secondary antibodies. d. Counterstain the nuclei with DAPI.

    • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

  • Rationale: This assay provides direct visual evidence of the compound's mechanism of action. A successful MTH1 inhibitor should lead to a significant increase in 8-oxodG foci in the DNA[19][21]. An ATR inhibitor would lead to an increase in γH2AX foci, indicating accumulating DNA double-strand breaks[22].

Discussion and Future Perspectives

The established inhibitors discussed herein highlight two distinct but powerful strategies for exploiting cancer cell vulnerabilities.

  • Dual-action MTH1 inhibitors like TH588 and TH1579 are particularly compelling because they attack cancer cells on two fronts: enzymatic inhibition and disruption of mitosis[7][9]. This dual mechanism may reduce the likelihood of resistance and enhances cancer cell-specific killing. The clinical development of TH1579 (Karonudib) will be crucial in validating this approach[8].

  • ATR inhibitors like BAY 1895344 represent a more targeted approach, relying on the principle of synthetic lethality. Their efficacy is most pronounced in tumors with pre-existing defects in the DDR pathway, such as ATM mutations[4]. This necessitates the use of companion diagnostics to identify patient populations most likely to respond.

For a novel compound such as This compound , the critical first step is to identify its molecular target. Should it prove to be an MTH1 inhibitor, the subsequent challenge would be to determine if it possesses dual-action properties affecting microtubules, as this appears to be a key determinant of efficacy for the most successful compounds in this class[15]. If it targets a different pathway, a similar comparative framework against relevant known inhibitors would be essential to profile its therapeutic potential.

Conclusion

The landscape of cancer therapeutics is increasingly focused on exploiting the unique metabolic and DNA repair dependencies of tumor cells. MTH1 and ATR inhibitors represent promising avenues within this landscape. While the precise target of this compound remains to be elucidated, its evaluation through the robust experimental protocols outlined in this guide will be essential. By benchmarking its performance against potent and selective inhibitors like TH588, TH1579, and BAY 1895344, the research community can effectively determine its potential contribution to the arsenal of next-generation oncology drugs.

References

A Comparative Guide to the Synthesis of 3-(5-Methyl-1H-pyrazol-1-yl)propanoic Acid: An Analysis of Reproducibility and Methodological Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, a valuable building block in pharmaceutical and materials science, is predominantly achieved through the aza-Michael addition of 3-methylpyrazole to an acrylic acid derivative. While the reaction appears straightforward, its reproducibility can be influenced by several factors, including the choice of reagents, catalyst, and reaction conditions. This guide provides a comprehensive comparison of two common synthetic approaches, offering insights into their relative performance, potential challenges, and expected outcomes.

Introduction to the Synthetic Challenge: Regioselectivity

The primary challenge in the synthesis of this compound lies in the tautomeric nature of the starting material, 3-methylpyrazole. It exists in equilibrium with its tautomer, 5-methylpyrazole. Consequently, the aza-Michael addition can occur at either the N1 or N2 position of the pyrazole ring, leading to a mixture of two regioisomers: the desired this compound and the isomeric 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid. The ratio of these isomers is a critical determinant of the reaction's reproducibility and the overall yield of the target molecule.

Caption: The aza-Michael addition of 3-methylpyrazole to an acrylic acid derivative can lead to two regioisomeric products.

Method 1: Base-Catalyzed Addition to Acrylic Acid

This method represents a direct approach where 3-methylpyrazole is reacted with acrylic acid in the presence of a base. The choice of base is critical and can range from organic amines to inorganic carbonates.

Experimental Protocol

Materials:

  • 3-Methylpyrazole

  • Acrylic acid

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-methylpyrazole (1.0 eq) in toluene, add acrylic acid (1.2 eq).

  • Add DBU (0.1 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to separate the isomers.

Method 2: Two-Step Synthesis via an Acrylate Ester

This alternative method involves the aza-Michael addition to an acrylate ester, followed by hydrolysis of the resulting ester to the desired carboxylic acid. This approach can sometimes offer better control over the reaction and easier purification of the intermediate.

Experimental Protocol

Step 2a: Aza-Michael Addition to Methyl Acrylate

Materials:

  • 3-Methylpyrazole

  • Methyl acrylate

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of cesium carbonate (1.5 eq) in acetonitrile, add 3-methylpyrazole (1.0 eq).

  • Add methyl acrylate (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude ester can be purified by column chromatography (ethyl acetate/hexane) or used directly in the next step.

Step 2b: Hydrolysis of the Ester

Materials:

  • Crude methyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate (and isomer)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve the crude ester in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude carboxylic acid.

  • Purify by column chromatography or recrystallization to separate the isomers.

Performance Comparison

ParameterMethod 1 (Direct Addition)Method 2 (Two-Step via Ester)
Reagents Acrylic acid, DBUMethyl acrylate, Cs₂CO₃, LiOH
Number of Steps OneTwo
Typical Yield 60-75% (combined isomers)70-85% (combined isomers over two steps)
Isomer Ratio (5-methyl:3-methyl) Approximately 4:1 to 9:1Approximately 4:1 to 9:1
Reproducibility Moderate; sensitive to reaction temperature and time.Generally higher; milder conditions in the addition step can offer better control.
Purification Can be challenging due to the presence of unreacted acrylic acid and the polar nature of the product.The intermediate ester is often easier to purify by chromatography. Final product purification is similar to Method 1.
Key Considerations Acrylic acid is corrosive and prone to polymerization. DBU is a strong, non-nucleophilic base.Methyl acrylate is volatile and a lachrymator. The hydrolysis step adds to the overall synthesis time.

Mechanistic Insights and Reproducibility

The aza-Michael addition proceeds via the nucleophilic attack of the pyrazole nitrogen on the β-carbon of the α,β-unsaturated carbonyl compound. The regioselectivity is influenced by both electronic and steric factors. The 5-methyl group is sterically less hindered than the 3-methyl group, which generally favors the formation of the this compound isomer.

Caption: Generalized mechanism of the base-catalyzed aza-Michael addition.

Factors affecting reproducibility include:

  • Base Strength: Stronger bases can lead to faster reaction rates but may also promote side reactions. The choice of base can influence the isomer ratio.

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts and potentially alter the isomer distribution.

  • Solvent: The polarity of the solvent can affect the solubility of the reagents and the stability of the intermediates, thereby influencing the reaction outcome.

  • Purity of Reagents: The purity of 3-methylpyrazole and the acrylic acid derivative is crucial for obtaining consistent results.

Conclusion and Recommendations

Both methods presented are viable for the synthesis of this compound.

  • Method 1 is a more direct, one-step approach. It is advantageous in terms of time and simplicity. However, the purification of the final product can be more challenging, and the reaction conditions may require careful optimization to ensure reproducibility.

  • Method 2 , the two-step synthesis via an acrylate ester, generally offers higher overall yields and potentially better control over the reaction, leading to improved reproducibility. The purification of the non-polar ester intermediate is often simpler than that of the final polar carboxylic acid.

For researchers prioritizing higher yields and reproducibility, Method 2 is recommended . However, for applications where speed and a simpler workflow are more critical, Method 1 can be a suitable option with careful control of the reaction parameters. In both cases, the purification step to separate the regioisomers is essential for obtaining the pure this compound. The development of a robust purification protocol, such as fractional crystallization or preparative chromatography, is key to the successful and reproducible synthesis of the target compound.

A Comparative Guide to the Biological Evaluation of 5-methyl-1H-pyrazole-1-propanoic acid: An Analysis of In Vitro and In Vivo Activities Based on Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2][3] Its unique chemical properties, including the ability of its adjacent nitrogen atoms to act as hydrogen bond donors and acceptors, allow for effective interaction with various biological targets.[3] Numerous pyrazole-containing drugs have received FDA approval for a range of therapeutic indications, underscoring the clinical significance of this chemical moiety.[3]

This guide focuses on 5-methyl-1H-pyrazole-1-propanoic acid, a specific derivative of the pyrazole core. While direct experimental data for this particular compound is not extensively available in the public domain, this document aims to provide a comprehensive overview of its potential in vitro and in vivo activities by drawing comparisons with structurally similar 5-methyl-1H-pyrazole derivatives. By examining the biological profiles of these analogs, we can infer potential therapeutic applications for 5-methyl-1H-pyrazole-1-propanoic acid and outline robust experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound class.

Inferred Biological Activities and In Vitro Evaluation Strategies

Based on the activities of closely related 5-methyl-1H-pyrazole derivatives, several key therapeutic areas present themselves as primary targets for investigation.

Anticancer Activity: Targeting Androgen Receptor Signaling

Mechanistic Insight: Derivatives of 5-methyl-1H-pyrazole have been identified as potent antagonists of the Androgen Receptor (AR), a key driver in the progression of prostate cancer.[4][5] These compounds have been shown to inhibit the growth of prostate cancer cell lines, in some cases more effectively than existing therapies like enzalutamide.[4]

In Vitro Experimental Workflow:

A systematic in vitro evaluation to assess the anti-prostate cancer potential of 5-methyl-1H-pyrazole-1-propanoic acid would involve a multi-step process:

in_vitro_anticancer_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Drug-like Properties a AR Reporter Gene Assay b Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) a->b Identify active concentration c Western Blot for AR & PSA b->c Confirm target engagement e Metabolic Stability Assay (Human Liver Microsomes) b->e Assess metabolic profile d qRT-PCR for AR-regulated genes c->d Validate downstream effects

Caption: Workflow for in vitro evaluation of anticancer activity.

Detailed Protocols:

  • Androgen Receptor (AR) Reporter Gene Assay:

    • Prostate cancer cells (e.g., LNCaP) are transiently transfected with a plasmid containing an AR-responsive element linked to a luciferase reporter gene.

    • Cells are then treated with varying concentrations of 5-methyl-1H-pyrazole-1-propanoic acid in the presence of an AR agonist (e.g., dihydrotestosterone).

    • Luciferase activity is measured to determine the extent of AR antagonism. A decrease in luminescence indicates inhibition of AR signaling.

  • Cell Proliferation Assays:

    • Prostate cancer cell lines (e.g., LNCaP, PC-3) are seeded in 96-well plates.

    • Cells are treated with a dose-response range of the test compound for 48-72 hours.

    • Cell viability is assessed using standard methods such as MTT or CellTiter-Glo assays.

    • The half-maximal growth inhibitory concentration (GI50) is calculated.

  • Western Blot Analysis:

    • LNCaP cells are treated with the test compound for a specified time.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against AR and Prostate-Specific Antigen (PSA).

    • Changes in protein expression levels are quantified to confirm target engagement and downstream effects.

Comparative Data for 5-methyl-1H-pyrazole Derivatives:

CompoundTarget/AssayIC50/GI50 (µM)Source
Derivative A13AR antagonismNot specified[4]
Derivative A14AR antagonismNot specified[4]
Derivative H24LNCaP cell growth7.73[5]
Derivative H24PC-3 cell growth7.07[5]
Antidiabetic and Antioxidant Activities

Mechanistic Insight: Certain pyrazole derivatives have demonstrated the ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase, suggesting a potential role in managing type 2 diabetes.[6] Additionally, some derivatives exhibit antioxidant properties.[6][7][8]

In Vitro Experimental Workflow:

in_vitro_antidiabetic_workflow cluster_0 Antidiabetic Potential cluster_1 Antioxidant Capacity a α-Glucosidase Inhibition Assay b α-Amylase Inhibition Assay a->b c DPPH Radical Scavenging Assay d Xanthine Oxidase Inhibition Assay c->d

Caption: In vitro assays for antidiabetic and antioxidant activities.

Detailed Protocols:

  • α-Glucosidase and α-Amylase Inhibition Assays:

    • The test compound is pre-incubated with α-glucosidase or α-amylase enzyme.

    • The respective substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, starch for α-amylase) is added to initiate the reaction.

    • The formation of the product is monitored spectrophotometrically.

    • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

  • DPPH Radical Scavenging Assay:

    • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is mixed with various concentrations of the test compound.

    • The reduction of DPPH is measured by the decrease in absorbance at a specific wavelength.

    • The scavenging activity is expressed as the IC50 value.

Comparative Data for 5-methyl-1H-pyrazole Derivatives:

CompoundTarget/AssayIC50 (µM)Source
Pyz-1α-Glucosidase75.62[6]
Pyz-2α-Glucosidase95.85[6]
Pyz-1α-Amylase119.3[6]
Pyz-2α-Amylase120.2[6]
Pyz-1Xanthine Oxidase24.32[6]
Pyz-2Xanthine Oxidase10.75[6]

Projected In Vivo Activity and Evaluation Strategies

Translating in vitro findings to a whole-organism context is a critical step in drug development. Based on the potential in vitro activities, the following in vivo studies could be designed for 5-methyl-1H-pyrazole-1-propanoic acid.

In Vivo Anticancer Efficacy

Experimental Model: A prostate cancer xenograft model in immunocompromised mice (e.g., NOD-SCID or nude mice) is the standard for evaluating in vivo efficacy.

Experimental Workflow:

in_vivo_anticancer_workflow a Establishment of Tumors (e.g., LNCaP cell injection) b Treatment with Test Compound (e.g., oral gavage, intraperitoneal injection) a->b c Tumor Growth Monitoring (caliper measurements) b->c d Pharmacodynamic Analysis (e.g., PSA levels in serum, AR expression in tumors) c->d

Caption: Workflow for in vivo anticancer efficacy testing.

Protocol Outline:

  • Tumor Implantation: LNCaP cells are subcutaneously injected into the flanks of male immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. 5-methyl-1H-pyrazole-1-propanoic acid is administered daily at one or more dose levels.

  • Efficacy Assessment: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised for histological and molecular analysis (e.g., Western blot for AR and PSA). Blood samples are collected to measure serum PSA levels.

In Vivo Antidiabetic Activity

Experimental Model: A streptozotocin (STZ)-induced diabetic rat or mouse model is commonly used to assess the antihyperglycemic effects of test compounds.

Protocol Outline:

  • Induction of Diabetes: Animals are administered a single dose of STZ to induce hyperglycemia.

  • Treatment: Diabetic animals are treated with the test compound or a vehicle control for a defined period.

  • Efficacy Assessment: Blood glucose levels are monitored at regular intervals. An oral glucose tolerance test (OGTT) can also be performed to assess the compound's effect on glucose disposal.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 5-methyl-1H-pyrazole-1-propanoic acid is currently limited, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in the fields of oncology, particularly prostate cancer, and metabolic disorders such as type 2 diabetes.

The experimental frameworks detailed in this guide offer a comprehensive and scientifically rigorous approach to elucidating the in vitro and in vivo profiles of 5-methyl-1H-pyrazole-1-propanoic acid. By systematically applying these methodologies, researchers can effectively characterize its biological activity, mechanism of action, and therapeutic potential, thereby contributing to the development of novel pyrazole-based pharmaceuticals.

References

A Researcher's Guide to High-Resolution Mass Spectrometry: Confirming the Molecular Weight of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous identification and characterization of novel chemical entities are paramount. For researchers and scientists, establishing the precise molecular weight of a synthesized compound is a foundational step, providing a crucial checkpoint for reaction success and purity. This guide offers an in-depth, technical comparison of methodologies for confirming the molecular weight of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, with a primary focus on the superior capabilities of High-Resolution Mass Spectrometry (HRMS). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Critical Role of Accurate Mass Measurement

Before venturing into complex biological assays, the fundamental identity of a molecule must be confirmed. This compound, with a chemical formula of C₇H₁₀N₂O₂, has a theoretical monoisotopic mass of 154.0742 Da and an average molecular weight of 154.17 g/mol .[1] While traditional low-resolution mass spectrometry can provide a nominal mass, it often falls short in distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). This is where the precision of HRMS becomes indispensable, offering mass accuracy typically within 5 parts per million (ppm), enabling the confident determination of the elemental formula.[2][3]

High-Resolution Mass Spectrometry (HRMS): The Gold Standard

HRMS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and resolution.[3] This allows for the differentiation of molecules with very similar masses. For a small molecule like this compound, HRMS provides an unambiguous confirmation of its elemental composition.

The Synergy of Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (Q-TOF)

A common and highly effective HRMS setup for small molecule analysis combines Electrospray Ionization (ESI) with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer.[4][5]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique, meaning it imparts minimal energy to the analyte molecule, reducing the likelihood of fragmentation.[6][7][8][9] This is crucial for accurately determining the molecular weight of the intact parent molecule. The process involves applying a high voltage to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, ready for mass analysis.[9][10]

  • Quadrupole Time-of-Flight (Q-TOF): This hybrid mass analyzer offers the best of both worlds: the scanning capabilities of a quadrupole and the high mass accuracy and resolution of a time-of-flight analyzer.[4][5][11][12] The quadrupole can be used to select specific ions, while the TOF analyzer separates ions based on their flight time to the detector, which is directly related to their m/z.[11] This combination allows for both precursor ion selection and high-resolution analysis of the resulting ions.[5][13]

Experimental Workflow: Confirming the Molecular Weight of this compound

The following protocol outlines a robust method for the HRMS analysis of this compound.

HRMS_Workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms HRMS Analysis (Q-TOF) cluster_analysis Data Analysis A 1. Prepare Stock Solution (1 mg/mL in Methanol) B 2. Create Working Solution (10 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) A->B Dilution C 3. Infuse into ESI Source (Flow rate: 5 µL/min) B->C Introduction D 4. Acquire Data in Positive Ion Mode (Scan range: m/z 50-500) C->D Ionization E 5. Internal Mass Calibration (Using a known reference standard) D->E Calibration F 6. Extract Ion Chromatogram (for [M+H]⁺ ion) E->F Processing G 7. Determine Accurate Mass (from the mass spectrum) F->G Analysis H 8. Calculate Elemental Composition and compare with theoretical G->H Confirmation

Caption: HRMS workflow for molecular weight confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a working solution of 10 µg/mL in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode ESI, forming the [M+H]⁺ ion.

  • Instrumentation and Data Acquisition:

    • Utilize a Q-TOF mass spectrometer equipped with an ESI source.

    • Introduce the sample into the ESI source via direct infusion at a flow rate of 5 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Employ an internal reference standard for real-time mass calibration to ensure high mass accuracy.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Extract the ion chromatogram for the expected protonated molecule, [C₇H₁₀N₂O₂ + H]⁺, which has a theoretical m/z of 155.0815.

    • From the corresponding mass spectrum, determine the experimentally measured accurate mass.

    • Calculate the mass error in ppm using the following formula:

      • ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6

    • Utilize the software's elemental composition calculator to confirm that the measured accurate mass corresponds to the elemental formula C₇H₁₁N₂O₂ for the protonated species.

Data Presentation and Interpretation

A successful analysis will yield a high-resolution mass spectrum with a prominent peak corresponding to the [M+H]⁺ ion of this compound. The data should be presented in a clear and concise table.

ParameterTheoretical ValueExperimental ValueMass Error (ppm)
Molecular Formula C₇H₁₀N₂O₂--
Monoisotopic Mass 154.0742 Da--
[M+H]⁺ Ion Formula C₇H₁₁N₂O₂⁺C₇H₁₁N₂O₂⁺-
[M+H]⁺ Theoretical m/z 155.0815--
[M+H]⁺ Experimental m/z -e.g., 155.0813e.g., -1.3

Note: The experimental value provided is hypothetical for illustrative purposes.

A mass error of less than 5 ppm is generally considered excellent evidence for the confirmation of the elemental composition.

Comparison with Alternative Methods

While HRMS is the preferred method for definitive molecular weight confirmation, it is useful to understand its advantages over other techniques.

TechniquePrincipleAdvantagesDisadvantages
High-Resolution Mass Spectrometry (HRMS) Measures m/z with high accuracy and resolution.Unambiguous elemental composition determination; high sensitivity.Higher instrument cost and complexity.
Low-Resolution Mass Spectrometry Measures nominal m/z.Lower cost; simpler operation.Cannot distinguish between isobars; lower confidence in identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the magnetic properties of atomic nuclei.Provides detailed structural information.Does not directly measure molecular weight; requires larger sample amounts.
Elemental Analysis (EA) Measures the percentage of C, H, N, S, etc.Provides elemental composition.Less accurate for complex molecules; requires pure sample.

Conclusion

For researchers, scientists, and drug development professionals, the precise and confident confirmation of a molecule's identity is a non-negotiable starting point. High-Resolution Mass Spectrometry, particularly when coupling Electrospray Ionization with a Q-TOF analyzer, provides an unparalleled level of accuracy and confidence in determining the molecular weight and elemental composition of small molecules like this compound. The detailed workflow and data interpretation guidelines presented here offer a robust framework for achieving reliable and publication-quality results, ensuring the integrity of downstream research and development efforts. The adoption of HRMS as a standard analytical tool is a testament to its power in advancing chemical and pharmaceutical sciences.[14][15]

References

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of novel chemical entities like 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid demands a meticulous approach to personal protection and environmental safety. This guide provides essential, field-proven insights and step-by-step procedures to ensure the safe handling, use, and disposal of this compound, safeguarding both the integrity of your research and the well-being of your team.

Understanding the Hazard Profile

Before any handling, it is crucial to understand the inherent risks associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a comprehensive personal protective equipment (PPE) strategy and specific handling protocols to mitigate exposure risks.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is essential. The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.The H319 classification indicates a risk of serious eye irritation. Goggles provide a seal against splashes and dust, while a face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile gloves (or other chemically resistant gloves).To prevent skin contact and irritation (H315), chemically resistant gloves are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your hands[2][3].
Protective Clothing A long-sleeved lab coat.A lab coat protects the skin on your arms and body from accidental spills and contamination[4].
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.The H335 classification points to a risk of respiratory irritation. Engineering controls like a chemical fume hood are the primary line of defense. For situations with a higher risk of inhalation, a respirator is required[2][4].
Operational Plan: From Receipt to Use

A systematic workflow is critical for safe handling. The following diagram and steps outline the operational plan.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designated Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Secure Area weigh Weigh Compound in Fume Hood don_ppe->weigh 2. Protect Yourself dissolve Dissolve in Appropriate Solvent weigh->dissolve 3. Controlled Environment decontaminate Decontaminate Work Area dissolve->decontaminate 4. After Use doff_ppe Doff PPE Correctly decontaminate->doff_ppe 5. Safe Removal store Store Compound Securely doff_ppe->store 6. Proper Storage

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood[4][5].

    • Ensure an eyewash station and safety shower are readily accessible[4][5].

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • When weighing the solid compound, perform the task in a fume hood to minimize inhalation of dust particles[3].

    • Handle the compound with care to avoid generating dust.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling :

    • After use, decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.

    • Doff PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves[2][3].

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Cleanup Protocol:

  • Evacuate and Alert : Notify others in the immediate area of the spill[6].

  • Assess the Spill : For small spills, trained laboratory personnel can proceed with cleanup. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office[7].

  • Don PPE : Wear the appropriate PPE, including respiratory protection if necessary[6][7].

  • Containment : For liquid spills, create a dike around the spill with an inert absorbent material[7].

  • Neutralization : Since this is a propanoic acid derivative, it should be treated as an acid. Cautiously apply a neutralizer like sodium bicarbonate and wait for fizzing to stop[6][8].

  • Absorption and Collection : Absorb the neutralized spill with an inert material like vermiculite or sand[8]. Scoop the material into a clearly labeled, sealed container for hazardous waste[6].

  • Decontamination : Clean the spill area with soap and water[6][9].

First Aid for Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][4][10].

  • Skin Contact : Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[2][4][10].

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][4].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2][4].

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical component of the chemical lifecycle. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain[11][12].

G cluster_waste_gen Waste Generation cluster_waste_collect Waste Collection & Storage cluster_disposal Final Disposal solid_waste Solid Waste (Unused compound, contaminated consumables) collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid liquid_waste Liquid Waste (Solutions containing the compound) collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Waste Area collect_solid->storage collect_liquid->storage ehs_pickup Arrange Pickup with EHS/Licensed Contractor storage->ehs_pickup

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation :

    • Solid Waste : Collect unused or expired solid this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, sealed, and clearly labeled solid chemical waste container[11].

    • Liquid Waste : Collect any solutions containing the compound in a separate, sealed, and clearly labeled container for liquid chemical waste[11].

  • Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration[12].

  • Storage : Store sealed waste containers in a designated, well-ventilated chemical waste storage area, segregated from incompatible materials[11][12].

  • Professional Disposal : The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service[11]. Contact your institution's EHS office to arrange for pickup and proper disposal in accordance with all local, state, and federal regulations[11][13].

By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.